molecular formula C27H31O16+ B190933 Delphinidin 3-rutinoside CAS No. 15674-58-5

Delphinidin 3-rutinoside

Cat. No.: B190933
CAS No.: 15674-58-5
M. Wt: 611.5 g/mol
InChI Key: PLKUTZNSKRWCCA-LTSKFBHWSA-O
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Description

Delphinidin 3-rutinoside (D3R) is a naturally occurring anthocyanin compound, prominent in sources like blackcurrant berries (Ribes nigrum) and eggplant (Solanum melongena L.). As a research chemical, it is of significant interest for its diverse and potent biological activities, making it a valuable tool for in vitro and in vivo investigations into chronic diseases. Researchers utilize D3R to explore its multifaceted mechanisms of action across different physiological systems. In oncology research, D3R has demonstrated strong, dose-dependent antiproliferative activity against various cancer cell lines. Studies on gastric (NCI-N87) and intestinal (Caco-2) cancer models have shown that D3R is the most potent among several tested phenolic compounds, with IC50 values of 24.9 µM and 102.5 µM, respectively . Its efficacy can be modulated in combination with other polyphenols like chlorogenic acid and epicatechin, showing synergistic effects in specific dose ranges and cancer models . Furthermore, in hematological cancer research, D3R from blackcurrant has been shown to mediate a pro-apoptotic effect in human leukemia Jurkat cells through a redox-sensitive, caspase-3-related pathway . In metabolic disease research, D3R has emerged as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion. In vitro studies using the GLUTag enteroendocrine L-cell line have revealed that this activity is mediated via the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway, potentially involving G protein-coupled receptors . This mechanism is considered a key contributor to the observed in vivo effect where D3R-rich blackcurrant extract ameliorated glucose tolerance in rats by stimulating GLP-1 and subsequent insulin secretion . In bone health research, D3R exhibits protective effects against oxidative stress in osteoblastic MC3T3-E1 cells. At low concentrations (10-9 M), it not only promotes osteoblast differentiation by increasing markers like type I collagen and osteocalcin but also preemptively protects cells from tert-butyl hydroperoxide-induced dysfunction and cytoskeleton damage . This protective action is associated with reduced intracellular ROS and is mediated by the PI3K/Akt pathway . The compound's broad research utility is linked to its antioxidant and anti-inflammatory properties, which are common to many anthocyanins . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

15674-58-5

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

PLKUTZNSKRWCCA-LTSKFBHWSA-O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Synonyms

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium;  Delphinidin 3-O-rutinoside;  Tulipanin chloride

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Trove of Delphinidin 3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent anthocyanin, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this bioactive compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in a variety of deeply colored fruits and vegetables. Blackcurrants (Ribes nigrum L.) and eggplant (Solanum melongena L.) are among the most significant and widely studied sources.[1][2][3] The concentration of this anthocyanin can vary considerably depending on the cultivar, growing conditions, and maturity of the plant.

Data Presentation: Quantitative Content of this compound in Natural Sources

The following table summarizes the quantitative data for this compound content in various natural sources, compiled from multiple studies. This allows for a clear comparison of the abundance of this compound across different plant materials.

Natural SourceCultivar/VarietyPlant PartThis compound Content (mg/100g fresh weight, unless otherwise stated)Reference(s)
Blackcurrant (Ribes nigrum L.)'Ben Gairn'Berries~186.7[4]
'Ceres'Berries~151.6[4]
'Ometa'Berries~142.3[4]
'Triton'Berries~158.4[4]
Not SpecifiedBerries223.3 (nmol/g)[5]
Multiple CultivarsBerriesRanging from 36.7% to 63.6% of total anthocyanins[4][6]
Eggplant (Solanum melongena L.)Not SpecifiedPeel562 (mg/100g dry weight)[3]
Not SpecifiedPeel91.4% of total anthocyanins[7]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from plant materials, based on common laboratory practices.[8][9][10]

1. Sample Preparation:

  • Fresh plant material (e.g., blackcurrant berries, eggplant peels) should be frozen in liquid nitrogen and then lyophilized to remove water.
  • The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is extracted with a solvent system, typically an acidified methanol or ethanol solution (e.g., 70% ethanol in water with 3% acetic acid).[7]
  • The ratio of solvent to plant material should be optimized, but a common starting point is 10:1 (v/w).
  • Extraction can be performed using various methods, including maceration, sonication, or ultrasound-assisted extraction (UAE). For instance, UAE can be carried out for 30 minutes at 25°C.[3]
  • The mixture is then centrifuged or filtered to separate the extract from the solid plant residue. The process is repeated multiple times to ensure complete extraction.

3. Purification:

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.
  • The concentrated extract is then subjected to purification using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other polar compounds.
  • Further purification can be achieved through preparative high-performance liquid chromatography (HPLC) on a C18 column.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is the most common and reliable method for the quantification of this compound.[11][12][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:
  • Solvent A: Acidified water (e.g., 5% formic acid in water).
  • Solvent B: Acetonitrile or methanol.
  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the anthocyanins.
  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.
  • Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.
  • Detection: The DAD is set to monitor at the maximum absorbance wavelength for this compound, which is around 520 nm.

2. Sample and Standard Preparation:

  • The purified extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
  • A standard stock solution of this compound is prepared in methanol and used to create a calibration curve by preparing a series of dilutions.

3. Quantification:

  • The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time and UV-Vis spectrum with that of the authentic standard.
  • The concentration of this compound in the sample is calculated based on the peak area and the calibration curve generated from the standards.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been demonstrated to stimulate the secretion of GLP-1 from enteroendocrine L-cells.[1][2][14][15] This effect is of significant interest for the management of type 2 diabetes. The proposed mechanism involves the activation of G protein-coupled receptors (GPRs), leading to an increase in intracellular calcium and the subsequent activation of Ca2+/calmodulin-dependent kinase II (CaMKII), which triggers GLP-1 release.[1][2]

GLP1_Secretion_Pathway D3R This compound GPR G Protein-Coupled Receptor (GPR40/120) D3R->GPR binds PLC Phospholipase C (PLC) GPR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto releases Ca2+ CaMKII_inactive CaMKII (inactive) Ca2_cyto->CaMKII_inactive activates CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active GLP1_vesicles GLP-1 Vesicles CaMKII_active->GLP1_vesicles promotes fusion GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion leads to

GLP-1 Secretion Pathway stimulated by this compound.
Anti-inflammatory Signaling

Delphinidin and its glycosides, including this compound, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[16][17][18][19] They can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Anti_Inflammatory_Pathway D3R This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) D3R->MAPK_pathway inhibits NFkB_pathway NF-κB Pathway D3R->NFkB_pathway inhibits LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->MAPK_pathway TLR4->NFkB_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_mediators NFkB_pathway->Pro_inflammatory_mediators

Anti-inflammatory action of this compound.
Antioxidant Mechanism

The antioxidant activity of this compound is a key aspect of its health benefits. It can act as a potent free radical scavenger and also upregulate endogenous antioxidant defense mechanisms.[20][21][22] This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of various antioxidant enzymes.

Antioxidant_Mechanism cluster_cellular_defense Cellular Antioxidant Defense cluster_direct_scavenging Direct Radical Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes upregulates ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS D3R This compound D3R->Nrf2_Keap1 activates D3R->ROS scavenges

References

Chemical structure and properties of Delphinidin 3-rutinoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-rutinoside, a prominent anthocyanin found in various fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its analysis and evaluation, along with a summary of key quantitative data, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a glycoside of delphinidin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 3-position of the C-ring of the delphinidin aglycone. Its chemical structure is characterized by the presence of a benzopyrylium ring system with multiple hydroxyl groups, which are crucial for its biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride
Synonyms Delphinidin-3-O-rutinoside, Tulipanin
CAS Number 15674-58-5
Canonical SMILES C[C@H]1--INVALID-LINK--OC[C@H]2--INVALID-LINK--OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O
Chemical Formula C₂₇H₃₁O₁₆⁺ (Cation)[1][2][3]
C₂₇H₃₁ClO₁₆ (Chloride Salt)[4][5]
Molecular Weight 611.52 g/mol (Cation)[1][2]
647.0 g/mol (Chloride Salt)[4][5]

Physicochemical Properties

The physicochemical properties of this compound influence its stability, solubility, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Water Solubility 1.16 g/L (Predicted)ALOGPS[6]
Highly water-soluble (Experimental)Biolink Group[4]
logP 0.66 (Predicted)ALOGPS[6]
-0.93 (Predicted)ChemAxon[6]
pKa (Strongest Acidic) 6.37 (Predicted)ChemAxon[6][7]
pKa (Strongest Basic) -3.7 (Predicted)ChemAxon[6][7]
Melting Point Not Available
Boiling Point Not Available

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulating properties.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is fundamental to its protective effects against various diseases.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Anti-cancer Activity

This compound has shown promise as an anti-cancer agent, inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[8][9]

Table 3: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-N87Gastric24.9[8][9]
Caco-2Intestinal102.5[8][9]
Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its diverse biological effects.

  • GLP-1 Secretion Pathway: this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells.[4][5][6] This effect is mediated through the activation of G protein-coupled receptors (GPR40/120), leading to an increase in intracellular calcium and the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII).[4][5][6]

GLP1_Secretion_Pathway D3R This compound GPR GPR40/120 D3R->GPR Activates IP3R IP₃R GPR->IP3R Activates ER Endoplasmic Reticulum IP3R->ER on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Ca²⁺ release CaMKII CaMKII Activation Ca2_increase->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 Stimulates caption GLP-1 Secretion Pathway stimulated by this compound.

GLP-1 Secretion Pathway
  • Ciliary Muscle Relaxation Pathway: In bovine ciliary smooth muscle, this compound induces relaxation by activating the endothelin B (ETB) receptor, leading to nitric oxide (NO) production and subsequent activation of the cGMP pathway.[2]

Ciliary_Muscle_Relaxation_Pathway D3R This compound ETB ETB Receptor D3R->ETB Activates NOS NOS ETB->NOS Activates NO NO Production NOS->NO sGC sGC Activation NO->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Ciliary Muscle Relaxation cGMP->Relaxation caption Ciliary muscle relaxation pathway induced by this compound.

Ciliary Muscle Relaxation Pathway
  • Pro-apoptotic Pathway in Cancer Cells: this compound can induce apoptosis in cancer cells through a redox-sensitive mechanism involving the activation of caspase-3 and dysregulation of the Akt/Bad/Bcl-2 pathway.[7]

Pro_apoptotic_Pathway D3R This compound ROS ↑ ROS D3R->ROS Caspase3 Caspase-3 Activation D3R->Caspase3 Redox-sensitive activation Akt Akt (Inhibition) ROS->Akt Bad Bad (Activation) Akt->Bad Bcl2 Bcl-2 (Inhibition) Bad->Bcl2 Inhibits Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis caption Pro-apoptotic pathway in cancer cells mediated by this compound.

Pro-apoptotic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

Physicochemical Property Determination

This protocol outlines a method for determining the water solubility of anthocyanins.[1]

  • Sample Preparation: Accurately weigh 1 g of this compound powder.

  • Dissolution: Add the powder to 50 mL of deionized water in a beaker.

  • Stirring: Stir the mixture at room temperature for 1 hour to ensure maximum dissolution.

  • Centrifugation: Centrifuge the suspension at 7000 x g for 15 minutes to pellet any undissolved material.

  • Supernatant Collection: Carefully collect 10 mL of the supernatant.

  • Drying and Weighing: Freeze-dry the collected supernatant at -55°C and weigh the resulting solid to determine the amount of dissolved compound.

  • Calculation: Calculate the solubility in g/L.

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3]

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.

  • Acidification: Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.

  • Titration: Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

  • Data Recording: Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Biological Activity Assays

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_D3R Prepare this compound stock solution in methanol Add_Sample Add 100 µL of sample or control to 96-well plate Prep_D3R->Add_Sample Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Add_DPPH Add 100 µL of DPPH solution Prep_DPPH->Add_DPPH Prep_Control Prepare positive control (e.g., Ascorbic Acid) Prep_Control->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in dark at RT for 30 minutes Add_DPPH->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50 caption Workflow for DPPH Radical Scavenging Assay.

DPPH Assay Workflow
  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution or the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[10]

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[11][12]

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 40 ng/mL) for 12-24 hours to induce inflammation.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Determine the nitrite concentration (a stable product of NO) from a standard curve prepared with sodium nitrite.

This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation of cancer cells.[8]

  • Cell Seeding: Seed cancer cells (e.g., NCI-N87 or Caco-2) in a 96-well plate at a suitable density (e.g., 2500 cells/well for NCI-N87, 1250 cells/well for Caco-2) and allow them to attach for 24 hours.[8]

  • Cell Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, mediated through various signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics and functional foods. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this valuable anthocyanin.

References

A Comprehensive Technical Guide to the Biological Activities of Delphinidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delphinidin 3-rutinoside (D3R) is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, most notably in blackcurrants (Ribes nigrum) and eggplant (Solanum melongena).[1][2] As a member of the flavonoid family, D3R is recognized for its potent antioxidant properties and a wide spectrum of health-promoting benefits.[3] Emerging scientific evidence has highlighted its significant potential in the prevention and management of chronic diseases, attributing to its anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth review of the biological functions of D3R, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for evaluating its therapeutic potential. Studies in both rats and humans have demonstrated that D3R can be absorbed directly in its intact glycosylated form.[4][5]

Data Summary: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in rat and human studies.

SpeciesDosageCmax (nmol/L)Tmax (h)Bioavailability / ExcretionReference
Rat 800 µmol/kg (purified D3R)580 ± 4100.5 - 2.0-[4][5]
Human 2.75 µmol/kg (in BCA mixture)73.4 ± 35.01.25 - 1.750.11 ± 0.05% cumulative urine excretion (0-8h)[4][5]

BCA: Black Currant Anthocyanins

Experimental Protocol: In Vivo Pharmacokinetic Analysis

A representative protocol for determining the pharmacokinetics of D3R in plasma involves the following steps:

  • Administration: Purified D3R or an anthocyanin-rich extract is orally administered to subjects (e.g., Wistar rats or human volunteers).[4]

  • Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 8 hours) post-administration.[4]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Extraction: Anthocyanins are extracted from the plasma, often using a solid-phase extraction (SPE) method.

  • Quantification: The concentration of D3R in the plasma extracts is determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometry (MS).[4][6]

Visualization: Pharmacokinetic Workflow

G cluster_workflow Pharmacokinetic Analysis Workflow Admin Oral Administration of D3R Sample Serial Blood Sampling Admin->Sample Process Plasma Separation Sample->Process Extract Solid-Phase Extraction Process->Extract Analyze HPLC-MS/MS Quantification Extract->Analyze Result Pharmacokinetic Parameters (Cmax, Tmax) Analyze->Result

Caption: Workflow for in vivo pharmacokinetic analysis of D3R.

Anti-Diabetic Activities

This compound has demonstrated significant potential in the regulation of glucose homeostasis, primarily through its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7][8][9] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion.[7]

Mechanism of Action: GLP-1 Secretion

In the murine enteroendocrine L-cell line (GLUTag), D3R was shown to significantly increase GLP-1 secretion in a concentration-dependent manner.[7] This effect is mediated through the intracellular Ca2+/calmodulin-dependent kinase II (CaMKII) pathway.[7][9] The stimulation of this pathway may involve G protein-coupled receptors GPR40/120 and leads to the mobilization of intracellular Ca2+, a key trigger for hormone secretion.[7]

Data Summary: In Vitro and In Vivo Anti-Diabetic Effects
Model SystemCompound/ExtractConcentration/DoseKey FindingReference
GLUTag Cells This compound (D3R)10 µMSignificantly stimulated GLP-1 secretion.[7]
Rats Blackcurrant Extract (1 mg D3R/kg)5 mg/kg body weightSignificantly ameliorated glucose tolerance by stimulating GLP-1 and subsequent insulin secretion.[8][10]

Visualization: D3R-Induced GLP-1 Secretion Pathway

G cluster_pathway Proposed Pathway for D3R-Induced GLP-1 Secretion D3R This compound (D3R) Receptor GPR40/120 (?) D3R->Receptor stimulates IP3R IP3R Receptor->IP3R activates Ca Intracellular Ca2+ Release IP3R->Ca mediates CaMKII CaMKII Activation Ca->CaMKII activates GLP1 GLP-1 Secretion CaMKII->GLP1 triggers Insulin Insulin Secretion (& Pancreatic β-cells) GLP1->Insulin stimulates Glucose Improved Glucose Homeostasis Insulin->Glucose leads to

Caption: D3R stimulates GLP-1 secretion via the Ca2+/CaMKII pathway.[7]

Anti-Cancer Activities

This compound exhibits promising anti-cancer properties across various cancer cell lines by targeting multiple signaling pathways to inhibit proliferation and induce programmed cell death (apoptosis).[11][12]

Mechanism of Action

D3R's anti-cancer effects are multifaceted:

  • Induction of Apoptosis: In Jurkat leukemia cells, D3R induces a redox-sensitive, caspase-3-dependent apoptosis.[13] This process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2, mediated through the dysregulation of the Akt/Bad/Bcl-2 pathway.[13][14]

  • Cell Cycle Arrest: Treatment with D3R can lead to cell cycle arrest, for instance, at the G2/M phase in Jurkat cells, preventing cancer cells from dividing.[13]

  • Inhibition of Signaling Pathways: D3R has been shown to inhibit key cancer progression pathways, including the PI3K/Akt and MAPK/ERK pathways.[11][14]

Data Summary: In Vitro Antiproliferative Activity
Cell LineCancer TypeCompoundIC50 Value / % InhibitionReference
NCI-N87 GastricD3R24.9 µM[12][15][16]
Caco-2 ColorectalD3R102.5 µM[12][15][16]
HCT-116 ColorectalD3R50% inhibition at 250 µg/mL[11]
MCF-7 BreastD3R24% inhibition at 250 µg/mL[11]
NCI-H460 LungD3R54% inhibition at 250 µg/mL[11]

Visualization: D3R Anti-Cancer Signaling

G cluster_pathway D3R-Mediated Pro-Apoptotic Signaling in Cancer Cells D3R This compound (D3R) PI3K PI3K/Akt Pathway D3R->PI3K inhibits MAPK MAPK Pathway D3R->MAPK inhibits Bad Bad Dephosphorylation PI3K->Bad inhibits Bcl2 Bcl-2 Downregulation PI3K->Bcl2 promotes Casp3 Caspase-3 Activation Bad->Casp3 promotes Bcl2->Casp3 inhibits Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: D3R induces apoptosis by inhibiting PI3K/Akt and MAPK pathways.[11][13]

Anti-Inflammatory and Neuroprotective Activities

Anti-Inflammatory Effects

Delphinidin and its glycosides exhibit potent anti-inflammatory properties.[17] Studies on delphinidin 3-sambubioside, a structurally similar compound, demonstrated the ability to reduce levels of inflammatory mediators such as nitric oxide (NO), iNOS, IL-6, and TNF-α in LPS-stimulated macrophages.[17][18] The mechanism involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways, which are central to the inflammatory response.[17][18][19]

Visualization: Anti-Inflammatory Pathway

G cluster_pathway Anti-Inflammatory Mechanism of Delphinidin Glycosides LPS LPS Nfkb NF-κB Pathway LPS->Nfkb activates Mapk MEK/ERK Pathway LPS->Mapk activates D3R Delphinidin Glycoside D3R->Nfkb inhibits D3R->Mapk inhibits Mediators Pro-inflammatory Mediators (iNOS, NO, IL-6, TNF-α) Nfkb->Mediators induces Mapk->Mediators induces Inflammation Inflammation Mediators->Inflammation

Caption: D3R inhibits inflammation by downregulating NF-κB and MAPK pathways.[17]

Neuroprotective Effects

Anthocyanins, including delphinidin and its glycosides, are being investigated for their neuroprotective potential.[20][21] Delphinidin has been shown to attenuate cognitive deficits in models of Alzheimer's disease by preventing microglial senescence.[22] The proposed mechanism involves the activation of the AMPK/SIRT1 signaling pathway, which plays a critical role in cellular energy homeostasis and aging.[20][22] By activating this pathway, delphinidin can reduce neuroinflammation and oxidative stress, offering a potential therapeutic strategy for neurodegenerative diseases.[19][22]

Other Biological Activities: Osteoblast Function

Recent studies have explored the effects of D3R on bone health. In a study using MC3T3-E1 osteoblastic cells, D3R was found to promote osteoblast viability and differentiation.[1]

  • Key Findings:

    • At a concentration of 10⁻⁹ M, D3R significantly increased cell viability.[1]

    • It promoted differentiation by increasing the expression of type I collagen, alkaline phosphatase, and osteocalcin.[1]

    • D3R protected osteoblasts from oxidative damage by decreasing intracellular ROS and preventing the reduction of the GSH/GSSG ratio.[1]

    • This protective effect was mediated by the PI3K/Akt signaling pathway.[1]

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the effect of D3R on the proliferation of cancer cells or other cell types.

  • Cell Seeding: Cells (e.g., Caco-2, NCI-N87, MC3T3-E1) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of D3R for a specified period (e.g., 24-72 hours).[1]

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Intracellular ROS Measurement

This protocol measures the antioxidant capacity of D3R within cells.

  • Cell Treatment: Cells are pre-treated with D3R for a defined time.[1]

  • Oxidative Stress Induction: An oxidizing agent (e.g., tert-butyl hydroperoxide, t-BHP) is added to induce oxidative stress.[1]

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.

  • Fluorescence Measurement: Intracellular ROS levels are quantified by measuring the fluorescence intensity using a fluorometer or flow cytometer.[1]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in signaling pathways.

  • Cell Lysis: Following treatment with D3R, cells are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, NF-κB) followed by incubation with enzyme-linked secondary antibodies.[13][17]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a multifunctional phytochemical with a robust profile of biological activities relevant to human health. Its demonstrated effects on GLP-1 secretion, cancer cell apoptosis, inflammatory signaling, and neuroprotection underscore its significant therapeutic and nutraceutical potential. The quantitative data and mechanistic insights summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to pursue further investigation into D3R. Future research should focus on clinical trials to validate these preclinical findings and on developing strategies to enhance its bioavailability for optimal therapeutic efficacy.

References

A Technical Guide to the Antiproliferative Effects of Delphinidin 3-rutinoside on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delphinidin 3-rutinoside (D3R), a prominent anthocyanin found in sources like blackcurrant berries, has garnered significant scientific interest for its potent biological activities, including notable antiproliferative effects against various cancer cell lines. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to the anticancer properties of D3R. It details the compound's ability to induce apoptosis, trigger cell cycle arrest, and modulate critical oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways. This guide synthesizes current research to serve as a foundational resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Quantitative Antiproliferative Data

This compound exhibits a dose-dependent inhibitory effect on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and percentage inhibition at specific concentrations are summarized below, providing a quantitative measure of its potency.

Cell LineCancer TypeParameterValueReference
NCI-N87Gastric CancerIC5024.9 µM[1][2][3]
Caco-2Intestinal CancerIC50102.5 µM[1][2][3]
HCT-116Colon Cancer% Inhibition50% at 250 µg/mL[1]
NCI-H460Lung Cancer% Inhibition54% at 250 µg/mL[1]
MCF-7Breast Cancer% Inhibition24% at 250 µg/mL[1]

Note: For context, the aglycone form, Delphinidin, has shown IC50 values of 41.42 µM in MDA-MB-453 and 60.92 µM in BT-474 HER-2 positive breast cancer cells[4].

Molecular Mechanisms of Action

D3R exerts its antiproliferative effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key intracellular signaling pathways that govern cell growth and survival.

Induction of Apoptosis

A primary mechanism of D3R's anticancer activity is the induction of apoptosis. In human leukemia Jurkat cells, D3R mediates a pro-apoptotic effect through a redox-sensitive, caspase-3-related pathway[1][5]. This process involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade[5]. Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases[6][7][8].

G D3R This compound ROS ↑ Reactive Oxygen Species (ROS) D3R->ROS Mito Mitochondrial Pathway ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway D3R This compound PI3K PI3K D3R->PI3K Ras Ras D3R->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 Ras->ERK ERK->Proliferation G cluster_0 Culture 1. Cell Culture (e.g., NCI-N87, Caco-2) Treatment 2. Treatment with D3R (Dose-response) Culture->Treatment Incubation 3. Incubation (e.g., 24-72h) Treatment->Incubation Assay_V Cell Viability (MTT / CCK-8) Incubation->Assay_V Assay_A Apoptosis (Annexin V / PI) Incubation->Assay_A Assay_C Cell Cycle (PI Staining) Incubation->Assay_C Assay_P Protein Analysis (Western Blot) Incubation->Assay_P Analysis 5. Data Analysis & Interpretation Assay_V->Analysis Assay_A->Analysis Assay_C->Analysis Assay_P->Analysis

References

A Technical Guide to the Antioxidant Capacity of Delphinidin 3-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antioxidant properties of Delphinidin 3-rutinoside (D3R), an anthocyanin found in various fruits and vegetables like blackcurrants and eggplant.[1][2][3] D3R is recognized for its potential health benefits, which are largely attributed to its ability to mitigate oxidative stress.[4] This guide details the mechanisms of its antioxidant action, presents quantitative data from various assays, outlines detailed experimental protocols, and visualizes key cellular pathways influenced by this compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The molecular structure of D3R, particularly the hydroxyl groups on its B-ring, enables it to directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals.[4][5] This activity effectively terminates damaging radical chain reactions.

  • Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, D3R influences endogenous antioxidant defense systems. It can upregulate the expression of antioxidant enzymes by modulating key signaling pathways, such as the PI3K/Akt and nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (Nrf2/ARE) pathways.[1][4][6] This indirect mechanism provides a more sustained cellular protection against oxidative stress.

Quantitative Antioxidant and Bioactivity Data

The antioxidant capacity and related bioactivity of this compound have been quantified using several standard in vitro assays. The following table summarizes key findings, including IC50 values, which represent the concentration required to inhibit 50% of a specific activity. Lower IC50 values indicate greater potency.

Assay/ActivityCell LineResult (IC50)UnitReference
Antiproliferative EffectNCI-N87 (Gastric Cancer)24.9µM[2][3]
Antiproliferative EffectCaco-2 (Colon Cancer)102.5 - 105.6µM[2][3]

Note: While antiproliferative assays are not direct measures of antioxidant capacity, the underlying mechanisms often involve the modulation of oxidative stress within cancer cells.[6]

Detailed Experimental Protocols

Reproducible assessment of antioxidant capacity is critical. The following sections provide detailed methodologies for common in vitro assays used to evaluate compounds like this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH by an antioxidant results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][7][8] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[7][9]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer[10]

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5][10] The solution should be freshly made and kept in the dark to prevent degradation.[10]

  • Sample and Control Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).[5] Prepare a similar dilution series for the positive control.

  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of each sample or control dilution to the wells.[5]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[5]

    • For the blank/control, use 100 µL of the solvent instead of the sample.[5]

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][11]

  • Measurement: Measure the absorbance of each well at 517 nm.[5][7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.[5] The IC50 value can be determined by plotting the scavenging percentage against the sample concentrations.[5]

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[12] Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[5]

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample and Control Preparation: Prepare a stock solution of D3R and create a series of dilutions. Prepare a similar dilution series for the Trolox standard to generate a standard curve.[5]

  • Reaction Setup:

    • Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.[5]

    • Add 180 µL of the working ABTS•+ solution to each well.[5]

  • Incubation: Shake the plate and incubate at room temperature for 6 minutes.[5]

  • Measurement: Measure the absorbance at 734 nm.[5]

  • Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of absorbance with that of the Trolox standard curve.[5]

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[9][13] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is monitored by the change in absorbance at 593 nm.[14][15]

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader or spectrophotometer capable of heating to 37°C

Procedure:

  • FRAP Reagent Preparation: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9][14] Warm the reagent to 37°C before use.[5]

  • Sample and Standard Preparation: Prepare a stock solution of D3R and create a series of dilutions. Prepare a series of ferrous sulfate or Trolox standards of known concentrations.[5]

  • Reaction Setup:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.[5]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[5]

  • Incubation: Incubate the plate at 37°C for a duration ranging from 4 to 30 minutes.[5]

  • Measurement: Measure the absorbance at 593 nm.[5][14]

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per unit amount of the sample.

Signaling Pathways and Visualizations

This compound's protective effects against oxidative stress are mediated, in part, by its influence on cellular signaling cascades. One such critical pathway is the PI3K/Akt pathway.

PI3K/Akt Pathway: In osteoblastic cells, D3R has been shown to exert protective effects against oxidative damage induced by tert-butyl hydroperoxide (t-BHP).[1] This protection involves the activation of the PI3K/Akt pathway, which leads to a decrease in intracellular ROS and prevents damage to the cell's cytoskeleton.[1][4] The activation of this pathway is crucial for promoting cell viability and differentiation while counteracting oxidative insults.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample 1. Prepare D3R Dilutions mix 4. Mix Sample/Control with Reagent prep_sample->mix prep_reagent 2. Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->mix prep_control 3. Prepare Positive Control (e.g., Trolox) prep_control->mix incubate 5. Incubate (Dark, 37°C, etc.) mix->incubate measure 6. Measure Absorbance (Spectrophotometer) incubate->measure calculate 7. Calculate % Inhibition or TEAC Value measure->calculate

Fig. 1: Generalized experimental workflow for in vitro antioxidant capacity assays.

PI3K_Akt_Pathway cluster_pathway Cellular Response D3R This compound PI3K PI3K D3R->PI3K activates OxidativeStress Oxidative Stress (e.g., t-BHP) ROS Intracellular ROS OxidativeStress->ROS induces CellDamage Cell Dysfunction & Cytoskeleton Damage ROS->CellDamage causes Akt Akt PI3K->Akt activates Akt->ROS inhibits CellProtection Cell Protection & Survival Akt->CellProtection promotes

Fig. 2: D3R-mediated activation of the PI3K/Akt pathway to combat oxidative stress.

References

Delphinidin 3-Rutinoside: A Potent Stimulator of GLP-1 Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of delphinidin 3-rutinoside (D3R) in stimulating the secretion of glucagon-like peptide-1 (GLP-1). The information presented is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding, quantitative data, experimental methodologies, and key signaling pathways involved in D3R's mechanism of action.

Glucagon-like peptide-1 is an incretin hormone secreted by enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis.[1] It stimulates glucose-dependent insulin secretion and the proliferation of pancreatic β-cells, making it a key target in the management of type 2 diabetes.[1] While several nutrients are known to induce GLP-1 secretion, the discovery of non-nutritive compounds with this capability, such as the anthocyanin this compound, has opened new avenues for therapeutic development.[1][2]

Quantitative Data on GLP-1 Secretion

Studies utilizing the murine GLUTag enteroendocrine L-cell line have demonstrated the potent effect of this compound on GLP-1 secretion. D3R has been shown to be a more effective secretagogue compared to its aglycone, delphinidin, and other related anthocyanins.[1][3] The stimulatory effect of D3R is concentration-dependent, with significant increases in GLP-1 secretion observed at concentrations as low as 10 μM.[1][3] In vivo studies using a D3R-rich blackcurrant extract have also shown an amelioration of glucose tolerance in rats, an effect attributed to increased GLP-1 secretion.[4][5]

Compound/ExtractCell Line/Animal ModelConcentration/DoseFold Change in GLP-1 Secretion (vs. Control)Reference
This compound (D3R)Murine GLUTag Cells100 μM~2.5[1]
This compound (D3R)Murine GLUTag Cells50 μM~2.0[1]
This compound (D3R)Murine GLUTag Cells10 μM~1.5[1]
DelphinidinMurine GLUTag Cells100 μM~1.5[1]
MalvidinMurine GLUTag Cells100 μM~1.5[1]
Blackcurrant Extract (1 mg D3R/kg)Rats5 mg/kg body weightSignificantly increased plasma GLP-1[4][5]

Signaling Pathway of D3R-Induced GLP-1 Secretion

The mechanism by which this compound stimulates GLP-1 secretion involves a cascade of intracellular signaling events initiated by the activation of G protein-coupled receptors (GPRs) on the surface of enteroendocrine L-cells.[1][6][7]

Key steps in the signaling pathway include:

  • Receptor Activation: D3R is proposed to activate GPR40 and/or GPR120.[1][6][7]

  • Intracellular Calcium Mobilization: Activation of these Gαq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][6][7]

  • CaMKII Activation: The resulting increase in cytosolic Ca2+ activates Ca2+/calmodulin-dependent kinase II (CaMKII).[1][2][6]

  • GLP-1 Secretion: Activated CaMKII is a critical downstream effector that ultimately leads to the secretion of GLP-1 from the L-cells.[1][6][7]

Inhibitor studies have confirmed the essential roles of intracellular calcium, GPR40/120, and CaMKII in this pathway.[1][2]

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R This compound GPR GPR40/GPR120 D3R->GPR Activates PLC Phospholipase C (PLC) GPR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ CaMKII CaMKII (Inactive) Ca2_cyto->CaMKII Activates pCaMKII CaMKII-P (Active) GLP1_vesicle GLP-1 Vesicle pCaMKII->GLP1_vesicle Promotes Exocytosis GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion

Caption: Proposed signaling pathway for D3R-stimulated GLP-1 secretion.

Experimental Protocols

The following outlines the key experimental methodologies employed in the investigation of this compound's effect on GLP-1 secretion, primarily based on in vitro studies using the GLUTag cell line.

1. Cell Culture

  • Cell Line: Murine GLUTag enteroendocrine L-cells.

  • Culture Medium: DMEM high glucose medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. GLP-1 Secretion Assay

  • Cell Seeding: GLUTag cells are seeded into 24-well plates and cultured to approximately 80% confluency.

  • Pre-incubation: The culture medium is replaced with a serum-free medium for a defined period (e.g., 2 hours) to establish baseline conditions.

  • Treatment: Cells are then incubated with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2 hours).

  • Inhibitor Studies: For mechanistic investigations, cells are pre-treated with specific inhibitors (e.g., GPR40/120 antagonist GW1100, CaMKII inhibitor KN-93) for a short period (e.g., 15 minutes) before the addition of D3R.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

3. Western Blot Analysis for CaMKII Activation

  • Cell Lysis: Following treatment with D3R for various durations and concentrations, cells are washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CaMKII (p-CaMKII) and total CaMKII, followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed GLUTag cells in 24-well plates culture_cells Culture to 80% confluency seed_cells->culture_cells pre_incubation Serum-free pre-incubation culture_cells->pre_incubation add_inhibitor Add inhibitor (optional) pre_incubation->add_inhibitor add_d3r Add D3R or vehicle add_inhibitor->add_d3r incubation Incubate for 2 hours add_d3r->incubation collect_supernatant Collect supernatant incubation->collect_supernatant lyse_cells Lyse cells for protein incubation->lyse_cells elisa Measure GLP-1 by ELISA collect_supernatant->elisa western_blot Western blot for p-CaMKII lyse_cells->western_blot

Caption: In vitro experimental workflow for assessing D3R's effect on GLP-1.

References

Delphinidin 3-Rutinoside: A Comprehensive Technical Review of its Health-Promoting Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Delphinidin 3-rutinoside, a prominent anthocyanin found in various pigmented fruits and vegetables, is emerging as a compound of significant interest in the scientific community. Its potent antioxidant, anti-inflammatory, and cell-regulatory properties underscore its potential as a therapeutic agent in a range of chronic diseases. This technical guide provides a detailed overview of the health benefits of dietary this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Antioxidant and Anti-inflammatory Mechanisms

Table 1: Antioxidant Capacity of Blackcurrant Extracts (Rich in this compound)

AssayAntioxidant Capacity (µmol TE/g DM)Reference
FRAP (Ferric Reducing Antioxidant Power)122.6[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))208.2[1]
CUPRAC (Cupric Reducing Antioxidant Capacity)338.4[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl)103.9[1]

TE: Trolox Equivalents; DM: Dry Mass

The anti-inflammatory effects of delphinidin and its glycosides are attributed to the downregulation of pro-inflammatory mediators. For instance, delphinidin 3-sambubioside, a structurally similar anthocyanin, has been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[2] This is achieved through the inhibition of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[2]

anti_inflammatory_pathway D3R This compound IKK IKK D3R->IKK inhibits MEK MEK1/2 D3R->MEK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates TLR4->MEK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of ERK ERK1/2 MEK->ERK phosphorylates ERK->Nucleus activates transcription factors

Figure 1: Simplified signaling pathway for the anti-inflammatory action of this compound.

Anticancer Potential

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways that govern cell cycle progression and survival.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
NCI-N87Gastric24.9[3]
Caco-2Colorectal102.5[3]
JurkatLeukemiaNot specified, but pro-apoptotic effects observed

One of the key pathways implicated in the anticancer effects of delphinidin is the MAPK signaling cascade. Delphinidin has been shown to inhibit the phosphorylation of p38 MAPK and JNK, which are involved in cell proliferation and survival.[4]

anticancer_pathway D3R This compound p38 p38 MAPK D3R->p38 inhibits phosphorylation JNK JNK D3R->JNK inhibits phosphorylation Apoptosis Apoptosis D3R->Apoptosis induces GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->p38 activates Receptor->JNK activates Proliferation Cell Proliferation p38->Proliferation promotes JNK->Proliferation promotes

Figure 2: this compound's inhibitory effect on the MAPK signaling pathway in cancer cells.

Metabolic Health: Regulation of GLP-1 Secretion

A significant and novel bioactivity of this compound is its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis.

Table 3: Effect of this compound on GLP-1 Secretion

Experimental ModelTreatmentDosageOutcomeReference
Murine GLUTag cellsThis compound100 µM~2.5-fold increase in GLP-1 secretion
RatsBlackcurrant extract (rich in D3R)5 mg/kg body weightSignificant amelioration of glucose tolerance

The mechanism underlying this effect involves the activation of the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway.

glp1_secretion_pathway D3R This compound L_cell Enteroendocrine L-cell D3R->L_cell Ca_ion L_cell->Ca_ion increases CaMKII CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 stimulates Ca_ion->CaMKII activates

Figure 3: Proposed mechanism for this compound-stimulated GLP-1 secretion.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., NCI-N87, Caco-2)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][7][8]

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6][7][8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.

Western Blot Analysis of MAPK Signaling

This protocol is designed to detect changes in the phosphorylation status of MAPK pathway proteins.

Materials:

  • Cell lysates from this compound-treated and control cells

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-JNK, rabbit anti-JNK) diluted 1:1000 in blocking buffer.[4][9][10]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000-1:5000 in blocking buffer.[4][10]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[4]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[9][10]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Densitometry can be used to quantify the changes in protein phosphorylation.

GLP-1 Secretion (ELISA) Assay

This protocol measures the amount of GLP-1 secreted from cultured cells.

Materials:

  • Enteroendocrine cell line (e.g., GLUTag)

  • 24-well plates

  • This compound

  • DPP-4 inhibitor

  • Commercially available GLP-1 ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and grow to confluence.

  • Wash the cells and pre-incubate in serum-free medium.

  • Treat the cells with this compound at the desired concentration (e.g., 100 µM) in the presence of a DPP-4 inhibitor for a specified time (e.g., 2 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[2][11][12][13][14]

  • Express the results as fold change relative to the vehicle control.

HPLC-MS/MS Analysis of this compound in Plasma

This protocol is for the quantification of this compound in biological samples.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • This compound standard

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acidified acetonitrile (e.g., 1% formic acid) to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[15][16][17]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 40% B over 15 minutes, followed by a wash and re-equilibration.[15][17][18]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusion of a standard solution.

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer cells, Enteroendocrine cells) Treatment Treatment with this compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Signaling Western Blot for Signaling Pathways Treatment->Signaling Secretion GLP-1 Secretion Assay (ELISA) Treatment->Secretion AnimalModel Animal Model (e.g., Rats, Mice) Administration Oral Administration of this compound AnimalModel->Administration BloodSample Blood Sample Collection Administration->BloodSample TissueAnalysis Tissue Analysis Administration->TissueAnalysis HPLC HPLC-MS/MS Analysis of Plasma BloodSample->HPLC

Figure 4: General experimental workflow for investigating the health benefits of this compound.

Conclusion

This compound exhibits a remarkable spectrum of biological activities that hold significant promise for the prevention and treatment of chronic diseases. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate critical cellular signaling pathways involved in cancer and metabolic regulation, position it as a strong candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this dietary anthocyanin. Future research should focus on elucidating its bioavailability, and long-term safety, and efficacy in human clinical trials.

References

Delphinidin 3-rutinoside: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the deep red, purple, and blue hues observed in numerous fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its stability, bioavailability, and biological activity. A summary of its key properties is presented below.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
Systematic Name 2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-1-benzopyrylium chloride[1]
Synonyms Tulipanin, Delphinidin 3-O-rutinoside chloride[1]
Chemical Class Flavonoid, Anthocyanin[2]
CAS Number 15674-58-5[1]
Chemical Formula C₂₇H₃₁ClO₁₆[1][2]
Molecular Weight 647.0 g/mol [1][2]
Appearance Dark red/purple powder[2]
Table 2: Spectroscopic and Ionization Properties of this compound
PropertyValueSource
UV-Vis λmax 280 nm, 520 nm[2]
Predicted pKa (Strongest Acidic) 6.37[3]
Predicted pKa (Strongest Basic) -3.7[3]

Solubility and Stability

The solubility and stability of this compound are critical parameters that influence its extraction, formulation, and biological efficacy.

Solubility

This compound is characterized as being highly soluble in water[2]. While specific quantitative solubility data for the glycoside in various solvents is limited, a study on its aglycone, delphinidin, provides valuable insights into its solubility profile.

Table 3: Solubility of Delphinidin (Aglycone) in Various Solvents at Different Temperatures
SolventTemperature (°C)Solubility ( g/100g solvent)
Water25~0.0054
Water70~0.0164
Methanol25~0.0059
Methanol70~0.0211
Ethanol25~0.0006
Ethanol70~0.0020
Acetone25~0.00006
Acetone70~0.00010
(Data extrapolated from mole fraction data presented in[4])

It is important to note that the glycosylation with rutinoside in this compound significantly increases its polarity and, consequently, its water solubility compared to the aglycone form.

Stability

The stability of this compound is significantly influenced by several factors, including pH, temperature, and light.

  • pH: Like other anthocyanins, this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, which can lead to color loss[5].

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is reported to be easily degraded by hydrolysis at temperatures above 40°C[2]. The thermal degradation of anthocyanins generally follows first-order kinetics[6][7][8].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Therefore, it is recommended to store this compound in darkness[2].

  • Storage: For long-term storage, it is recommended to keep the compound in a dry and dark place at low temperatures (< -5°C)[2]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[9].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and functional characterization of this compound.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant sources.

Extraction_Workflow cluster_0 Extraction and Purification of this compound PlantMaterial Plant Material (e.g., blackcurrants, eggplant peels) Grinding Grinding/Homogenization PlantMaterial->Grinding Extraction Solvent Extraction (e.g., acidified methanol or ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration under vacuum Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography (e.g., C18 solid-phase extraction) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound

A general workflow for the extraction and purification of this compound.

Protocol for Extraction:

  • Sample Preparation: Fresh or frozen plant material is homogenized or ground into a fine powder.

  • Extraction: The powdered material is macerated in an acidified solvent (e.g., 80% methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at 4°C in the dark.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure at a temperature below 40°C to yield the crude extract.

  • Purification: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. This compound is then eluted with acidified methanol. The eluate is concentrated to obtain the purified compound.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.

Protocol for HPLC Analysis:

  • System: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is shown in the table below.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at 520 nm for anthocyanins and 280 nm for other phenolics[2].

  • Injection Volume: 20 µL.

Table 4: Representative HPLC Gradient for this compound Analysis
Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
255050
30955
Antioxidant Capacity Assays

The antioxidant capacity of this compound can be evaluated using various in vitro assays.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare different concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the sample and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of different concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

c) ORAC (Oxygen Radical Absorbance Capacity) Assay

  • This assay is performed using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • In a black 96-well plate, add 25 µL of the sample or Trolox standard and 150 µL of a fluorescein solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

  • Monitor the fluorescence decay every minute for at least 60 minutes.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in various cellular processes.

GLP-1 Secretion Pathway

This compound stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), an important hormone in glucose homeostasis.

GLP1_Secretion_Pathway D3R This compound GPR GPR40/120 D3R->GPR activates PLC PLC GPR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase releases Ca²⁺ CaMKII CaMKII Ca2_increase->CaMKII activates GLP1_vesicles GLP-1 Vesicles CaMKII->GLP1_vesicles promotes exocytosis of GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion

Proposed mechanism for this compound-stimulated GLP-1 secretion.
Anti-inflammatory Signaling Pathways

This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.

a) NF-κB Signaling Pathway

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates D3R This compound D3R->IKK inhibits IkB IκBα (degraded) IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

Inhibition of the NF-κB inflammatory pathway by this compound.

b) MAPK Signaling Pathway

MAPK_Pathway Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras activate D3R This compound D3R->Ras inhibits Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Inflammation Transcription_Factors->Cell_Proliferation

Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound possesses a unique set of physicochemical properties that contribute to its notable biological activities. This technical guide has provided a comprehensive summary of its known characteristics, including its chemical structure, molecular weight, solubility, and stability, alongside detailed experimental protocols for its analysis and functional assessment. The elucidation of its involvement in key signaling pathways further underscores its potential as a valuable compound for further research and development in the pharmaceutical and nutraceutical industries. While there are still gaps in the experimental data for some of its properties, this guide serves as a foundational resource for scientists and researchers working with this promising natural product.

References

Delphinidin 3-Rutinoside: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent anthocyanin found in sources such as blackcurrants and eggplant, is a subject of increasing interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, its inherent antioxidant and anti-inflammatory activities are well-documented. However, the successful application of this compound in pharmaceutical and nutraceutical formulations is contingent upon a thorough understanding of its stability under various environmental conditions. This technical guide provides an in-depth analysis of the stability and degradation pathways of this compound, offering valuable insights for researchers and professionals in drug development.

Factors Affecting Stability

The stability of this compound is influenced by a multitude of factors, including pH, temperature, and light exposure. These factors can induce structural transformations and degradation, ultimately impacting the compound's bioavailability and efficacy.

pH

The pH of the surrounding medium is a critical determinant of the structural form and stability of this compound. Like other anthocyanins, it is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation.[1] As the pH increases, the molecule undergoes a series of transformations, leading to less stable and colorless forms. At pH values between 4 and 6, it can be converted to a colorless carbinol pseudo-base and chalcone.[2] In neutral to alkaline environments (pH > 7), the molecule is highly unstable and rapidly degrades.[2]

Temperature

Elevated temperatures accelerate the degradation of this compound. Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the anthocyanin.[3][4] The presence of the rutinoside moiety can influence its thermal stability compared to the aglycone form, delphinidin.

Light

Exposure to light, particularly in the UV spectrum, can lead to the photodegradation of this compound. This process can involve complex photochemical reactions that result in the breakdown of the anthocyanin structure and a loss of color and biological activity.

Quantitative Degradation Kinetics

The degradation of this compound under various conditions can be quantified by determining key kinetic parameters such as the degradation rate constant (k) and half-life (t½). While extensive data specifically for this compound is not compiled in a single source, the following tables summarize representative data for delphinidin and related anthocyanins, which can provide valuable insights.

Table 1: Thermal Degradation Kinetics of Delphinidin and Related Anthocyanins

AnthocyaninTemperature (°C)pHRate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
Delphinidin---~30 (in tissue culture medium)[2]
Delphinidin Glycosides85---[5]
Cyanidin-3-O-rutinoside80-1.5 x 10⁻²45.69[4]
Cyanidin-3-O-rutinoside120-8.4 x 10⁻²-[4]

Table 2: pH-Dependent Stability of Anthocyanins

AnthocyaninpHTemperature (°C)StabilityReference
Delphinidin< 3-Highly Stable[2]
Delphinidin4-6-Unstable (forms colorless species)[2]
Delphinidin> 7-Highly Unstable and Degrades[2]
General Anthocyanins2-3-Strong Stability[1]
General AnthocyaninsNeutral/Alkaline-Poor Stability[1]

Degradation Pathways

The degradation of this compound proceeds through several pathways, primarily influenced by pH and temperature. These pathways involve hydrolysis of the glycosidic bond and cleavage of the heterocyclic ring.

pH-Dependent Degradation

The structural transformations of delphinidin, the aglycone of this compound, under varying pH conditions are a primary degradation pathway.

pH_Degradation Flavylium Flavylium Cation (Red) (pH < 3) Quinoidal_Base Quinoidal Base (Blue) (pH > 7) Flavylium->Quinoidal_Base Increase pH Carbinol Carbinol Pseudo-base (Colorless) (pH 4-6) Flavylium->Carbinol Hydration Quinoidal_Base->Flavylium Decrease pH Degradation Degradation Products Quinoidal_Base->Degradation Carbinol->Flavylium Dehydration Chalcone Chalcone (Colorless) (pH 4-6) Carbinol->Chalcone Isomerization Chalcone->Carbinol Isomerization Chalcone->Degradation

Caption: pH-dependent equilibrium and degradation of the delphinidin aglycone.

Thermal Degradation

High temperatures can induce the cleavage of the C-ring of the delphinidin aglycone, leading to the formation of specific degradation products. The primary products identified from the thermal degradation of delphinidin are gallic acid and phloroglucinaldehyde.[2][6]

Thermal_Degradation Delphinidin Delphinidin Intermediate Unstable Intermediate Delphinidin->Intermediate Heat Gallic_Acid Gallic Acid (from B-ring) Intermediate->Gallic_Acid Phloroglucinaldehyde Phloroglucinaldehyde (from A-ring) Intermediate->Phloroglucinaldehyde

Caption: Proposed thermal degradation pathway of the delphinidin aglycone.

Experimental Protocols

Accurate assessment of the stability of this compound requires robust and standardized experimental protocols. The following sections detail the methodologies for key stability-indicating assays.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is the standard method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile). The gradient is optimized to achieve separation of the parent compound from its degradation products.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: DAD set at the maximum absorbance wavelength for this compound, which is around 520 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in samples is determined by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Solution Filter Filter through 0.45 µm syringe filter Sample->Filter Injection Inject sample into HPLC Filter->Injection Separation Separation on C18 Column Injection->Separation Detection DAD Detection at 520 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification Concentration Determine Concentration Quantification->Concentration

Caption: General workflow for HPLC analysis of this compound.

pH Stability Assay

This assay evaluates the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Prepare a stock solution of this compound in a slightly acidic solvent (e.g., methanol with 0.1% HCl).

  • Incubation: Dilute the stock solution in each of the prepared buffers to a known concentration. Incubate the solutions at a constant temperature in the dark.

  • Time-Point Analysis: At predetermined time intervals, withdraw an aliquot from each solution.

  • Quantification: Analyze the concentration of remaining this compound in each aliquot using the HPLC method described above.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Thermal Stability Assay

This assay assesses the impact of temperature on the stability of this compound.

  • Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH (typically an acidic pH where it is most stable).

  • Incubation: Aliquot the solution into sealed vials and incubate them at various constant temperatures (e.g., 60°C, 80°C, 100°C) in a water bath or oven.

  • Time-Point Analysis: At regular intervals, remove a vial from the heat and immediately cool it in an ice bath to stop the degradation reaction.

  • Quantification: Determine the concentration of the remaining this compound using HPLC.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Light Stability Assay

This assay evaluates the effect of light exposure on the stability of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer and place it in transparent vials.

  • Control Group: Prepare an identical set of samples in amber vials or vials wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the transparent vials to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength of UV light) for a defined period. Keep the control group in the dark at the same temperature.

  • Time-Point Analysis: At specific time points, take samples from both the light-exposed and dark control groups.

  • Quantification: Analyze the concentration of this compound in all samples by HPLC.

  • Data Analysis: Compare the degradation rates of the light-exposed samples to the dark control to determine the extent of photodegradation.

Conclusion

A comprehensive understanding of the stability and degradation of this compound is paramount for its successful development as a therapeutic or nutraceutical agent. This technical guide has outlined the key factors influencing its stability, provided available quantitative data on its degradation kinetics, detailed its primary degradation pathways, and offered standardized experimental protocols for its analysis. By considering the information presented, researchers and drug development professionals can devise effective strategies to enhance the stability of this compound in their formulations, thereby maximizing its potential health benefits. Further research focusing on generating a comprehensive set of degradation kinetic data for this compound under a wider array of specific conditions will be invaluable to the scientific community.

References

The Pharmacokinetic and Metabolic Profile of Delphinidin 3-Rutinoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Delphinidin 3-rutinoside (D3R), a prominent anthocyanin found in various fruits and vegetables. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development.

Pharmacokinetic Profile of this compound

The bioavailability and pharmacokinetic properties of this compound have been investigated in both animal and human studies. The data reveals that while D3R is absorbed, its systemic availability is relatively low.

Absorption and Bioavailability

Following oral administration, this compound is absorbed from the gastrointestinal tract and appears in the bloodstream, primarily in its intact glycosylated form.[1][2] However, its absolute bioavailability is limited. In a study on rats, the oral bioavailability of D3R was determined to be 0.49 ± 0.06%.[3] Interestingly, immobilization stress in rats with bile duct cannulation significantly increased the bioavailability to 18.14 ± 6.24%, suggesting that gastrointestinal motility plays a crucial role in its absorption.[3]

Plasma Pharmacokinetics

The pharmacokinetic parameters of this compound have been quantified in both rats and humans, as summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [2]

ParameterValue
Dose800 µmol/kg body weight
Cmax (Maximum Plasma Concentration)580 ± 410 nmol/L
Tmax (Time to Maximum Plasma Concentration)0.5 - 2.0 hours

Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration of Black Currant Anthocyanins [2]

ParameterValue
Dose (D3R component)2.75 µmol (1.68 mg)/kg body weight
Cmax (Maximum Plasma Concentration)73.4 ± 35.0 nmol/L
Tmax (Time to Maximum Plasma Concentration)1.25 - 1.75 hours
Distribution

Upon absorption, this compound is distributed to various tissues. While specific tissue distribution data for D3R is limited, studies on anthocyanins, in general, suggest distribution to organs such as the liver and kidneys.

Metabolism

The primary metabolic pathway for this compound involves methylation. The major metabolite identified in plasma, urine, and bile is 4'-O-methyl-delphinidin-3-rutinoside.[3] Unlike some other anthocyanins, glucuronidated or sulfated conjugates of D3R have not been detected in significant amounts in plasma.[3] The aglycone form, delphinidin, has also not been found in plasma, indicating that the rutinoside moiety remains attached during initial absorption and circulation.[3]

Beyond host metabolism, the gut microbiota plays a significant role in the biotransformation of anthocyanins that are not absorbed in the upper gastrointestinal tract. These microorganisms can hydrolyze the glycosidic bond and degrade the anthocyanidin ring structure, leading to the formation of various phenolic acids.[4]

Excretion

This compound and its methylated metabolite are primarily excreted in the urine and bile. In rats, over an 8-hour period following oral administration, a significantly larger amount of the intact D3R was excreted in the urine (795 ± 375 nmol) compared to its methylated metabolite (12.3 ± 2.91 nmol).[3] Conversely, in bile, the methylated form was the predominant compound excreted (17.4 ± 8.67 nmol) compared to the intact D3R (1.91 ± 0.35 nmol).[3] The cumulative excretion of D3R and its methylated metabolite in both urine and bile accounted for approximately 2.67 ± 1.24% of the ingested dose in rats.[3] In humans, the cumulative urinary excretion of four black currant anthocyanins, including D3R, was found to be 0.11 ± 0.05% of the ingested dose within 8 hours.[2]

Table 3: Excretion of this compound and its Metabolite in Rats (0-8h) [3]

Excretion RouteCompoundAmount Excreted (nmol)
UrineThis compound795 ± 375
Urine4'-O-methyl-delphinidin-3-rutinoside12.3 ± 2.91
BileThis compound1.91 ± 0.35
Bile4'-O-methyl-delphinidin-3-rutinoside17.4 ± 8.67

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacokinetic and metabolic studies of this compound.

In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in an animal model, such as rats, involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2]

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for a period of acclimatization before the experiment.

  • Dosing: A solution of purified this compound is administered orally via gavage at a specified dose (e.g., 800 µmol/kg body weight).[2] For intravenous administration, the compound is dissolved in a suitable vehicle and injected into a tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via cannulation of the jugular or carotid artery. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Bile Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces. In some studies, bile duct cannulation is performed to collect bile samples.[3]

Sample Preparation for Analysis
  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by acidified water.

  • Sample Loading: The plasma sample, often diluted with an acidic solution, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with acidified water to remove interfering substances.

  • Elution: The retained anthocyanins are eluted with an appropriate solvent, such as acidified methanol.

  • Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for HPLC analysis.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system, such as:

    • Solvent A: Water with a small percentage of formic acid (e.g., 1-5%) to maintain a low pH and stabilize the anthocyanins in their colored flavylium form.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.[6][7]

  • Detection: Anthocyanins are detected at their maximum absorbance wavelength, which is typically around 520 nm.

  • Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas to those of a standard curve prepared with authentic standards.

Metabolite Identification by Mass Spectrometry (MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS/MS), often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for metabolite identification.[8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for anthocyanin analysis.

  • MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The parent ion of a potential metabolite is selected and fragmented, and the resulting fragment ions provide information about its structure. For example, the identification of 4'-O-methyl-delphinidin-3-rutinoside would be based on its specific parent ion mass and the fragmentation pattern showing the loss of the rutinoside moiety and the presence of a methylated delphinidin aglycone.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of compounds.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[9][10]

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • A solution of this compound is added to the apical (AP) side of the monolayer.

    • Samples are taken from the basolateral (BL) side at various time points.

    • The concentration of D3R in the basolateral samples is quantified by HPLC.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[9]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate specific signaling pathways, which may underlie its observed biological activities.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been demonstrated to stimulate the secretion of GLP-1 from enteroendocrine L-cells. This effect is mediated through the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway.

GLP1_Secretion_Pathway D3R This compound GPR40_120 GPR40/120 D3R->GPR40_120 Activates PLC PLC GPR40_120->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaMKII CaMKII Calmodulin->CaMKII Activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII Phosphorylation GLP1_secretion GLP-1 Secretion pCaMKII->GLP1_secretion Stimulates

Caption: D3R-induced GLP-1 secretion pathway in enteroendocrine L-cells.

Promotion of Osteoblastic Function via the PI3K/Akt Pathway

In osteoblastic MC3T3-E1 cells, this compound has been shown to promote cell viability and differentiation and protect against oxidative damage. These protective effects are mediated by the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway D3R This compound Receptor Cell Surface Receptor D3R->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Differentiation Osteoblast Differentiation pAkt->Differentiation Promotes Protection Protection against Oxidative Damage pAkt->Protection Mediates Oxidative_Stress Oxidative Stress

References

Delphinidin 3-Rutinoside and the Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delphinidin 3-rutinoside (D3R), a prominent anthocyanin found in sources such as blackcurrants, is gaining significant attention for its potential health benefits mediated through its interaction with the gut microbiota. This technical guide provides an in-depth analysis of the current scientific understanding of this interaction, focusing on the metabolism of D3R by gut microbes, its influence on intestinal cell signaling, and its potential therapeutic implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to support further research and development in this promising area.

Introduction

Anthocyanins, the pigments responsible for the red, purple, and blue colors of many fruits and vegetables, are increasingly recognized for their health-promoting properties. This compound (D3R) is a significant member of this class of flavonoids. While its antioxidant and anti-inflammatory properties are well-documented, the mechanisms by which it exerts these effects, particularly following its interaction with the complex ecosystem of the gut microbiota, are a subject of ongoing investigation. This guide explores the intricate relationship between D3R and the gut microbiome, providing a technical overview for researchers and professionals in the fields of nutrition, microbiology, and drug development.

Metabolism of this compound by the Gut Microbiota

Upon ingestion, a significant portion of D3R transits to the colon, where it is metabolized by the resident microbiota. The primary metabolic transformations involve deglycosylation and subsequent degradation of the aglycone (delphinidin).

The initial step is the cleavage of the rutinoside moiety by microbial glycosidases, releasing the delphinidin aglycone. This aglycone is unstable under the neutral to slightly alkaline conditions of the intestine and undergoes further degradation. The primary metabolites of this compound produced by the gut microbiota are gallic acid and syringic acid[1][2]. These smaller phenolic acids are more readily absorbed into the bloodstream and are believed to be responsible for many of the systemic health effects attributed to D3R consumption.

Logical Flow of D3R Metabolism in the Gut

D3R This compound Aglycone Delphinidin (Aglycone) D3R->Aglycone Microbial Glycosidases Metabolites Metabolites (Gallic Acid, Syringic Acid) Aglycone->Metabolites Ring Fission Absorption Systemic Circulation Metabolites->Absorption Absorption

Caption: Metabolic pathway of this compound in the colon.

Modulation of Intestinal Cell Signaling Pathways

This compound and its metabolites can directly interact with intestinal epithelial cells, modulating key signaling pathways involved in hormonal secretion, inflammation, and oxidative stress.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

D3R has been shown to stimulate the secretion of GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis, from enteroendocrine L-cells. This effect is mediated through a specific signaling cascade.

A study by Kato et al. (2015) demonstrated that D3R significantly increases GLP-1 secretion in the murine GLUTag L-cell line. The proposed mechanism involves the activation of G protein-coupled receptors (GPRs), specifically GPR40/120, on the surface of L-cells. This activation leads to the release of intracellular calcium from the endoplasmic reticulum via the inositol 1,4,5-trisphosphate receptor (IP3R). The subsequent increase in cytosolic calcium activates Ca2+/calmodulin-dependent kinase II (CaMKII), which in turn triggers the secretion of GLP-1[3][4].

CompoundConcentration (µM)GLP-1 Secretion (Fold Change vs. Control)Reference
This compound (D3R)10~1.5[5]
This compound (D3R)50~2.0[5]
This compound (D3R)100~2.5[5]
Delphinidin (aglycone)100~1.5[5]
Malvidin100~1.5[5]

Data extracted from Kato et al., 2015.

D3R This compound GPR GPR40/120 D3R->GPR Activates IP3R IP3R GPR->IP3R Activates ER Endoplasmic Reticulum IP3R->ER on Ca2_cyto Cytosolic Ca2+ Increase ER->Ca2_cyto Ca2+ Release CaMKII CaMKII Activation Ca2_cyto->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1

Caption: D3R-stimulated GLP-1 secretion pathway in intestinal L-cells.

Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation in the gut is a key factor in the pathogenesis of inflammatory bowel disease (IBD) and other gastrointestinal disorders. Anthocyanins and their metabolites, including gallic acid, have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[2]. While direct quantitative data for D3R is limited, studies on anthocyanin-rich extracts containing D3R demonstrate a reduction in the nuclear translocation of the p65 subunit of NF-κB in intestinal epithelial cells, such as Caco-2 cells, when challenged with inflammatory stimuli like TNF-α[6]. This inhibition leads to a downstream decrease in the expression of pro-inflammatory cytokines.

Antioxidant Response through Nrf2 Pathway Activation

Impact on Gut Barrier Integrity

The intestinal barrier, maintained by tight junctions between epithelial cells, is crucial for preventing the translocation of harmful luminal contents into the bloodstream. Anthocyanins have been reported to enhance gut barrier integrity by promoting the expression of tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1)[7][8]. The metabolites of D3R, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), have been shown to restore gut barrier impairment by increasing the expression of these proteins[3].

Antiproliferative Effects on Colon Cancer Cells

This compound has demonstrated antiproliferative activity against gastrointestinal cancer cell lines in vitro.

Cell LineCompoundIC50 (µM)Reference
NCI-N87 (Gastric Cancer)This compound (D3R)24.9[9][10]
Caco-2 (Intestinal Cancer)This compound (D3R)102.5[9][10]

Data extracted from Colombo et al., 2023.

Experimental Protocols

In Vitro Gut Fermentation Model

This protocol is adapted from methodologies used to study the microbial metabolism of polyphenols.

  • Fecal Inoculum Preparation: Fresh fecal samples from healthy human donors are collected and immediately placed in an anaerobic chamber. The samples are homogenized in a sterile, pre-reduced phosphate buffer. The resulting slurry is centrifuged to remove large particulate matter, and the supernatant is used as the inoculum.

  • Fermentation Medium: A basal nutrient medium containing peptone, yeast extract, salts, and a reducing agent (e.g., cysteine-HCl) is prepared and autoclaved. The medium is then transferred to the anaerobic chamber.

  • Fermentation: D3R is added to the fermentation medium at the desired concentration. The fecal inoculum is then added to the medium. The cultures are incubated anaerobically at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Metabolite Analysis: At each time point, an aliquot of the culture is collected, and the reaction is stopped by adding a solvent like methanol. The samples are then centrifuged, and the supernatant is analyzed for D3R and its metabolites (gallic acid, syringic acid) using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Microbial Composition Analysis: DNA is extracted from the fermentation samples at each time point. The composition of the gut microbiota is analyzed by sequencing the 16S rRNA gene or by shotgun metagenomic sequencing.

Cell Culture Models for Signaling and Barrier Function
  • Cell Lines:

    • Caco-2 cells: A human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

    • GLUTag cells: A murine enteroendocrine L-cell line used to study GLP-1 secretion.

  • General Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM for Caco-2, DMEM with high glucose for GLUTag) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • GLP-1 Secretion Assay (GLUTag cells):

    • Seed GLUTag cells in a 24-well plate and grow to confluence.

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with or without specific inhibitors (e.g., for GPR40/120, CaMKII) for a defined period.

    • Treat the cells with varying concentrations of D3R for a specified time (e.g., 2 hours).

    • Collect the supernatant and measure the concentration of GLP-1 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • NF-κB and Nrf2 Activation Assays (Caco-2 cells):

    • Seed Caco-2 cells and allow them to differentiate for 21 days to form a monolayer.

    • Pre-treat the cells with D3R or its metabolites for a specific duration (e.g., 24 hours).

    • Induce inflammation with TNF-α (for NF-κB) or oxidative stress with H2O2 (for Nrf2).

    • Lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Analyze the protein levels of p65 (NF-κB) and Nrf2 in the nuclear extracts by Western blotting.

  • Gut Barrier Integrity Assay (Caco-2 cells):

    • Grow Caco-2 cells on permeable supports (e.g., Transwell inserts).

    • Measure the transepithelial electrical resistance (TEER) to assess monolayer integrity.

    • Treat the cells with D3R or its metabolites, with or without an inflammatory stimulus.

    • Measure TEER at different time points.

    • Assess the expression and localization of tight junction proteins (occludin, claudin-1, ZO-1) using immunofluorescence microscopy or Western blotting of cell lysates.

Shotgun Metagenomic Sequencing of Fecal Samples
  • Sample Collection and Storage: Fecal samples are collected and immediately stored at -80°C or in a DNA stabilization solution to preserve the microbial community structure.

  • DNA Extraction: A high-quality DNA extraction is performed using a validated kit that includes a bead-beating step to effectively lyse both Gram-positive and Gram-negative bacteria.

  • Library Preparation and Sequencing: The extracted DNA is fragmented, and sequencing adapters are ligated. The DNA library is then sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The raw sequencing reads are quality-filtered and trimmed. Human host DNA is removed. The remaining microbial reads are used for taxonomic profiling (to identify the different types of microbes present) and functional profiling (to determine the metabolic potential of the microbial community).

cluster_lab Laboratory Workflow cluster_bioinfo Bioinformatic Analysis Sample Fecal Sample Collection DNA_Extraction DNA Extraction Sample->DNA_Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Host_Removal Host DNA Removal QC->Host_Removal Profiling Taxonomic & Functional Profiling Host_Removal->Profiling

Caption: Shotgun metagenomic sequencing workflow for gut microbiota analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of gut health. Its interaction with the gut microbiota leads to the production of bioactive metabolites that can influence key intestinal signaling pathways related to metabolic regulation, inflammation, and oxidative stress. The ability of D3R to stimulate GLP-1 secretion presents a particularly promising avenue for the development of novel therapeutic strategies for metabolic disorders.

Future research should focus on:

  • Quantitative analysis of D3R's impact on specific gut microbial species: While the metabolic fate of D3R is partially understood, detailed studies are needed to identify the specific bacterial species responsible for its metabolism and to quantify the shifts in microbial populations following D3R supplementation.

  • In vivo studies: Translating the promising in vitro findings into well-controlled animal and human studies is crucial to validate the health benefits of D3R and to determine effective dosages.

  • Synergistic effects: Investigating the potential synergistic effects of D3R with other dietary components, such as prebiotics and other polyphenols, could lead to the development of more effective functional foods and nutraceuticals.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of gut health. The detailed methodologies and quantitative data presented herein are intended to facilitate the design of future studies and accelerate the translation of this research into practical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Delphinidin 3-rutinoside from Blackcurrants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blackcurrants (Ribes nigrum L.) are a rich source of anthocyanins, with Delphinidin 3-rutinoside being one of the most abundant.[1] Anthocyanins are water-soluble pigments responsible for the dark purple color of blackcurrants and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, has garnered significant interest in the scientific community for its biological activities.[3] These notes provide detailed protocols for the extraction of this compound from blackcurrants, along with insights into its molecular mechanisms of action.

This compound and cyanidin 3-rutinoside are the two major anthocyanins found in blackcurrants, collectively accounting for a significant portion of the total anthocyanin content.[1] The four dominant anthocyanins in blackcurrants are delphinidin-3-O-rutinoside, cyanidin-3-O-rutinoside, delphinidin-3-O-glucoside, and cyanidin-3-O-glucoside, which together can constitute up to 97-98% of the total anthocyanins.[4]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from blackcurrants. The choice of solvent is a key factor, with polar solvents being the most effective due to the polar nature of anthocyanins.[4] Commonly used solvents include aqueous mixtures of ethanol, methanol, and acetone.[4] Acidification of the solvent is a common practice to enhance anthocyanin stability at a low pH.[4]

Conventional Solid-Liquid Extraction

Solid-liquid extraction is a traditional and widely used method for obtaining anthocyanins from plant materials.

Protocol:

  • Sample Preparation: Fresh or frozen blackcurrants are homogenized to increase the surface area for extraction. For dried blackcurrants or pomace, grinding into a fine powder is recommended.

  • Solvent Preparation: Prepare an acidified aqueous ethanol solution. A common and effective solvent is 60% ethanol in water, acidified with 0.5% HCl.[5] Alternatively, methanol with 2% formic acid can be used.[4]

  • Extraction:

    • Mix the prepared blackcurrant material with the extraction solvent. A typical solid-to-solvent ratio is 1:10 (g/mL).[5]

    • Stir the mixture continuously for a defined period. An extraction time of 2 hours at room temperature has been shown to be effective.[5]

    • For countercurrent extraction, a temperature of 30-60°C for 4-6 hours can be employed.[6]

  • Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.

  • Concentration: The liquid extract can be concentrated under vacuum to remove the solvent, yielding a crude extract rich in this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.

Protocol:

  • Sample Preparation: As described for solid-liquid extraction. Freeze-dried samples have shown a significant increase in total anthocyanin yield with ultrasonic treatment.[1]

  • Solvent Preparation: A mixture of water and ethanol (50/50 v/v) acidified with HCl is an effective solvent for UAE.[3]

  • Extraction:

    • Suspend the blackcurrant material in the extraction solvent at a ratio of 1:7.[3]

    • Place the mixture in an ultrasonic water bath.

    • Apply ultrasonic treatment for 15 minutes at a controlled temperature of 35°C.[3]

  • Post-Extraction: Follow the separation and concentration steps as outlined for solid-liquid extraction.

Microwave-Assisted Solvent Extraction (MASE)

MASE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: Prepare the blackcurrant material as previously described.

  • Solvent Preparation: Use an appropriate solvent such as aqueous ethanol.

  • Extraction:

    • Place the sample and solvent in a microwave-safe extraction vessel.

    • Microwave power and extraction time are the most influential factors.[1] These parameters should be optimized based on the specific microwave equipment used.

  • Post-Extraction: After extraction, the mixture is filtered and the extract is concentrated.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of anthocyanins from blackcurrants.

Table 1: Comparison of Extraction Solvents and Conditions

Solvent SystemMaterialSolid:Solvent RatioTemperatureTimeKey Findings
40% Ethanol, 0.5% HClBlackcurrants1:10 (g/mL)Room Temp2 hYield of 172.29 mg anthocyanins/100 g of fruit.[5]
60% EthanolBlackcurrants---Showed the highest anthocyanin extraction efficiency compared to 40% and 96% ethanol.[1]
50% MethanolBlackcurrants---Better extraction ability than water or methanol alone.[1]
Water-Ethanol (50/50 v/v), HClFreeze-dried Pomace1:735°C15 min (UAE)93% process efficiency for anthocyanin extraction.[3]
85% Ethanol, pH 1.0Blackcurrant Fruit1:2.5 (g/L)60°C6 hCountercurrent extraction method.[6]
Methanol, 2% Formic AcidHomogenized Berries-Room Temp20 min (Ultrasonic)Optimized for HPLC separation conditions.[4]

Table 2: Relative Abundance of Major Anthocyanins in Blackcurrants

AnthocyaninAverage Contribution to Total Anthocyanins
Delphinidin 3-O-rutinoside~44% - 47.8%[7][8]
Cyanidin 3-O-rutinoside~35% - 39%[8][9]
Delphinidin 3-O-glucoside~12.5% - 13%[8][9]
Cyanidin 3-O-glucoside~4% - 6.2%[8][9]

Experimental Workflow and Signaling Pathways

Experimental Workflow: Ultrasound-Assisted Extraction

The following diagram illustrates the general workflow for the ultrasound-assisted extraction of this compound from blackcurrants.

UAE_Workflow start Blackcurrant Material (Fresh, Frozen, or Dried Pomace) prep Sample Preparation (Homogenization/Grinding) start->prep mix Mixing with Solvent (e.g., 50% Ethanol, acidified) prep->mix uae Ultrasound-Assisted Extraction (e.g., 35°C, 15 min) mix->uae sep Separation (Filtration/Centrifugation) uae->sep extract Crude Anthocyanin Extract sep->extract residue Solid Residue sep->residue conc Solvent Evaporation (Concentration) extract->conc final Concentrated Delphinidin 3-rutinoside Rich Extract conc->final

Ultrasound-Assisted Extraction Workflow.
Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways.

1. Pro-Apoptotic Pathway in Leukemia Cells

This compound induces apoptosis in Jurkat leukemia cells through a redox-sensitive mechanism involving the Akt/Bad/Bcl-2 pathway.[1]

Apoptosis_Pathway D3R This compound ROS Increased ROS D3R->ROS Bcl2 Bcl-2 (Downregulation) D3R->Bcl2 Akt Akt (Dephosphorylation) ROS->Akt Bad Bad (Dephosphorylation) Akt->Bad Caspase3 Caspase 3 (Activation) Bad->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Pro-apoptotic signaling cascade of this compound.

2. GLP-1 Secretion Pathway

This compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells through the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway.[4]

GLP1_Pathway D3R This compound GPR GPR40/120 D3R->GPR IP3R IP3R-mediated Ca2+ release from ER GPR->IP3R Ca Increased Cytosolic Ca2+ IP3R->Ca CaMKII CaMKII Activation Ca->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1

GLP-1 secretion pathway stimulated by this compound.

3. Anti-inflammatory Pathway

Delphinidin and its glycosides have been shown to exert anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[7][10]

Anti_inflammatory_Pathway D3R This compound NFkB NF-κB Pathway D3R->NFkB MAPK MEK1/2-ERK1/2 Signaling D3R->MAPK LPS LPS (Inflammatory Stimulus) LPS->NFkB LPS->MAPK Mediators Pro-inflammatory Mediators (iNOS, NO, IL-6, TNF-α) NFkB->Mediators MAPK->Mediators

Anti-inflammatory action of this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction of this compound from blackcurrants. The choice of extraction method and solvent system can be tailored to specific research or developmental needs, balancing factors such as yield, purity, and scalability. Understanding the molecular pathways modulated by this compound is crucial for its application in drug development and functional food formulation. The provided diagrams offer a visual representation of these complex biological processes, aiding in the conceptualization of its therapeutic potential.

References

Application Notes and Protocols for the Purification of Delphinidin 3-rutinoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of Delphinidin 3-rutinoside, a bioactive anthocyanin with significant potential in pharmaceutical and nutraceutical applications. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound from plant sources such as eggplant peel and blackcurrants.

I. Introduction

This compound is a naturally occurring anthocyanin responsible for the deep purple and blue hues in many fruits and vegetables.[1] Beyond its role as a natural colorant, it is a potent antioxidant with potential anti-inflammatory and anticancer properties, making it a compound of interest for drug development and functional food applications.[1][2] The purification of this compound from complex plant matrices is a critical step in its characterization and utilization. This document outlines a general workflow and specific protocols for its extraction and purification.

The stability of this compound is highly dependent on pH and temperature. It is most stable in acidic conditions (pH < 3), where it exists as the colored flavylium cation.[3] As the pH increases, it can undergo structural changes that lead to degradation.[3] Therefore, maintaining an acidic environment throughout the extraction and purification process is crucial. Additionally, exposure to high temperatures should be minimized to prevent thermal degradation.[3]

II. General Purification Workflow

The purification of this compound from plant extracts typically involves a multi-step process to remove other phytochemicals and isolate the target compound. The general workflow is as follows:

Purification_Workflow Plant_Material Plant Material (e.g., Eggplant Peel, Blackcurrants) Extraction Solvent Extraction Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Column_Chromatography Column Chromatography (Crude Purification) Filtration_Concentration->Column_Chromatography Prep_HPLC Preparative HPLC (Final Purification) Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Extraction_Protocol start Start: Dried Eggplant Peel Powder add_solvent Add Acidified Solvent (e.g., 70% EtOH, 3% Acetic Acid) start->add_solvent extract Maceration or Ultrasound-Assisted Extraction add_solvent->extract filter Filter or Centrifuge to Separate Solid Residue extract->filter concentrate Concentrate Extract (Rotary Evaporator < 40°C) filter->concentrate end Crude this compound Extract (Aqueous) concentrate->end HPLC_Protocol start Start: Partially Purified This compound dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into Preparative HPLC filter->inject fractionate Fraction Collection (UV Detection at 520 nm) inject->fractionate combine Combine Pure Fractions fractionate->combine evaporate Evaporate Solvent combine->evaporate end High-Purity This compound evaporate->end

References

Application Note: HPLC-DAD Analysis of Delphinidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the identification and quantification of Delphinidin 3-rutinoside using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Introduction

This compound is a prominent anthocyanin, a class of water-soluble pigments responsible for the blue and red hues in many flowers and fruits.[1] Found in significant quantities in blackcurrants (Ribes nigrum) and other berries, it is of great interest to researchers for its potent antioxidant and potential therapeutic properties, including antiproliferative activities.[2][3] Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, standardization of herbal products, and for pharmacokinetic studies in drug development.[4]

This application note details a robust HPLC-DAD method for the analysis of this compound. The methodology provides excellent selectivity and sensitivity for the quantification of this compound in various sample matrices.

Chemical Structure:

  • Compound Name: this compound

  • Chemical Formula: C27H31O16Cl[1]

  • Molecular Weight: 647.0 g/mol [1]

  • Class: Anthocyanin, Flavonoid[1][5]

G cluster_delphinidin Delphinidin Aglycone cluster_rutinose Rutinoside Moiety a This compound Structure b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 b3->c1 b5 b4->b5 oh4 b4->oh4 OH b6 b5->b6 b6->b1 oh5 b6->oh5 OH c2 c1->c2 c3 c2->c3 o1 c2->o1 O c4 c3->c4 o_rutinose c3->o_rutinose O c5 c4->c5 d1 c4->d1 c6 c5->c6 c6->c1 o1->b2 d2 d1->d2 d3 d2->d3 oh1 d2->oh1 OH d4 d3->d4 oh2 d3->oh2 OH d5 d4->d5 oh3 d4->oh3 OH d6 d5->d6 d6->d1 g1 o_rutinose->g1 g2 g1->g2 o_rhamnose g1->o_rhamnose O g3 g2->g3 oh_g1 g2->oh_g1 OH g4 g3->g4 oh_g2 g3->oh_g2 OH g5 g4->g5 oh_g3 g4->oh_g3 OH o_g g5->o_g g6 CH2OH g5->g6 o_g->g1 r1 o_rhamnose->r1 r2 r1->r2 r3 r2->r3 oh_r1 r2->oh_r1 OH r4 r3->r4 oh_r2 r3->oh_r2 OH r5 r4->r5 oh_r3 r4->oh_r3 OH o_r r5->o_r r6 CH3 r5->r6 o_r->r1

Caption: Chemical structure of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC-DAD analysis, and data processing.

2.1. Materials and Reagents

  • This compound standard (>97% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • 0.45 µm Syringe filters

2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol acidified with 0.1% formic acid.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

2.3. Sample Preparation (from a solid matrix, e.g., fruit powder)

  • Extraction: Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of methanol containing 2% formic acid.

  • Sonication: Sonicate the mixture for 20 minutes in an ultrasonic water bath at room temperature.[6]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.4. HPLC-DAD Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[6]

  • Mobile Phase A: 2% Formic acid in water.[6]

  • Mobile Phase B: 100% Methanol.[6]

  • Gradient Elution:

    Time (min) % B
    0 5
    4 20
    8 25
    10 90
    10.15 90
    10.30 5

    | 13 | 5 |

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 50 °C.[6]

  • Injection Volume: 10 µL.[6]

  • DAD Wavelength: Detection at 520 nm.[1][6] Full UV-Vis spectra from 200-600 nm should be recorded for peak purity analysis. The characteristic absorption maximum for this compound is approximately 526 nm.[6]

Data Presentation and Results

3.1. Chromatographic Performance

Under the specified conditions, this compound is well-resolved from other common anthocyanins. The typical retention time is expected to be in the range of 6-8 minutes, although this can vary depending on the specific column and system.

3.2. Quantitative Data Summary

The following table summarizes the typical performance characteristics of the method, based on validation studies of similar anthocyanins.[7][8]

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[7]
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[7]
Precision (%RSD) < 6.2% (intra-day), < 8.5% (inter-day)[7]
Accuracy (% Recovery) 91.6 - 119%[7]
Wavelength (λmax) ~526 nm[6]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing sample Weigh Sample extract Add Extraction Solvent sample->extract standard Prepare Standard Stock dilute Create Calibration Curve Standards standard->dilute sonicate Ultrasonic Extraction (20 min) extract->sonicate filter_standard Filter Standards (0.45 µm) dilute->filter_standard centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge filter_sample Filter Supernatant (0.45 µm) centrifuge->filter_sample inject Inject into HPLC System filter_sample->inject filter_standard->inject separate Separation on C18 Column detect DAD Detection at 520 nm integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve quantify Quantify this compound

Caption: Workflow for HPLC-DAD analysis of this compound.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust technique for the quantification of this compound. With its high precision, accuracy, and sensitivity, this protocol is well-suited for a wide range of applications, from quality control of natural products to advanced research in pharmacology and food science. The provided workflow and parameters can be adapted for the analysis of other anthocyanins with minor modifications.

References

Application Note: Quantification of Delphinidin 3-rutinoside using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delphinidin 3-rutinoside, a key anthocyanin found in various fruits and vegetables. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for researchers in the fields of natural product chemistry, food science, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Introduction

This compound is a naturally occurring anthocyanin responsible for the deep red, purple, and blue pigmentation in many plants, including blackcurrants, blueberries, and eggplant.[1] As a potent antioxidant with various reported health benefits, the accurate and precise quantification of this compound is crucial for quality control of food products, standardization of herbal extracts, and pharmacokinetic studies in drug development. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, enabling the reliable quantification of this compound in complex matrices.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol containing 0.1% formic acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

b. Sample Preparation (from plant material):

  • Homogenization: Homogenize the plant material (e.g., fruit powder, freeze-dried extract) to a fine, uniform powder.

  • Extraction: Accurately weigh approximately 100 mg of the homogenized sample into a microcentrifuge tube. Add 1.0 mL of acidified methanol (80% methanol, 20% water, 0.1% formic acid).

  • Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Data Analysis

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical method validation parameters for the quantification of this compound by LC-MS/MS. These values are representative and should be validated for each specific application and matrix.[2][3][4]

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway parent This compound Precursor Ion [M+H]+ m/z 611 fragment Delphinidin Aglycone Product Ion m/z 303 parent->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of Rutinoside (308 Da)

Caption: Fragmentation pathway of this compound in MS/MS.

References

Application Notes & Protocols: Isolation of Delphinidin 3-rutinoside for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Delphinidin 3-rutinoside (D3R), a bioactive anthocyanin, for use in in vitro research applications. The methodologies described herein are compiled from established scientific literature to ensure a high-purity final product suitable for cell-based assays and other sensitive in vitro studies.

Introduction

This compound is a naturally occurring anthocyanin found in various fruits and vegetables, such as blackcurrants, eggplant, and certain grape varieties.[1][2] It is of significant interest to the scientific community due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][3] In vitro studies have demonstrated its ability to modulate various cellular signaling pathways, making it a promising candidate for further investigation in drug development. For instance, D3R has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion and induce apoptosis in cancer cells.[4][5]

The protocol outlined below details a general procedure for the extraction, purification, and characterization of this compound from plant material to yield a high-purity compound for reliable and reproducible in vitro experimental results.

Experimental Protocols

Plant Material Preparation
  • Source Selection: Choose a plant source rich in this compound. Blackcurrants (Ribes nigrum) and eggplant (Solanum melongena) peels are excellent choices.[1][6]

  • Drying: If using fresh plant material, it should be dried to a constant weight to facilitate efficient extraction. A low temperature (e.g., 40-50°C) is recommended to prevent degradation of the anthocyanin.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction. Cryogenic grinding can enhance the extractability of anthocyanins by approximately 25%.[2]

Extraction of Crude this compound

This protocol describes a solvent extraction method, a common and effective technique for isolating anthocyanins.[1]

  • Solvent Preparation: Prepare an acidified polar solvent. A mixture of 70% ethanol has been shown to achieve a high yield of total phenolic and flavonoid content.[7] The solvent should be acidified to maintain the stability of the anthocyanin; for example, with 0.1% hydrochloric acid (HCl) or formic acid.[8]

  • Maceration: Suspend the powdered plant material in the prepared solvent at a solid-to-solvent ratio of 1:10 (w/v).[8]

  • Extraction: Macerate the mixture at room temperature for 24-48 hours with occasional agitation. Alternatively, ultrasound-assisted extraction for a shorter duration (e.g., 40-120 minutes) can significantly improve the extraction of bioactive components.[7][9]

  • Filtration and Concentration: Filter the mixture to separate the solid residue from the extract. Concentrate the filtrate under reduced pressure at a temperature below 40°C to remove the ethanol, yielding a crude anthocyanin extract.[8][9]

Purification of this compound

A multi-step purification process involving macroporous resin and preparative High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity.

  • Resin Preparation: Pack a chromatographic column with a suitable macroporous resin (e.g., AB-8). Equilibrate the column by washing sequentially with ethanol, 0.5 M HCl, 0.5 M NaOH, and finally with deionized water until the eluent is neutral.[9]

  • Sample Loading: Load the crude anthocyanin extract onto the equilibrated column at a slow flow rate.

  • Washing: Wash the column with acidified water (e.g., containing 0.5% HCl) to remove sugars and other highly polar impurities.[9]

  • Elution: Elute the anthocyanins using a stepwise gradient of acidified ethanol (e.g., 20%, 40%, 60%). Collect the fractions and monitor the anthocyanin content, for example, by spectrophotometry at 520 nm. The fraction containing the highest concentration of this compound is typically eluted with 40-60% acidified ethanol.[9]

  • Concentration: Evaporate the ethanol from the collected fraction under reduced pressure.

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase for HPLC and filter it through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for anthocyanin separation.[8][10]

    • Mobile Phase: A binary gradient system is typical, consisting of an aqueous phase (A) and an organic phase (B), both acidified. For example:

      • Mobile Phase A: Water with 0.1% formic acid.[8]

      • Mobile Phase B: Acetonitrile.[8]

    • Gradient Elution: An optimized gradient is crucial for separating this compound from other structurally similar anthocyanins. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased.

    • Detection: Monitor the elution profile using a Diode Array Detector (DAD) at 520 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be confirmed using a purified standard.

  • Final Preparation: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the purified this compound as a powder. The purity should be assessed by analytical HPLC. A purity of ≥95% is recommended for in vitro studies.[6][11]

Data Presentation

The following tables summarize key quantitative data related to the properties and in vitro activity of this compound.

Table 1: Extraction Efficiency of Anthocyanins from Plant Sources

Extraction MethodSolvent SystemPlant SourceYield/EfficiencyReference
Solvent Extraction70% EthanolRed Onion Peel, Grape PomaceSignificantly higher TPC and TFC[7]
Ultrasound-Assisted ExtractionAcidic EthanolGrape SkinHigh extraction efficiency[9]
Single Extraction50% (v/v) Ethanol with 0.36 N HClBlackcurrantSimilar to triple extraction[2]

TPC: Total Phenolic Content; TFC: Total Flavonoid Content

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-N87Gastric24.9[3][12]
Caco-2Intestinal102.5[3][12]

IC₅₀: The half maximal inhibitory concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant_material Plant Material (e.g., Blackcurrant, Eggplant) drying Drying (40-50°C) plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction Solvent Extraction (Acidified Ethanol) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract mpr Macroporous Resin Chromatography crude_extract->mpr hplc Preparative HPLC mpr->hplc lyophilization Lyophilization hplc->lyophilization pure_d3r Pure this compound (≥95% Purity) lyophilization->pure_d3r analytical_hplc Analytical HPLC (Purity Assessment) pure_d3r->analytical_hplc in_vitro In Vitro Studies pure_d3r->in_vitro

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

The diagram below depicts the proposed signaling pathway for this compound-stimulated GLP-1 secretion in intestinal L-cells, a key mechanism for its potential antidiabetic effects.[4][13]

G D3R This compound GPR GPR40/120 D3R->GPR Activates IP3R IP₃ Receptor GPR->IP3R Induces ER Endoplasmic Reticulum Ca_increase ↑ Intracellular Ca²⁺ ER->Ca_increase Release of Ca²⁺ via IP₃R CaMKII CaMKII Activation Ca_increase->CaMKII GLP GLP CaMKII->GLP GLP1 GLP-1 Secretion -1 Leads to

Caption: D3R-stimulated GLP-1 secretion pathway in intestinal L-cells.[4][13]

References

Application Notes and Protocols for Evaluating Delphinidin 3-rutinoside Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Delphinidin 3-rutinoside (D3R) is a prominent anthocyanin found in various natural sources, including blackcurrants and eggplant.[1] As a member of the flavonoid family, D3R is recognized for its potent biological activities and potential health benefits, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development.[1] Its multifaceted mechanisms of action include antioxidant, anti-inflammatory, anticancer, and metabolic-regulating properties.[1][2] This document provides detailed application notes and standardized protocols for evaluating the diverse bioactivities of this compound using established cell-based assays.

Antiproliferative and Cytotoxic Activity

Application Note this compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines, including breast, colon, lung, and gastric cancer.[1][3] Its mechanisms often involve the induction of apoptosis and the modulation of critical signaling pathways such as the PI3K/AKT and MAPK pathways.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent tool for quantifying the anticancer potential of D3R.

Quantitative Data: Antiproliferative Activity of D3R

Cell LineCancer TypeParameterValueReference
NCI-N87GastricIC₅₀24.9 µM[3][4]
Caco-2IntestinalIC₅₀102.5 µM[3][4]
MCF-7Breast% Inhibition24% at 250 µg/mL[1]
HCT-116Colon% Inhibition50% at 250 µg/mL[1]
NCI-H460Lung% Inhibition54% at 250 µg/mL[1]
JurkatLeukemiaEffectInduces apoptosis[2]

Signaling Pathway: D3R-Induced Apoptosis

G cluster_membrane Cell Membrane D3R This compound PI3K PI3K D3R->PI3K Inhibits MAPK MAPK (ERK1/2) D3R->MAPK Inhibits Caspase3 Caspase-3 D3R->Caspase3 Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (allow adherence) Start->Incubate1 Treat Treat cells with varying concentrations of D3R Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddMTT Add MTT reagent to wells Incubate2->AddMTT Incubate3 Incubate for 2-4h (formazan formation) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance (e.g., at 570 nm) AddSolvent->Measure Analyze Calculate % viability and IC₅₀ Measure->Analyze G cluster_cell Intestinal L-Cell D3R This compound GPR GPR40/120 D3R->GPR Activates IP3R IP3R GPR->IP3R Activates Ca Ca²⁺ Release IP3R->Ca Mediates ER Endoplasmic Reticulum (ER) CaMKII CaMKII Activation Ca->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 G cluster_membrane Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 D3R This compound NFkB NF-κB Pathway D3R->NFkB Inhibits MAPK MAPK Pathway (MEK/ERK) D3R->MAPK Inhibits TLR4->NFkB TLR4->MAPK Mediators Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-6) NFkB->Mediators MAPK->Mediators DCFH_Workflow Start Seed cells (e.g., MC3T3-E1) in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Pre-treat cells with D3R Incubate1->Treat LoadDye Load cells with DCFH-DA dye (30 min) Treat->LoadDye InduceStress Induce oxidative stress (e.g., with t-BHP) LoadDye->InduceStress Measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) InduceStress->Measure Analyze Quantify intracellular ROS levels Measure->Analyze

References

Application Notes and Protocols for In Vivo Studies of Delphinidin 3-Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin 3-rutinoside (D3R), a prominent anthocyanin found in sources like blackcurrants, has garnered significant scientific interest for its potential therapeutic effects. In vivo studies are crucial for elucidating its mechanisms of action, bioavailability, and efficacy in preclinical models of various diseases. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the effects of D3R, with a focus on its anti-inflammatory and anti-cancer properties.

Animal Models

The most extensively used animal model for studying the in vivo effects of this compound is the rat, particularly Wistar rats.[1][2][3] Mice are also a suitable model, especially for cancer studies employing xenografts.[1] The choice of model will depend on the specific research question and the disease being investigated.

Pharmacokinetics and Bioavailability

Studies in Wistar rats have shown that orally administered D3R is absorbed and appears in the blood in its intact form.[1][2] After oral administration of 800 micromol/kg of body weight, the maximum plasma concentration (Cmax) of D3R was found to be 580 +/- 410 nmol/L, reached between 0.5 and 2.0 hours post-administration.[1][2] Another study in rats reported a Cmax of 0.285 +/- 0.071 micromol/L with a Tmax of 26.3 minutes following oral administration.[4][5] The bioavailability of orally administered D3R in rats has been reported to be approximately 0.49 +/- 0.06%.[4][5] D3R is primarily excreted in the urine as the unmetabolized form, with a smaller amount of its methylated metabolite, 4'-O-methyl-delphinidin-3-rutinoside, also detected.[4][5]

Quantitative Pharmacokinetic Data in Rats

ParameterValueAnimal ModelAdministrationReference
Cmax 580 +/- 410 nmol/LWistar RatsOral (800 µmol/kg)[1][2]
Tmax 0.5 - 2.0 hoursWistar RatsOral (800 µmol/kg)[1][2]
Cmax 0.285 +/- 0.071 µmol/LRatsOral[4][5]
Tmax 26.3 minutesRatsOral[4][5]
Bioavailability 0.49 +/- 0.06%RatsOral[4][5]

Experimental Protocols

Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (D3R)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: D3R (e.g., 50 mg/kg) + Carrageenan

    • Group IV: D3R (e.g., 100 mg/kg) + Carrageenan

    • Group V: Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan

  • Dosing: Administer D3R or vehicle by oral gavage one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the Vehicle Control group).

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue to measure levels of inflammatory mediators such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.

Experimental Workflow for Anti-Inflammatory Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (Wistar Rats, 1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping dosing Oral Gavage (D3R or Vehicle) grouping->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction 1 hour pre-treatment measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement data_analysis Calculate % Inhibition measurement->data_analysis biochem_analysis Biochemical Analysis (TNF-α, IL-6, MPO) measurement->biochem_analysis

Caption: Workflow for carrageenan-induced paw edema model.

Anti-Cancer Effects: Tumor Xenograft Model in Mice

This model is used to assess the in vivo anti-tumor efficacy of D3R.

Materials:

  • Immunocompromised mice (e.g., Nude mice, SCID mice)

  • Human cancer cell line (e.g., PC3 for prostate cancer)[1]

  • This compound (D3R)

  • Vehicle (e.g., DMSO and normal saline mixture)[1]

  • Matrigel

  • Digital calipers

Protocol:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Animal Acclimatization: Acclimatize mice for one week.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

  • Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: D3R (e.g., 2 mg/animal, intraperitoneal injection, thrice a week)[1]

  • Treatment: Administer D3R or vehicle as per the defined schedule.

  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 3-4 days. Calculate tumor volume using the formula: V = (length x width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size.

  • Tissue Analysis: Excise the tumors and process them for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for key signaling proteins).

Experimental Workflow for Anti-Cancer Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_inoculation Tumor Inoculation (Subcutaneous) cell_culture->tumor_inoculation animal_acclimatization Animal Acclimatization (Mice, 1 week) animal_acclimatization->tumor_inoculation grouping Random Grouping (once tumors are palpable) tumor_inoculation->grouping treatment Treatment (D3R or Vehicle) grouping->treatment tumor_measurement Tumor Measurement (every 3-4 days) treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight endpoint Euthanasia & Tumor Excision tumor_measurement->endpoint body_weight->endpoint histology Histological Analysis endpoint->histology molecular_analysis Molecular Analysis endpoint->molecular_analysis

Caption: Workflow for tumor xenograft model.

Signaling Pathways Modulated by this compound

In vivo and in vitro studies have implicated several signaling pathways in the biological activities of D3R and its aglycone, delphinidin.

1. NF-κB Signaling Pathway:

Delphinidin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer.[1] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell proliferation.[1]

NF-κB Signaling Pathway Inhibition by Delphinidin

G cluster_nucleus D3R Delphinidin IKK IKK D3R->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc NF-κB NFkB_nuc->Gene Activates

Caption: Inhibition of NF-κB pathway by Delphinidin.

2. Ca2+/Calmodulin-Dependent Kinase II (CaMKII) Pathway:

D3R has been demonstrated to stimulate GLP-1 secretion in a murine cell line via the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway, which may be relevant for its potential anti-diabetic effects.[6][7]

CaMKII Pathway Activation by D3R

G D3R This compound GPR GPR40/120 D3R->GPR Activates IP3R IP3R GPR->IP3R Ca Intracellular Ca2+ Release IP3R->Ca CaMKII CaMKII Activation Ca->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 G Delphinidin Delphinidin AMPK AMPK Delphinidin->AMPK Activates Hypertrophy Cardiac Hypertrophy Delphinidin->Hypertrophy Attenuates NOX NADPH Oxidase (NOX) AMPK->NOX Inhibits ROS ROS Production NOX->ROS MAPK MAPK Signaling (ERK, p38, JNK) ROS->MAPK MAPK->Hypertrophy

References

Synthesis of Delphinidin 3-rutinoside: An Application Note and Protocol for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of delphinidin 3-rutinoside, a crucial analytical standard for the accurate quantification and identification of this anthocyanin in various matrices, including natural products, functional foods, and pharmaceutical formulations. The increasing interest in the potential health benefits of this compound necessitates the availability of high-purity standards for rigorous scientific investigation.

Introduction

This compound is a naturally occurring anthocyanin found in a variety of plants, including blackcurrants, eggplants, and certain flowers.[1][2] It is responsible for the deep purple and blue hues of these plants and has garnered significant attention for its potent antioxidant and potential therapeutic properties. Accurate analytical data is paramount for understanding its bioavailability, metabolism, and pharmacological effects. Commercially available standards can be costly, and their availability may be limited.[3][4][5] Therefore, a reliable in-house synthesis protocol is highly valuable for research laboratories.

This application note describes a proposed synthetic route for this compound, based on established glycosylation methodologies, specifically a modified Koenigs-Knorr reaction. The protocol outlines the synthesis of the delphinidin aglycone, the preparation of a suitable rutinose donor, the glycosylation reaction, and the final deprotection and purification steps to yield the target compound.

Materials and Methods

Overall Synthetic Scheme

The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of the delphinidin aglycone, followed by the preparation of a protected rutinose donor. These two key intermediates are then coupled via a glycosylation reaction, and subsequent deprotection affords the final product.

Synthesis_Workflow cluster_aglycone Delphinidin Aglycone Synthesis cluster_rutinose Rutinose Donor Preparation cluster_coupling Glycosylation and Deprotection cluster_purification Purification and Characterization A Starting Materials (e.g., Phloroglucinol, Gallic Acid derivative) B Condensation Reaction A->B C Cyclization and Aromatization B->C D Delphinidin Chloride C->D I Protected Delphinidin D->I E Rutinose F Peracetylation E->F G Bromination F->G H Acetobromo-α-D-rutinose G->H J Koenigs-Knorr Glycosylation H->J I->J K Protected Delphinidin 3-rutinoside J->K L Deprotection (Zemplén) K->L M Crude this compound L->M N Preparative HPLC M->N O Pure Delphinidin 3-rutinoside N->O P Characterization (NMR, MS, HPLC) O->P

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Delphinidin Chloride (Aglycone)

The synthesis of the delphinidin aglycone can be adapted from established methods for flavonoid synthesis. A plausible route involves the condensation of a protected phloroglucinol derivative with a protected gallic acid derivative, followed by cyclization and deprotection.

  • Protection of Starting Materials: Protect the hydroxyl groups of phloroglucinol and gallic acid using a suitable protecting group (e.g., benzyl ethers) to prevent side reactions.

  • Condensation: React the protected phloroglucinol with a protected galloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a chalcone intermediate.

  • Cyclization and Aromatization: Treat the chalcone with an acid catalyst (e.g., HCl in ethanol) to induce cyclization and subsequent aromatization to form the flavylium salt.

  • Deprotection: Remove the protecting groups (e.g., by catalytic hydrogenation for benzyl groups) to yield delphinidin chloride.

  • Purification: Purify the crude delphinidin chloride by recrystallization from acidified methanol.

Protocol 2: Preparation of Acetobromo-α-D-rutinose (Rutinose Donor)

The preparation of the glycosyl donor is a critical step. Rutinose can be obtained by enzymatic hydrolysis of rutin.

  • Peracetylation of Rutinose: Treat rutinose with acetic anhydride in the presence of a catalyst (e.g., sodium acetate or pyridine) to acetylate all hydroxyl groups.

  • Bromination: React the peracetylated rutinose with a solution of hydrogen bromide in acetic acid to selectively replace the anomeric acetyl group with a bromine atom, yielding acetobromo-α-D-rutinose.

  • Purification: Purify the product by recrystallization.

Protocol 3: Koenigs-Knorr Glycosylation of Delphinidin

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[6][7][8]

  • Protection of Delphinidin: Selectively protect the hydroxyl groups of delphinidin at positions 5, 7, 3', 4', and 5' to ensure glycosylation occurs specifically at the 3-hydroxyl position. Acetyl or benzyl groups can be considered, though selective protection can be challenging. An alternative is to proceed with unprotected delphinidin and separate the regioisomers later. For this protocol, we will assume selective protection is achieved.

  • Glycosylation Reaction: Dissolve the protected delphinidin and acetobromo-α-D-rutinose in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). Add a promoter, such as silver carbonate or silver triflate, to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the silver salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

Protocol 4: Deprotection and Purification of this compound

  • Deprotection (Zemplén deacetylation): If acetyl groups were used for protection, dissolve the protected this compound in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

  • Neutralization and Precipitation: Neutralize the reaction mixture with an acidic resin or dilute acid. The crude this compound will precipitate.

  • Purification: Purify the crude product using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acidified water and methanol is typically used.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a dark purple powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Yields (Hypothetical)

StepProductStarting Material (mol)Product (mol)Yield (%)
1Delphinidin Chloride1.00.440
2Acetobromo-α-D-rutinose1.00.770
3Protected this compound0.40.250
4Pure this compound0.20.150
Overall This compound 1.0 (from Phloroglucinol) 0.014 1.4

Table 2: Characterization Data for Synthesized this compound

AnalysisSpecificationExpected Result
Appearance VisualDark purple to black amorphous powder
Molecular Formula -C₂₇H₃₁O₁₆Cl
Molecular Weight Mass Spectrometry (ESI-MS)[M]⁺ at m/z 611.16
Purity HPLC-DAD (at 520 nm)≥ 95%
¹H NMR (500 MHz, CD₃OD with 0.1% DCl)Characteristic signals for the delphinidin aglycone and the rutinose moiety.
¹³C NMR (125 MHz, CD₃OD with 0.1% DCl)Resonances corresponding to the carbons of the flavylium core and the two sugar units.
UV-Vis (in acidified methanol)λmax ≈ 530 nm

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, its biological effects are often mediated through the modulation of various cellular signaling pathways. For instance, anthocyanins have been shown to influence pathways related to inflammation and oxidative stress.

Signaling_Pathway D3R This compound ROS Reactive Oxygen Species (ROS) D3R->ROS Scavenges NFkB NF-κB Pathway D3R->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) D3R->Antioxidant_Enzymes Upregulates ROS->NFkB Activates Inflammation Inflammatory Response (e.g., COX-2, iNOS) NFkB->Inflammation Induces

Caption: Potential influence of this compound on cellular pathways.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of high-purity this compound for use as an analytical standard. The successful synthesis of this standard will enable researchers to conduct more accurate and reliable studies on its natural occurrence, biological activities, and potential applications in the fields of nutrition, medicine, and drug development. The provided workflow and characterization data serve as a valuable guide for laboratories aiming to establish an in-house source of this important anthocyanin.

References

Application Note: Delphinidin 3-rutinoside as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside is a prominent anthocyanin found in various fruits and vegetables, including blackcurrants, eggplants, and certain varieties of grapes.[1][2] As a natural colorant and a compound with potential health benefits, its accurate identification and quantification are crucial in food science, pharmacology, and drug development. This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Pure reference substances like this compound are essential for precise chromatographic analysis.[3] They are used for identifying compounds based on retention time, calibrating detectors, and ensuring the accuracy of quantification.[3] this compound chloride is commercially available as an analytical standard with a specified purity, often greater than 95-97%, suitable for quantitative analysis.

Chemical Properties

PropertyValue
Chemical Name Delphinidin 3-O-(6"-O-α-rhamnopyranosyl-β-glucopyranoside) chloride
Synonym Tulipanin chloride
Molecular Formula C27H31ClO16
Molecular Weight 646.98 g/mol
Appearance Dark red/purple powder
Solubility Highly water-soluble. Soluble in methanol and ethanol.
Storage Store at -20°C in a dry, dark place. For solutions, store at -80°C for up to 6 months or -20°C for 1 month.

Experimental Protocols

Standard Solution Preparation

Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of acidified methanol (e.g., methanol with 0.1% HCl or 1% formic acid) in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.5 µg/mL to 50 µg/mL for HPLC-DAD).

Sample Preparation (from Plant Material)

The following is a general protocol for the extraction of anthocyanins from plant material.

  • Homogenization: Homogenize fresh, frozen, or freeze-dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10-15 mL of an appropriate extraction solvent. A common solvent is 50% (v/v) ethanol acidified with 0.36 N HCl, which has been shown to be effective for black currant anthocyanins.[1]

    • Vortex the mixture thoroughly.

    • For enhanced extraction, sonicate the mixture for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000-8000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.

    • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3-5 mL of acidified water to remove sugars and other polar interferences.

    • Elution: Elute the anthocyanins with 3-5 mL of acidified methanol.

  • Final Preparation:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into a UPLC or HPLC vial for analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the identification and quantification of this compound in various samples.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Column Reversed-phase C18 column (e.g., Kinetex C18, 50 x 3 mm, 1.7 µm).[1]
Mobile Phase A Water with 2% Formic Acid.[1]
Mobile Phase B Methanol.[1]
Flow Rate 0.3 mL/min.[1]
Injection Volume 5 µL.
Column Temperature 35°C.
Detection Diode Array Detector (DAD) at 520 nm.

Gradient Elution Program: [1]

Time (minutes)% Mobile Phase B
0.0 - 1.010
1.0 - 9.510 → 95 (linear gradient)
9.5 - 12.095
12.0 - 15.095 → 100 (linear gradient)
15.0 - 17.0100
17.0 - 17.1100 → 10
17.1 - 20.010 (re-equilibration)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for analyzing complex matrices and trace amounts of this compound.

Chromatographic and Mass Spectrometry Conditions:

ParameterRecommended Conditions
UPLC System A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column Reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[4]
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Flow Rate 0.4 mL/min.
Injection Volume 2-5 µL.
Column Temperature 40°C.
Ionization Mode Electrospray Ionization (ESI), Positive.
Detection Mode Multiple Reaction Monitoring (MRM).

MRM Parameters for Delphinidin Glycosides:

The following table provides representative MRM parameters for delphinidin glycosides. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound611.1303.125 - 40100
Delphinidin 3-glucoside465.1303.120 - 35100

Quantitative Data Summary

The performance of chromatographic methods for anthocyanin analysis can be validated through various parameters. The following table summarizes typical validation data for HPLC-based methods for anthocyanins, which can serve as a benchmark when using this compound as a reference standard.

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.995[5]> 0.998
Limit of Detection (LOD) 0.02 - 0.09 µg/mL[5]< 2.3 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.29 µg/mL[5]< 8.1 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (%RSD) < 5%< 15%

Visualized Workflows

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe SPE Clean-up supernatant->spe final_sample Final Sample for Injection spe->final_sample hplc_dad HPLC-DAD Analysis final_sample->hplc_dad uplc_msms UPLC-MS/MS Analysis final_sample->uplc_msms ref_standard This compound Reference Standard stock_solution Stock Solution ref_standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc_dad working_standards->uplc_msms calibration Calibration Curve Construction working_standards->calibration identification Peak Identification (Retention Time/Mass Spectra) hplc_dad->identification quantification Quantification hplc_dad->quantification uplc_msms->identification uplc_msms->quantification calibration->quantification

Caption: General workflow for chromatographic analysis using this compound.

sample_preparation_workflow start Start: Plant Material homogenize Homogenize to a fine powder start->homogenize extract Extract with acidified solvent (e.g., acidified ethanol) homogenize->extract sonicate Sonicate (optional) extract->sonicate centrifuge Centrifuge to separate solids sonicate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant re_extract Re-extract pellet (optional) collect_supernatant->re_extract optional pool_supernatants Pool supernatants collect_supernatant->pool_supernatants re_extract->centrifuge spe_cleanup SPE Clean-up (Condition, Load, Wash, Elute) pool_supernatants->spe_cleanup evaporate Evaporate to dryness spe_cleanup->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute filter Filter through 0.22/0.45 µm filter reconstitute->filter end Ready for Injection filter->end

Caption: Detailed sample preparation workflow for anthocyanin extraction.

References

Application Notes and Protocols for In Vitro Digestion Models Assessing Delphinidin 3-rutinoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent anthocyanin in blackcurrants and other pigmented fruits, is of significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is contingent on its bioavailability—the fraction of the ingested compound that reaches systemic circulation. In vitro digestion models are indispensable tools for assessing the stability, bioaccessibility, and intestinal permeability of this compound in a controlled laboratory setting, providing crucial insights prior to more complex in vivo studies.

This document provides detailed protocols for a standardized in vitro digestion model simulating the human upper gastrointestinal tract, coupled with a Caco-2 cell monolayer assay to evaluate intestinal absorption.

Data Presentation

The following tables summarize expected quantitative data for this compound based on typical findings for anthocyanins during in vitro digestion and cell permeability assays. It is important to note that these values can vary depending on the food matrix and specific experimental conditions.

Table 1: Stability of this compound during Simulated Gastrointestinal Digestion

Digestion PhasepHIncubation Time (minutes)Expected Recovery (%)Key Observations
Oral6.5 - 7.02 - 595 - 100Minimal degradation.
Gastric2.0 - 3.012080 - 95Generally stable in acidic conditions.[1]
Intestinal7.0 - 7.512010 - 30Significant degradation in alkaline pH.[2]

Table 2: Bioaccessibility of this compound

ParameterDefinitionExpected Value (%)
BioaccessibilityThe fraction of this compound released from the food matrix and available for absorption after the intestinal digestion phase.10 - 30

Table 3: Caco-2 Cell Permeability of this compound

ParameterDefinitionExpected Value (x 10⁻⁶ cm/s)Classification
Apparent Permeability Coefficient (Papp)The rate at which this compound crosses the Caco-2 cell monolayer.< 1.0Low to Moderate

Experimental Protocols

Protocol 1: Simulated In Vitro Gastrointestinal Digestion

This protocol is adapted from the standardized INFOGEST method.

1. Materials and Reagents:

  • Simulated Salivary Fluid (SSF): Prepare a solution containing α-amylase (75 U/mL) in a buffer solution mimicking salivary electrolytes at pH 7.

  • Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin (2000 U/mL) in a buffer solution mimicking gastric electrolytes. Adjust pH to 3.0 with HCl.

  • Simulated Intestinal Fluid (SIF): Prepare a solution containing pancreatin (100 U/mL based on trypsin activity) and bile salts (10 mM) in a buffer solution mimicking intestinal electrolytes. Adjust pH to 7.0 with NaOH.

  • This compound sample (pure compound or extract).

  • Water bath shaker maintained at 37°C.

  • pH meter and appropriate calibration buffers.

  • Centrifuge.

  • HPLC system for quantification.

2. Procedure:

  • Oral Phase:

    • Mix 5 g of the this compound sample with 5 mL of SSF.

    • Incubate at 37°C for 2 minutes in a shaking water bath.

  • Gastric Phase:

    • Add 10 mL of SGF to the oral bolus.

    • Adjust the pH to 3.0 with 1M HCl.

    • Incubate at 37°C for 2 hours in a shaking water bath.

  • Intestinal Phase:

    • Add 20 mL of SIF to the gastric chyme.

    • Adjust the pH to 7.0 with 1M NaOH.

    • Incubate at 37°C for 2 hours in a shaking water bath.

  • Sample Collection and Analysis:

    • After the intestinal phase, collect an aliquot of the digesta.

    • Centrifuge the aliquot to separate the supernatant (bioaccessible fraction) from the pellet (non-bioaccessible fraction).

    • Analyze the concentration of this compound in the supernatant and at the end of each digestion phase using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the transport of this compound across a model of the intestinal epithelium.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transwell® inserts (e.g., 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • Transepithelial Electrical Resistance (TEER) meter.

  • Lucifer yellow.

  • HPLC system for quantification.

2. Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto Transwell® inserts at an appropriate density.

    • Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the bioaccessible fraction of this compound (from Protocol 1) or a known concentration of the pure compound to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated HPLC method.

    • Calculate the Papp coefficient using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the compound in the apical chamber.

Visualizations

G cluster_0 In Vitro Digestion cluster_1 Caco-2 Permeability Sample Sample Oral_Phase Oral_Phase Sample->Oral_Phase Add Saliva (Amylase, pH 7) Gastric_Phase Gastric_Phase Oral_Phase->Gastric_Phase Add Gastric Juice (Pepsin, pH 3) Intestinal_Phase Intestinal_Phase Gastric_Phase->Intestinal_Phase Add Intestinal Juice (Pancreatin, Bile, pH 7) Bioaccessible_Fraction Bioaccessible_Fraction Intestinal_Phase->Bioaccessible_Fraction Centrifugation Apical_Chamber Apical_Chamber Bioaccessible_Fraction->Apical_Chamber Apply to Caco-2 monolayer Basolateral_Chamber Basolateral_Chamber Apical_Chamber->Basolateral_Chamber Transport across cells Quantification Quantification Basolateral_Chamber->Quantification HPLC Analysis G cluster_0 Cellular Effects D3R_Metabolites This compound Metabolites ROS Reactive Oxygen Species (ROS) D3R_Metabolites->ROS Scavenging NF_kB NF-κB Pathway D3R_Metabolites->NF_kB Inhibition MAPK MAPK Pathway D3R_Metabolites->MAPK Modulation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) D3R_Metabolites->Antioxidant_Enzymes Upregulation Cell_Membrane ROS->NF_kB Activation ROS->MAPK Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulation

References

Application Note: Solid-Phase Extraction for Delphinidin 3-Rutinoside Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delphinidin 3-rutinoside is a significant anthocyanin found in various fruits and flowers, known for its potent antioxidant properties and vibrant color.[1] For researchers, scientists, and drug development professionals, accurate quantification and biological activity assessment of this compound necessitates its effective isolation from complex sample matrices. Solid-phase extraction (SPE) is a highly efficient and widely adopted technique for the purification and concentration of anthocyanins from crude extracts.[2] This application note provides a detailed protocol for the sample preparation of this compound using reversed-phase SPE, focusing on the commonly utilized C18 sorbent. The principle of this method relies on the retention of the relatively nonpolar anthocyanins on the C18 stationary phase while polar impurities like sugars and organic acids are washed away. The purified this compound is subsequently eluted with an organic solvent.[2]

Data Presentation

The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of anthocyanins. While specific quantitative data for this compound is limited in the literature, the following table summarizes the recovery and purity of total anthocyanins from various sources using different SPE cartridges, providing a valuable reference for method development.

SPE SorbentSample SourceRecovery Rate (%)Purity (%)Reference
C18 SilicaChokeberry91.4Not Reported[3]
C18 SilicaPurple Corn87.8Not Reported[3]
Oasis® HLBChokeberry68.9Not Reported[3]
Oasis® HLBPurple Corn78.0Not Reported[3]
Sephadex® LH-20Chokeberry75.8Not Reported[3]
Sephadex® LH-20Purple Corn55.4Not Reported[3]
AB-8 ResinRed Raspberry98.8488.83[4]

Experimental Protocols

This section details the methodologies for the extraction of this compound from a sample matrix and its subsequent purification via solid-phase extraction.

1. Crude Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific plant material.

  • Materials:

    • Plant material containing this compound (e.g., blackcurrants)

    • Extraction Solvent: Methanol or ethanol with 0.1% to 1% Formic Acid or HCl (v/v)[2]

    • Homogenizer, Sonicator, or Maceration setup

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Homogenization: Homogenize fresh or frozen plant material with the acidified extraction solvent.[2]

    • Extraction: Macerate or sonicate the homogenate for 1-2 hours at a controlled temperature (4°C to 25°C) in the dark to minimize degradation.[2]

    • Filtration and Centrifugation: Filter the mixture to remove solid debris. Centrifuge the resulting filtrate at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.[2]

    • Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the organic solvent. The resulting aqueous extract is now ready for SPE.[2]

2. Solid-Phase Extraction Protocol for this compound Purification

The following protocol is designed for a C18 SPE cartridge. Volumes and flow rates may need to be optimized depending on the specific cartridge and sample concentration.

  • Materials:

    • C18 SPE Cartridge

    • Methanol

    • Acidified Deionized Water (e.g., water with 0.1% Formic Acid, pH ~2-3)

    • Ethyl Acetate (optional wash solvent)

    • Acidified Methanol (e.g., methanol with 0.1% Formic Acid) for elution[2]

    • SPE Manifold

    • Collection tubes

  • Procedure:

    • Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[2]

      • Equilibrate the cartridge by passing 5 mL of acidified deionized water through it. Do not allow the cartridge to go dry.[2]

    • Sample Loading:

      • Load the concentrated crude extract onto the conditioned C18 cartridge.

      • Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of this compound to the sorbent.[2]

    • Washing (Impurity Removal):

      • Wash the cartridge with 5-10 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.[2]

      • (Optional) For further purification, wash the cartridge with a non-polar solvent like ethyl acetate to remove less polar, non-anthocyanin phenolic compounds.[5]

    • Elution of Purified this compound:

      • Elute the bound anthocyanins, including this compound, with 5-10 mL of acidified methanol.[2]

      • Collect the colored eluate in a clean collection vessel.

    • Post-Elution Processing:

      • The purified fraction can be concentrated under a stream of nitrogen or using a rotary evaporator if needed.

      • The sample is now ready for downstream applications such as HPLC, LC-MS analysis, or bioactivity assays.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_output Output start Crude Plant Extract (Acidified) conditioning 1. Cartridge Conditioning (Methanol, then Acidified Water) start->conditioning loading 2. Sample Loading conditioning->loading Load Sample washing 3. Washing (Acidified Water & Optional Ethyl Acetate) loading->washing elution 4. Elution (Acidified Methanol) washing->elution Retained Anthocyanins impurities Impurities (Sugars, Organic Acids) washing->impurities Discard purified Purified this compound Fraction elution->purified

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Delphinidin 3-rutinoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Delphinidin 3-rutinoside. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction of this compound, offering step-by-step solutions to enhance yield and purity.

Problem Potential Cause Recommended Solution
Low Extraction Yield Improper Solvent Selection: The solvent may not be optimal for solubilizing this compound.Use a polar solvent such as ethanol or methanol, typically at a concentration of 50-70% in water.[1] The addition of a small amount of acid (e.g., 0.1%–1% HCl or formic acid) is crucial to maintain the stability of the compound.[2][3]
Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be ideal.Optimize these parameters. For instance, ultrasound-assisted extraction (UAE) can be effective at 40°C for 5 minutes with a 1:20 solid-to-solvent ratio.[4] For conventional extraction, ensure sufficient time for solvent penetration without excessive heat exposure.
Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent access.Cryogenic grinding to a fine powder (~5 μm) can enhance extractability by about 25%.[2] Proper homogenization of fresh or frozen material is also critical.[3]
Degradation of this compound High Temperature: this compound is heat-sensitive and can degrade at temperatures above 40°C.[5]Employ low-temperature extraction methods. If heat is necessary, keep it moderate (e.g., 40-60°C) and for a limited duration.[2] Use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.[6]
Incorrect pH: The compound is most stable in acidic conditions (pH < 3). At higher pH levels, it can transform into less stable forms.[6][7]Maintain an acidic environment throughout the extraction and purification process by using acidified solvents.[3][4]
Exposure to Light and Oxygen: Prolonged exposure can lead to degradation.Conduct extraction and storage in the dark and consider using inert gas to prevent oxidation.[3][5]
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds.Utilize solid-phase extraction (SPE) with a C18 cartridge for purification. This allows for the removal of polar impurities like sugars and organic acids with an acidified water wash, and less polar, non-anthocyanin phenolics with an ethyl acetate wash, before eluting the this compound with acidified methanol.[3][8]
Complex Plant Matrix: The source material naturally contains many similar compounds.Optimize chromatographic separation methods. Structurally similar anthocyanins, such as other glycosides of delphinidin or cyanidin, are common interfering compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Polar solvents are highly effective for extracting this compound. Acidified ethanol (50-70%) and methanol are commonly used.[1][2] The addition of an acid, such as hydrochloric acid (HCl) or formic acid, is essential to maintain the compound in its stable flavylium cation form.[3] For instance, 50% (v/v) ethanol acidified with 0.36 N HCl has been shown to be superior to methanol-based solvents in some applications.[2]

Q2: How does pH influence the stability and extraction of this compound?

A2: The pH of the extraction solvent is a critical factor. This compound is most stable at a low pH, typically below 3, where it exists as the red-colored flavylium cation.[1][6] As the pH increases towards neutral and alkaline conditions, it undergoes structural changes to less stable forms, which can lead to degradation.[1][6] Therefore, maintaining an acidic environment throughout the extraction process is crucial for maximizing yield and stability.

Q3: What is the impact of temperature on the extraction and stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound.[5] While moderate increases in temperature (up to 40-60°C) can sometimes enhance extraction efficiency by increasing solubility and diffusion, prolonged exposure to higher temperatures should be avoided.[2][9] It is recommended to use low-temperature extraction methods when possible and to minimize heat during solvent evaporation steps.[6]

Q4: Are there advanced extraction techniques that can improve efficiency?

A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency compared to conventional solvent extraction. UAE uses acoustic cavitation to rupture cell walls, enhancing solvent penetration, and has been shown to yield higher recoveries of delphinidin derivatives.[4] MAE uses microwave energy to heat the solvent and sample, which can also lead to higher yields in shorter extraction times.[10][11]

Q5: How should I store the extracted this compound to prevent degradation?

A5: To ensure stability, the purified this compound should be stored in the dark at low temperatures, preferably below -5°C.[5] It is also advisable to store it in an acidic solution to maintain its stable form.

Comparative Data on Extraction Methods

The following table summarizes quantitative data from various studies on anthocyanin extraction, providing a comparison of different methods and their efficiencies.

Extraction Method Solvent System Temperature Time Yield/Efficiency Source
Conventional Solvent Extraction 50% (v/v) Ethanol + 0.36 N HCl60°CNot SpecifiedSuperior to methanol-based solventsBlack Currant[2]
Ultrasound-Assisted Extraction (UAE) 50% Ethanol40°C5 min1165.44 ± 11.82 mg C3R equiv/kgBlackcurrant[4]
Microwave-Assisted Extraction (MAE) 50.4% Methanol in water, pH 3.3350°C2 minOptimized for total anthocyaninsMyrtle[10]
Microwave-Assisted Extraction (MAE) 38% Methanol in water, pH 681°C10 min9.70 ± 0.28 mg/gJabuticaba[11]
Ultrasound-Assisted Extraction (UAE) 54.1% EthanolNot Specified34.5 minOptimized for Cyanidin 3-rutinosideLitchi Pericarp[12]

Note: Yields can vary significantly based on the plant source, specific conditions, and the anthocyanin being quantified.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Blackcurrant

1. Sample Preparation:

  • Freeze-dry fresh blackcurrant berries.

  • Grind the lyophilized berries into a fine powder. For enhanced results, cryogenic milling can be employed.[2]

2. Extraction:

  • Weigh 1g of the powdered sample and place it in a 50 mL tube.

  • Add 20 mL of the extraction solvent (50% ethanol acidified with citric acid, 0.01% w/v).[4]

  • Place the tube in an ultrasonic bath.

  • Sonicate at a controlled temperature of 40°C for 5 minutes.[4]

3. Post-Extraction:

  • Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid particles.[3]

  • Decant the supernatant.

  • For higher purity, the extract can be concentrated under reduced pressure at a temperature below 40°C and then subjected to solid-phase extraction.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Purification

1. Cartridge Preparation:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing 5 mL of methanol through it.

  • Equilibrate the cartridge with 5 mL of acidified deionized water (e.g., water with 0.1% formic acid, pH ~2-3).[3] Do not let the cartridge dry out.

2. Sample Loading:

  • Load the concentrated crude extract onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).[3]

3. Washing:

  • Wash the cartridge with 5-10 mL of acidified deionized water to remove polar impurities like sugars and organic acids.

  • A subsequent wash with a solvent like ethyl acetate can be performed to remove less polar, non-anthocyanin compounds.[3][8]

4. Elution:

  • Elute the bound this compound with 5-10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).[3]

  • Collect the colored eluate.

5. Final Processing:

  • Evaporate the solvent from the eluate using a rotary evaporator at a temperature below 40°C or under a stream of nitrogen gas.[3]

  • The resulting purified compound can be stored at <-5°C in the dark.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_final Final Product start Plant Material (e.g., Blackcurrants) grind Grinding / Homogenization start->grind extraction Solvent Extraction (e.g., UAE with Acidified Ethanol) grind->extraction centrifuge Centrifugation / Filtration extraction->centrifuge concentrate Concentration (Rotary Evaporator) centrifuge->concentrate spe Solid-Phase Extraction (C18) concentrate->spe elution Elution with Acidified Methanol spe->elution dry Solvent Evaporation elution->dry final_product Purified this compound dry->final_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield? solvent Improper Solvent? start->solvent Yes params Suboptimal Parameters? start->params No solve_solvent Use Acidified Ethanol/Methanol solvent->solve_solvent prep Inadequate Preparation? params->prep No solve_params Optimize Time, Temp, Ratio params->solve_params solve_prep Improve Grinding/Homogenization prep->solve_prep

Caption: Troubleshooting logic for addressing low extraction yield.

References

Overcoming stability issues of Delphinidin 3-rutinoside in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Delphinidin 3-rutinoside (D3R) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is significantly affected by several factors, including pH, temperature, light, presence of oxygen, and the solvent used.[1][2] Anthocyanins like D3R are most stable in acidic conditions (pH < 3) and their stability generally decreases as the pH increases towards neutral and alkaline levels.[1] Elevated temperatures, exposure to light (especially UV), and the presence of oxygen can all accelerate its degradation.[1][2][3]

Q2: What is the expected shelf-life of this compound in solution under different conditions?

A2: The shelf-life, often measured by half-life (t½), varies dramatically depending on the storage conditions. For instance, the degradation of anthocyanins, including delphinidin derivatives, is significantly faster at higher temperatures. In one study, the half-life of delphinidin-3-O-glucoside in a juice matrix was 5.85 days at 25°C, but only 0.05 days (about 1.2 hours) at 80°C.[4] Storing solutions at low temperatures (< -5°C) and in the dark is recommended for long-term stability.[3]

Q3: How does pH affect the color and stability of this compound solutions?

A3: The pH of the solution has a profound impact on both the color and stability of this compound. In acidic solutions (pH 1-3), it exists predominantly as the stable, intensely colored flavylium cation. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase (around pH 4-5) and then a chalcone (around pH 5-6), leading to significant color loss.[5] At neutral to alkaline pH, the molecule is highly unstable and can appear blue or green before degrading.[6]

Q4: What is co-pigmentation and how can it improve the stability of this compound?

A4: Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments, form non-covalent complexes with anthocyanins. This interaction helps to stabilize the anthocyanin molecule, protecting it from degradation and often enhancing its color. Phenolic compounds like gallic acid and chlorogenic acid have been shown to be effective co-pigments for delphinidin derivatives, significantly improving their stability.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid color loss of the solution High pH: The solution pH may be neutral or alkaline, leading to the formation of unstable, colorless forms of D3R.Adjust the pH of the solution to an acidic range (pH 1-3) using a suitable buffer or acid (e.g., formic acid, citric acid).
Exposure to Light: Photodegradation can occur, especially under UV light.Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Elevated Temperature: High temperatures accelerate the degradation of D3R.Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Precipitation in the solution Poor Solubility: D3R may not be fully dissolved, especially at high concentrations or in inappropriate solvents.Ensure the D3R is fully dissolved. Use of a co-solvent like methanol or ethanol in aqueous solutions can improve solubility.
Aggregation: At higher concentrations, anthocyanin molecules can aggregate and precipitate.Work with more dilute solutions. Consider the use of co-pigments which can help prevent self-aggregation.
Inconsistent experimental results Degradation during experiment: The stability of D3R may be compromised during the course of the experiment due to temperature fluctuations or prolonged exposure to light.Maintain consistent temperature control throughout the experiment. Minimize the exposure of samples to light. Prepare fresh solutions for each experiment if possible.
Inaccurate pH control: Small variations in pH can significantly impact stability and color.Use calibrated pH meters and high-quality buffers to ensure accurate and stable pH throughout the experiment.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH: If the mobile phase pH is not acidic, D3R can exist in multiple forms, leading to peak broadening or splitting.Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to ensure D3R is in its stable flavylium cation form.
Column overload: Injecting too concentrated a sample can lead to poor peak shape.Dilute the sample or inject a smaller volume onto the HPLC column.

Data Presentation

Table 1: Effect of Temperature on the Stability of Delphinidin-3-O-glucoside (a related compound) in a Juice Matrix

Temperature (°C)Rate Constant (k, days⁻¹)Half-life (t½, days)
250.125.85
450.750.93
8013.300.05

(Data adapted from a study on jaboticaba-apple juice, which contains delphinidin-3-O-glucoside.[4])

Table 2: Solubility of Delphinidin (the aglycone) in Various Solvents at 25°C (298.15 K)

SolventSolubility (mg/L)
Methanol58.61
Water53.53
Ethanol5.73
Acetone0.0055

(Data from a study on the solubility of the delphinidin aglycone.[8])

Experimental Protocols

Protocol 1: General Procedure for a this compound Stability Study
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity this compound powder.

    • Dissolve the powder in an appropriate acidic solvent (e.g., methanol with 0.1% HCl or formic acid) to create a concentrated stock solution. Use sonication if necessary to ensure complete dissolution.[9]

    • Store the stock solution at -20°C or -80°C in the dark.

  • Preparation of Experimental Solutions:

    • Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 6, 8).

    • Dilute the stock solution with the respective buffers to achieve the final desired concentration for the experiment.

  • Incubation under Stress Conditions:

    • Temperature Stress: Aliquot the experimental solutions into vials and place them in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Light Stress: Expose a set of samples to a controlled light source (e.g., a UV lamp or a light box with a known intensity) while keeping a parallel set in the dark as a control.

    • Oxygen Stress: For studying the effects of oxygen, solutions can be purged with nitrogen or argon to remove dissolved oxygen, and sealed tightly. A parallel set can be left exposed to air.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each experimental condition.

    • Immediately stop the degradation reaction by flash-freezing the sample in liquid nitrogen or placing it in an ice bath. Store samples at -80°C until analysis.

  • Analysis by HPLC-DAD:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., water with 5% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][9]

    • Set the Diode Array Detector (DAD) to monitor the absorbance at the maximum wavelength for this compound (around 520 nm).

    • Quantify the remaining this compound at each time point by comparing the peak area to a calibration curve prepared from a standard of known concentration.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

degradation_pathway D3R This compound (Flavylium Cation, Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-5 D3R->Carbinol + H2O (Hydration) Chalcone Chalcone (Colorless/Yellowish) pH 5-6 Carbinol->Chalcone Tautomerization Degradation Degradation Products (e.g., Phloroglucinaldehyde, Gallic Acid) Chalcone->Degradation Fission

Caption: Degradation pathway of this compound with increasing pH.

copigmentation_mechanism cluster_0 Without Co-pigment cluster_1 With Co-pigment D3R_unstable D3R (Flavylium Cation) Degradation_unstable Degradation D3R_unstable->Degradation_unstable Hydration leads to degradation Water H2O Water->D3R_unstable D3R_stable D3R (Flavylium Cation) Complex Stable Complex D3R_stable->Complex Copigment Co-pigment (e.g., Gallic Acid) Copigment->Complex

Caption: Mechanism of stability enhancement via co-pigmentation.

References

Preventing degradation of Delphinidin 3-rutinoside during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Delphinidin 3-rutinoside during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the deep red, purple, and blue colors in many fruits and flowers, such as blackcurrants.[1][2] It is a potent antioxidant and is of significant interest for its potential health benefits, including anti-inflammatory and anticancer properties.[1] However, like other anthocyanins, this compound is highly susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and characterization in research and drug development.[3] Key factors influencing its stability include pH, temperature, and exposure to light.[3]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors leading to the degradation of this compound are:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form.[3] As the pH increases towards neutral and alkaline levels, the molecule undergoes structural transformations, leading to colorless and less stable forms that are prone to degradation.[3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[4][5] Thermal processing can cause the hydrolysis of the glycosidic bond, leading to the loss of the rutinose sugar moiety and subsequent degradation of the aglycone.[4]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of anthocyanins, resulting in a loss of color and antioxidant activity.[6]

  • Oxygen and Enzymes: The presence of oxygen and oxidative enzymes, such as polyphenol oxidase (PPO), can also contribute to the degradation of this compound, especially in crude plant extracts.[7]

Q3: What are the most common interfering compounds that can co-elute with this compound during HPLC analysis?

A3: During the chromatographic analysis of this compound, several classes of compounds present in plant extracts can co-elute, leading to inaccurate quantification. These include:

  • Other Anthocyanins: Structurally similar anthocyanins, such as other delphinidin or cyanidin glycosides, can have similar retention times.

  • Flavonols and Flavones: Compounds like quercetin and kaempferol glycosides are often found alongside anthocyanins and can interfere with their analysis.

  • Phenolic Acids: Hydroxycinnamic acids (e.g., chlorogenic acid) and hydroxybenzoic acids are common in plant matrices and may co-elute with polar anthocyanins.

  • Sugars, Organic Acids, and Amino Acids: In high concentrations, these highly polar compounds can cause broad peaks that may overlap with the analyte of interest, particularly if sample preparation is not thorough.

  • Degradation Products: The degradation products of this compound itself can have chromatographic properties similar to the parent compound, leading to peak shoudlering or tailing.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of the characteristic purple/red color of the solution.

  • Consistently low or decreasing concentrations in subsequent analyses of the same sample.

  • Appearance of unknown peaks in the chromatogram over time.

Possible Causes and Solutions:

Cause Solution
Inappropriate pH Maintain a low pH (ideally below 3.0) for all solutions containing this compound.[3] Use acidified solvents (e.g., with 0.1-1% formic acid or hydrochloric acid) for extraction, sample preparation, and as the mobile phase in HPLC.[8][9]
High Temperature Store stock solutions and samples at low temperatures (4°C for short-term storage, -20°C or -80°C for long-term storage).[7] Avoid exposing samples to high temperatures during processing steps like solvent evaporation. Use a rotary evaporator at a temperature below 40°C.[10]
Light Exposure Protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.[7] Minimize the exposure of samples to ambient light during handling and analysis.
Presence of Oxidative Enzymes For crude plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase before extraction.[7]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening) in HPLC Analysis

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and resolution.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase pH Ensure the mobile phase is sufficiently acidic (pH < 3) to maintain this compound in its stable flavylium cation form.[7]
Column Overload Dilute the sample or inject a smaller volume to avoid overloading the analytical column.[7]
Secondary Interactions with the Stationary Phase Residual silanol groups on C18 columns can interact with the polar analyte. Using a mobile phase with a low pH can help to suppress these interactions.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Issue 3: Inconsistent or Low Recovery During Solid-Phase Extraction (SPE)

Symptoms:

  • Low yield of this compound in the final eluate.

  • High variability in recovery between samples.

Possible Causes and Solutions:

Cause Solution
Incomplete Analyte Retention Ensure the sample is loaded at a slow and steady flow rate (e.g., 1-2 mL/min) to allow for efficient binding to the sorbent.[10] The pH of the sample should be acidic to promote retention on a C18 cartridge.
Analyte Elution During Washing The wash solvent may be too strong. Use a less polar solvent for the wash step to remove interferences without eluting the analyte of interest.[11]
Incomplete Elution Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. Acidified methanol is typically effective.[10] Applying the elution solvent in smaller, multiple aliquots can improve recovery.[11]
Cartridge Drying Out Do not allow the SPE cartridge to run dry between the conditioning, equilibration, and sample loading steps.[11]

Quantitative Data on Stability

The degradation of this compound, like other anthocyanins, often follows first-order kinetics. The following tables summarize the stability of anthocyanins under different conditions.

Table 1: Thermal Degradation Kinetics of Anthocyanins

AnthocyaninTemperature (°C)pHRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
Cyanidin-3-glucosylrutinoside80-2.2 x 10⁻²32.10
Cyanidin-3-rutinoside80-1.5 x 10⁻²45.69
Cyanidin-3-glucosylrutinoside120-8.5 x 10⁻²-
Cyanidin-3-rutinoside120-8.4 x 10⁻²-
Pelargonidin-3-glucoside100-150-0.0262 - 0.2855-

Data for Cyanidin derivatives are presented as structurally related examples.[5][6]

Table 2: pH Stability of Anthocyanins from Black Rice Bran at Different Temperatures

pHTemperature (°C)Half-life (t₁/₂) (h)
2.060-100Higher stability (longer half-life)
3.060-100
4.060-100
5.060-100Lower stability (shorter half-life)

This table illustrates the general trend of decreasing stability with increasing pH.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol provides a general method for purifying this compound from a plant extract using a C18 SPE cartridge.

Materials:

  • Crude plant extract in an acidified aqueous solution.

  • C18 SPE cartridge.

  • Methanol.

  • Acidified deionized water (e.g., with 0.1% formic acid).

  • Acidified methanol (e.g., with 0.1% formic acid).

  • SPE manifold.

Methodology:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[10]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of acidified deionized water through it. Do not allow the cartridge to dry.[10]

  • Sample Loading: Load the crude plant extract onto the cartridge at a slow flow rate (1-2 mL/min).[10]

  • Washing: Wash the cartridge with 5-10 mL of acidified deionized water to remove polar impurities like sugars and organic acids.[10]

  • Elution: Elute the bound this compound with 5-10 mL of acidified methanol.[10] Collect the colored eluate.

  • Concentration: The eluate can be concentrated under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[10]

Protocol 2: HPLC-DAD Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 5% formic acid.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient: A linear gradient from a low to a high percentage of Solvent B. The specific gradient profile should be optimized for the sample matrix.

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Detection Wavelength: 520 nm.[7]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.[7]

Sample Preparation:

  • Filter the purified extract or standard solution through a 0.45 µm syringe filter before injection.

  • If the concentration is high, dilute the sample with the initial mobile phase.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassay Bioactivity Assessment plant_material Plant Material extraction Acidified Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe purified_extract Purified Extract spe->purified_extract hplc HPLC-DAD Analysis purified_extract->hplc lcms LC-MS/MS Analysis purified_extract->lcms antioxidant_assay Antioxidant Assay (e.g., DPPH) purified_extract->antioxidant_assay data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_hplc HPLC Issues start Analytical Issue (e.g., Degradation, Poor Peak Shape) check_ph Check pH (Is it < 3?) start->check_ph check_temp Check Temperature (Is it low?) start->check_temp check_light Check Light Exposure (Is it minimized?) start->check_light check_mobile_phase Check Mobile Phase (Is it acidic?) start->check_mobile_phase check_sample_conc Check Sample Concentration (Is column overloaded?) start->check_sample_conc check_sample_solvent Check Sample Solvent (Is it compatible?) start->check_sample_solvent solution Implement Corrective Action check_ph->solution check_temp->solution check_light->solution check_mobile_phase->solution check_sample_conc->solution check_sample_solvent->solution

Caption: Troubleshooting logic for this compound analysis.

References

Troubleshooting peak tailing and broadening in Delphinidin 3-rutinoside chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing and broadening, encountered during the analysis of Delphinidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and broadening, and why are they problematic for this compound analysis?

Peak tailing is the asymmetry of a chromatographic peak, where the latter half of the peak is wider than the front half. Peak broadening is a general increase in the peak width. In an ideal chromatogram, peaks should be symmetrical and narrow (Gaussian shape). For this compound, these issues are problematic because they can:

  • Reduce Resolution: Tailing or broad peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1]

  • Decrease Sensitivity: As a peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[1]

  • Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of the analysis.[1]

Q2: What are the primary causes of peak tailing when analyzing this compound on a C18 column?

Peak tailing for this compound, a polar flavonoid, on a C18 column is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based C18 packing material can interact with the polar functional groups of this compound. This secondary retention mechanism can lead to significant peak tailing.[2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound is most stable at a low pH (typically below 3), where it exists as the flavylium cation.[3] At higher pH values, it can undergo structural changes, and interactions with silanols can increase, leading to tailing.[3][4]

  • Column Contamination: Accumulation of contaminants on the column inlet frit or packing material can distort peak shape.[5][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][6][8][9]

Q3: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is crucial for effective troubleshooting. Here are the recommended steps:

  • Optimize Mobile Phase pH: Ensure the aqueous mobile phase is acidified, typically with 0.1% to 4% formic acid, to maintain a pH below 3.[3][10][11] This protonates the silanol groups, minimizing secondary interactions, and ensures the stability of this compound in its flavylium cation form.[3]

  • Use a Guard Column: A guard column with the same packing material as the analytical column can help protect it from strongly retained or particulate matter from the sample, extending the life of the main column.[12]

  • Check for Column Contamination: If peak shape deteriorates over several injections, try flushing the column with a strong solvent. If this doesn't resolve the issue, and you are using a guard column, replace the guard column.[5][6] If the problem persists, the analytical column may need to be replaced.

  • Evaluate Sample Concentration and Injection Volume: To check for column overload, dilute your sample and inject a smaller volume.[6][9] If the peak shape improves, you may need to adjust your sample concentration or injection volume.

  • Consider an End-Capped Column: Modern, high-purity silica columns that are end-capped have fewer free silanol groups and are less prone to causing peak tailing with polar compounds.

Q4: What causes peak broadening, and how can it be minimized?

Peak broadening can be caused by several factors both within and outside the column:

  • Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, and improper connections between the injector, column, and detector can contribute to peak broadening.[5][13] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Column Deterioration: Over time, the packed bed of the column can degrade or form voids, leading to broader peaks.[5]

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to poor mass transfer and broader peaks.[8]

  • Temperature Gradients: Inconsistent temperature across the column can cause peak broadening.[5] Using a column oven is recommended to maintain a stable and uniform temperature.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening and distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of this compound and other anthocyanins.

ParameterRecommended Range/ValueReference(s)
Column Type C18, Phenyl-Hexyl[10]
Particle Size 1.7 µm, 5 µm[10]
Mobile Phase A Water with 0.1% - 4% Formic Acid[3][10][11]
Mobile Phase B Acetonitrile or Methanol[3][10]
Gradient 5-40% B (typical starting point)[3]
Flow Rate 0.3 - 1.0 mL/min[10]
Column Temperature 35 - 50°C[10][14]
Detection Wavelength 520 nm[3][11]
Injection Volume 1 - 10 µL (analytical)[8]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Chromatographic System: HPLC or UHPLC system with a photodiode array (PDA) detector.

  • Column: Kinetex C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase:

    • A: Water with 4% formic acid.[10]

    • B: Methanol.[10]

  • Gradient Elution:

    • 0.01 min: 15% B

    • 4.0 min: 40% B

    • 5.0 - 6.0 min: 80% B

    • 7.0 - 11.0 min: 15% B (re-equilibration)[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 50 °C.[10]

  • Detection: Monitor at 520 nm.[3][11]

  • Injection Volume: 5 µL.

Protocol 2: Sample Preparation for this compound Extraction

This protocol describes a general method for extracting this compound from plant material.

  • Material Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder.[3]

  • Solvent Extraction:

    • Suspend the powdered material in an acidified polar solvent (e.g., 80% methanol with 0.1% HCl) at a 1:10 solid-to-solvent ratio (w/v).[3]

    • Macerate at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure at a temperature below 40°C.

  • Purification (Optional): Solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances.[4]

Visualizations

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_tail All Peaks Affected check_all_peaks->all_peaks_tail Yes single_peak_tail Only this compound Affected check_all_peaks->single_peak_tail No check_column Inspect Column and System: - Check for leaks - Ensure proper fittings - Check for column void - Replace guard column all_peaks_tail->check_column check_mobile_phase Optimize Mobile Phase: - Ensure pH < 3 (add 0.1% formic acid) - Freshly prepare mobile phase single_peak_tail->check_mobile_phase problem_resolved Problem Resolved check_column->problem_resolved Issue Found & Fixed consider_new_column Consider New Column or Different Stationary Phase check_column->consider_new_column No Improvement check_sample Evaluate Sample: - Reduce injection volume/concentration - Check sample solvent compatibility check_mobile_phase->check_sample No Improvement check_mobile_phase->problem_resolved Improvement check_sample->problem_resolved Improvement check_sample->consider_new_column No Improvement

Caption: Troubleshooting workflow for peak tailing and broadening.

Caption: Effect of pH on silanol interactions and peak shape.

References

Minimizing matrix effects in LC-MS analysis of Delphinidin 3-rutinoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of Delphinidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Ion suppression, a common form of matrix effect, reduces the analyte's signal, potentially leading to underestimation of its concentration.[1][2]

Q2: How can I assess the extent of matrix effects in my samples?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract.[1][3] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

  • Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any deviation from a stable baseline signal for this compound indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[4]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique is critical for reducing matrix interference. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples and concentrating the analyte.[1] For anthocyanins like this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.[5]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective in removing interfering substances.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for multi-residue analysis in food matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.[7]

  • Protein Precipitation: For biological matrices like plasma, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trifluoroacetic acid) is a common first step to remove a major source of interference.[1][6]

Q4: How does the stability of this compound affect sample preparation and analysis?

A4: this compound, like other anthocyanins, is sensitive to pH, temperature, and light.[8][9][10] It is most stable in acidic conditions (pH < 3), where it exists as the colored flavylium cation.[8][10] At higher pH values, it can degrade to colorless forms.[10] Therefore, it is crucial to use acidified solvents for extraction and in the LC mobile phase to ensure its stability throughout the analytical process.[6][11] Samples should also be protected from light and kept at low temperatures to prevent degradation.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to maintain this compound in its stable flavylium cation form.[8]
Column overload.Dilute the sample or inject a smaller volume.[8]
Low Analyte Response / Ion Suppression Co-elution of matrix components.Optimize the chromatographic gradient to better separate this compound from interfering peaks.[1]
Inefficient sample cleanup.Employ a more rigorous sample preparation method such as SPE or QuEChERS.[1][7] Consider using a different SPE sorbent (e.g., mixed-mode instead of only C18).
High concentration of matrix components.Dilute the sample extract before injection. This can reduce the concentration of interfering substances.[4]
High Analyte Response / Ion Enhancement Co-eluting compounds that improve ionization efficiency.While less common, this can be addressed by improving chromatographic separation to isolate the analyte from the enhancing components.
Use of a suitable internal standard.A stable isotope-labeled internal standard is ideal to compensate for both ion suppression and enhancement.[1]
Inconsistent Results / Poor Reproducibility Analyte degradation during sample preparation or storage.Ensure samples are always kept in acidic conditions, protected from light, and at low temperatures.[8][9] Prepare fresh standards and QC samples regularly.
Inconsistent sample preparation.Standardize the sample preparation protocol and ensure uniformity across all samples.
Matrix effects varying between different sample lots.Evaluate matrix effects across multiple batches of the matrix. If significant variability is observed, consider using matrix-matched calibration standards for each batch.[3]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for anthocyanins, including compounds structurally similar to this compound, using different sample preparation methods. This data is intended to provide a general comparison to guide method selection.

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE)Delphinidin-3-glucosideHuman Plasma40 - 5070 - 90 (Suppression)
QuEChERS with d-SPEPesticides (general)Apples85 - 92>94% within ±20%
QuEChERS with d-SPEPesticides (general)Korean Cabbage79 - 89>94% within ±20%
Protein PrecipitationThis compoundRat PlasmaNot explicitly stated, but method was validatedNot explicitly stated, but method was validated

Note: Data for this compound across all methods and matrices is limited. The provided data for Delphinidin-3-glucoside and general pesticide analysis can serve as a guide. It is highly recommended to validate the chosen method for your specific matrix and analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Fruit Juice

This protocol is adapted from methods for similar anthocyanins and is a good starting point for optimization.

  • Sample Pre-treatment:

    • Centrifuge the fruit juice sample at 4000 rpm for 15 minutes to remove solids.

    • Dilute the supernatant 1:1 with acidified water (0.1% formic acid).

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (0.1% formic acid). Do not allow the cartridge to go dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified water (0.1% formic acid) to remove sugars and other polar interferences.

    • Wash the cartridge with 5 mL of ethyl acetate to remove less polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of acidified methanol (0.1% formic acid).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS for this compound in Berries

This protocol is a general approach for anthocyanin extraction from fruit matrices.

  • Sample Homogenization:

    • Weigh 10 g of homogenized berries into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (1% formic acid).

  • Extraction and Partitioning:

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing magnesium sulfate and a sorbent (e.g., C18 or PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS system.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation start Fruit Juice Sample pretreatment Centrifuge and Dilute start->pretreatment loading Load Sample pretreatment->loading conditioning Condition C18 SPE Cartridge (Methanol, Acidified Water) conditioning->loading washing1 Wash 1 (Acidified Water) loading->washing1 washing2 Wash 2 (Ethyl Acetate) washing1->washing2 elution Elute (Acidified Methanol) washing2->elution dry_recon Dry Down and Reconstitute elution->dry_recon end Analysis by LC-MS dry_recon->end

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

logical_relationship_matrix_effects cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions matrix_effects Matrix Effects (Ion Suppression/Enhancement) coelution Co-elution of Matrix Components matrix_effects->coelution analyte_instability Analyte Degradation matrix_effects->analyte_instability sample_prep Improved Sample Preparation (SPE, LLE, QuEChERS) coelution->sample_prep chromatography Chromatographic Optimization coelution->chromatography calibration Calibration Strategy (Internal Standards, Matrix-Matched) coelution->calibration stabilization Analyte Stabilization (Acidification, Low Temp, Light Protection) analyte_instability->stabilization

Caption: Logical relationship between matrix effect issues and solutions.

References

Enhancing the solubility of Delphinidin 3-rutinoside for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Delphinidin 3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in cell culture experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for cell culture experiments?

A1: this compound is a naturally occurring anthocyanin, a type of flavonoid that contributes to the purple and dark red coloring of many fruits and vegetables, such as blackcurrants. Like many polyphenolic compounds, this compound has limited solubility in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, which alters the effective concentration of the compound in your experiment, potentially leading to inaccurate and irreproducible results.

Q2: What is the best solvent to dissolve this compound for cell culture use?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for this compound.[1] For cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is widely recommended to maintain the final DMSO concentration at or below 0.5%, with an ideal target of less than 0.1% for most cell lines.[2] It is essential to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Q4: How should I store the this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] When stored properly, the compound in solvent can be stable for at least one month at -20°C and up to six months at -80°C.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO 50 mg/mL (77.28 mM)Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results.[1]
Water Slightly Soluble (0.1-1 mg/mL)
Acetonitrile Slightly Soluble (0.1-1 mg/mL)
Deionized Water with 10% DMSO Sufficient for a 20 mM solutionThis co-solvent system has been used to prepare stock solutions for cell culture.[3]
Methanol SolubleSpecific quantitative data is limited, but it is listed as a potential solvent.
Ethanol SolubleSpecific quantitative data is limited, but it is listed as a potential solvent.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for cell culture.

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in media "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to crash out of solution.1. Warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution. 2. Step-wise dilution: Perform a serial dilution of the stock solution in pre-warmed media. 3. Gentle mixing: Add the stock solution dropwise to the media while gently swirling the container to ensure gradual mixing.
Compound will not dissolve in DMSO Insufficient Solubilization Energy: The compound may require energy to fully dissolve.1. Vortex: Vortex the solution vigorously for 1-2 minutes. 2. Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes.[2] 3. Gentle Warming: Briefly warm the solution to 37°C.
Precipitation in media over time High Final Concentration: The desired experimental concentration exceeds the aqueous solubility of this compound in the specific cell culture medium.1. Decrease the final concentration: If possible, lower the working concentration of the compound. 2. Perform a solubility test: Determine the maximum soluble concentration in your specific media by preparing a serial dilution and observing for precipitation over your experimental time course.
Interaction with Media Components: The compound may bind to serum proteins or other components, leading to precipitation.1. Reduce serum percentage: If using serum-containing media, try reducing the serum concentration. 2. Test in simpler media: Assess solubility in a serum-free medium or a buffered salt solution (e.g., PBS) to identify potential interactions.[2]
pH Instability: The stability of anthocyanins is pH-dependent. Changes in media pH during incubation (e.g., due to cell metabolism) can affect the compound's solubility.1. Monitor media pH: Regularly check the pH of your culture medium. 2. Use buffered media: Ensure you are using a well-buffered cell culture medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound chloride is approximately 647.0 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 647.0 g/mol * 1000 mg/g = 6.47 mg

  • Weigh the compound: Carefully weigh out approximately 6.47 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Calculate dilution: Determine the volume of stock solution needed for your desired final concentration. Remember to keep the final DMSO concentration below 0.5% (ideally <0.1%). Example: To prepare 10 mL of media with a final concentration of 10 µM this compound:

    • V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Final DMSO % = (10 µL / 10,000 µL) * 100% = 0.1%

  • Dilute into medium: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mix gently: Immediately after adding the stock solution, gently swirl the medium to ensure even distribution and prevent localized high concentrations that could lead to precipitation.

  • Final visual inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

The following diagrams illustrate key workflows and a potential signaling pathway affected by this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh D3R Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Add Stock to Media Dropwise thaw->dilute warm_media Pre-warm Cell Media (37°C) warm_media->dilute mix Gently Mix dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells incubate Incubate add_to_cells->incubate

Experimental workflow for preparing and applying this compound.

G D3R This compound PI3K PI3K D3R->PI3K Activates ROS Oxidative Stress (e.g., t-BHP) Dysfunction Osteoblast Dysfunction ROS->Dysfunction Induces Akt Akt PI3K->Akt Activates CellProtection Cell Protection & Survival Akt->CellProtection Promotes Akt->Dysfunction Inhibits

Protective effect of D3R via the PI3K/Akt signaling pathway.

G Delphinidin Delphinidin (Aglycone) Bax Bax (Pro-apoptotic) Delphinidin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Delphinidin->Bcl2 Downregulates Mito Mitochondrial Pathway Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Hypothesized intrinsic apoptosis pathway induced by Delphinidin.

References

Strategies to prevent co-elution of Delphinidin 3-rutinoside with other anthocyanins.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anthocyanin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of anthocyanins, with a specific focus on preventing the co-elution of Delphinidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: Due to structural similarities, this compound most commonly co-elutes with other anthocyanins. The primary candidates for co-elution are:

  • Other Delphinidin Glycosides: Anthocyanins that share the same delphinidin aglycone but have different sugar moieties, such as Delphinidin 3-glucoside.

  • Other Anthocyanin Rutinosides: Anthocyanins with the same rutinoside sugar moiety but a different aglycone, for instance, Cyanidin 3-rutinoside and Petunidin 3-rutinoside.[1]

  • Structurally Similar Anthocyanins: Generally, anthocyanins with a similar polarity can be difficult to separate. The elution order on a reverse-phase column is typically influenced by the number of hydroxyl and methoxyl groups on the B-ring of the aglycone.[2][3]

Q2: How can I confirm if a chromatographic peak is pure this compound or if co-elution is occurring?

A2: Confirming peak purity is a critical step in chromatographic method development. Here are two primary methods depending on your detector:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires spectra across the entire chromatographic peak. For a pure compound, the UV-Vis spectra at the upslope, apex, and downslope of the peak will be identical.[4] Most chromatography data systems have software that can perform peak purity analysis and flag potential co-elution if spectral differences are detected.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio (m/z) information across the peak. If more than one m/z value is detected within a single chromatographic peak, it is a strong indication of co-elution.[4][5]

Q3: What is the initial step to troubleshoot the co-elution of this compound?

A3: The first step is to ensure your chromatography system is optimized. This involves evaluating the three key factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[6] Start by assessing the capacity factor. If your peaks are eluting very early (low k'), they are not interacting sufficiently with the stationary phase, making separation difficult.[4][6]

Troubleshooting Guide: Resolving Co-elution of this compound

If you are experiencing co-elution with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Diagnose the Co-elution

Before making changes to your method, confirm that co-elution is indeed the problem.

  • Visual Inspection of the Peak: Look for signs of asymmetry, such as peak fronting, tailing, or shoulders.[4] A shoulder is a more definitive sign of co-elution than tailing.[4]

  • Detector-Based Peak Purity Analysis: Use a DAD/PDA to check for spectral inconsistencies across the peak or a mass spectrometer to look for multiple m/z values within the peak.[4][5]

The following diagram illustrates the workflow for diagnosing co-elution:

G cluster_diagnosis Co-elution Diagnosis Workflow start Suspected Co-elution (e.g., broad or asymmetric peak for This compound) check_detector Do you have a DAD/PDA or MS detector? start->check_detector visual_inspection Visually inspect the peak for shoulders or significant asymmetry. check_detector->visual_inspection No dad_analysis Perform peak purity analysis. Are spectra consistent across the peak? check_detector->dad_analysis Yes coelution_confirmed Co-elution Confirmed visual_inspection->coelution_confirmed Shoulder Present no_coelution Co-elution Unlikely (Consider other issues like column degradation) visual_inspection->no_coelution No Shoulder ms_analysis Examine mass spectra across the peak. Is more than one m/z present? dad_analysis->ms_analysis No (Spectra Differ) dad_analysis->no_coelution Yes ms_analysis->coelution_confirmed Yes ms_analysis->no_coelution No

Caption: Troubleshooting workflow for diagnosing co-elution.

Step 2: Method Optimization Strategies

Once co-elution is confirmed, you can systematically adjust your chromatographic parameters to improve separation.

Changes to the mobile phase can significantly impact selectivity.

  • Adjusting the Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a mixture of both.[7] Methanol can offer different selectivity for phenolic compounds.

  • Modifying the Acidifier: The type and concentration of the acid in the mobile phase can alter the retention behavior of anthocyanins.[2] Commonly used acids include formic acid, phosphoric acid, and trifluoroacetic acid.[8] For instance, replacing formic acid with phosphoric acid can substantially increase the retention of anthocyanins.[8]

  • Optimizing the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with a slower ramp-up of the organic solvent, especially around the elution time of this compound.

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.

  • Alternative C18 Phases: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping.

  • Different Stationary Phases: For a more significant change in selectivity, try a different type of stationary phase. Phenyl-Hexyl or Biphenyl columns can provide alternative selectivities for aromatic compounds like anthocyanins through π-π interactions.[4][9] Pentafluorophenyl (PFP) phases are also an option for separating structurally similar compounds.[9]

Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

  • Adjusting the Column Temperature: A slight change in column temperature (e.g., 2-3°C) can affect the retention of anthocyanins and improve resolution.[10] Experiment with temperatures in the range of 25-50°C.[9][10]

The following diagram outlines the logical relationship of these optimization strategies:

G cluster_optimization Strategies for Resolving Co-elution start Confirmed Co-elution of This compound mobile_phase 1. Mobile Phase Optimization start->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient organic_modifier Change Organic Solvent (e.g., ACN to MeOH) mobile_phase->organic_modifier acidifier Modify Acidifier (e.g., Formic to Phosphoric Acid) mobile_phase->acidifier stationary_phase 2. Stationary Phase Selection gradient->stationary_phase If resolution is still poor organic_modifier->stationary_phase If resolution is still poor acidifier->stationary_phase If resolution is still poor column_type Try Different Column Chemistry (e.g., Phenyl-Hexyl, PFP) stationary_phase->column_type temperature 3. Temperature Adjustment column_type->temperature If resolution is still poor temp_adjust Optimize Column Temperature temperature->temp_adjust resolution Resolution Achieved temp_adjust->resolution

Caption: Logical workflow for method optimization to resolve co-elution.

Data Presentation: Mobile Phase and Column Selection

The choice of mobile phase and column is crucial for achieving good separation. The following tables summarize some reported conditions for anthocyanin separation.

Table 1: Comparison of Mobile Phase Compositions for Anthocyanin Separation

Mobile Phase AMobile Phase BAcidifierNotes
WaterAcetonitrile1% Formic AcidA common starting point for anthocyanin analysis.[11]
WaterMethanol2% Formic AcidMethanol can offer different selectivity compared to acetonitrile.[5]
WaterAcetonitrile0.5% Phosphoric AcidPhosphoric acid can increase retention times compared to formic acid.[8]
5% Formic Acid in WaterAcetonitrile5% Formic AcidHigher acid concentration can improve peak shape.[7]
4% Formic Acid in WaterMethanol4% Formic AcidAn example of optimized conditions for black currant anthocyanins.[9]

Table 2: Stationary Phases for Anthocyanin Separation

Stationary PhaseParticle Size (µm)Dimensions (mm)Key Features and Applications
Kinetex C185250 x 4.6Good for general-purpose anthocyanin separation.[9]
Acquity BEH C181.7100 x 2.1UPLC column for high-throughput and high-resolution analysis.[11]
Symmetry C18Not Specified250 x 4.6Used in studies comparing different acidifiers.[8]
Phenyl-Hexyl5250 x 4.6Offers alternative selectivity through π-π interactions.[9]
PFP (Pentafluorophenyl)5250 x 4.6Provides different selectivity based on polar, aromatic, and hydrophobic interactions.[9]

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Anthocyanin Profiling

This protocol provides a starting point for the separation of this compound and other anthocyanins.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Kinetex C18 (250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 4% Formic Acid in Water.[9]

    • Mobile Phase B: Methanol.[9]

    • Gradient: 15% B to 40% B over 4 minutes, then to 80% B at 5 minutes, hold until 6 minutes, then return to 15% B at 7 minutes and re-equilibrate for 4 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 50°C.[9]

    • Detection Wavelength: 520 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Extract anthocyanins from the plant material using an acidified solvent (e.g., 50% ethanol with 0.36 N HCl).[9]

    • Filter the extract through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Method for Enhanced Resolution and Identification

This protocol is suitable for complex samples requiring higher resolution and definitive peak identification.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase A: 1% Formic Acid in Water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 75-95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. A specific example is: 0-1 min, 5-10% B; 1-9 min, 10-25% B; 9-11 min, 25-95% B; hold for 2 min; return to initial conditions.[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Column Temperature: 35°C.[11]

    • Injection Volume: 5 µL.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • MS/MS: Perform fragmentation of the parent ion corresponding to this compound to confirm its identity.

References

Technical Support Center: Method Validation for Delphinidin 3-rutinoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of Delphinidin 3-rutinoside in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV/DAD is a robust and cost-effective method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.

Q2: What are the typical validation parameters to assess for a this compound quantification method?

A2: A comprehensive method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), selectivity, and stability. These parameters ensure the reliability and reproducibility of the analytical method.

Q3: How can I prepare complex samples, such as plasma or plant extracts, for analysis?

A3: Solid Phase Extraction (SPE) is a widely used technique to clean up and concentrate this compound from biological fluids like plasma and urine.[1] For plant materials, extraction with acidified solvents, such as ethanol or methanol with a small percentage of formic or hydrochloric acid, is common to ensure the stability of the anthocyanin in its flavylium cation form.[2]

Q4: What are common interfering compounds that can co-elute with this compound?

A4: Structurally similar anthocyanins, such as other glycosides of delphinidin, cyanidin, petunidin, peonidin, and malvidin, are common interfering compounds.[3][4] Flavonols, phenolic acids, and sugars, which are often present in plant extracts, can also co-elute and interfere with quantification.[3]

Q5: What causes matrix effects in LC-MS/MS analysis of this compound and how can they be minimized?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[5] To minimize matrix effects, efficient sample preparation (e.g., SPE), the use of a stable isotope-labeled internal standard, or matrix-matched calibration curves are recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound.- Dilute the sample or inject a smaller volume.- Replace the column with a new one.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration between injections.
Low Signal Intensity - Analyte degradation.- Suboptimal MS source parameters.- Inefficient extraction.- Ensure samples are stored in the dark and at low temperatures.[6] Use acidified solvents for extraction and analysis.- Optimize MS parameters such as capillary voltage, gas flow, and temperature.- Evaluate and optimize the sample extraction procedure for better recovery.
High Background Noise - Contaminated mobile phase or LC system.- Matrix interferences.- Use high-purity solvents and flush the LC system thoroughly.- Improve sample clean-up using SPE or other purification techniques.
Peak Splitting - Sample solvent incompatible with the mobile phase.- Clogged frit or column inlet.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reverse flush the column or replace the frit.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of this compound and related anthocyanins using HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical RangeReference
Linearity (r²)> 0.99[7]
Linearity Range0.20–50.00 µg/mL[7]
Limit of Detection (LOD)0.06–0.18 µg/mL[7][8]
Limit of Quantification (LOQ)0.20–0.60 µg/mL[7][8]
Accuracy (% Recovery)85.97% to 119%[7][8]
Precision (%RSD)< 6.2%[8]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical RangeReference
Linearity (r²)> 0.998[7][9]
Linearity Range0.20-200 ng/mL[7][9]
Limit of Detection (LOD)< 2.3 ng/mL[7][10]
Limit of Quantification (LOQ)< 8.1 ng/mL[7][10]
Accuracy (% Recovery)80.0-110.4%[7][9]
Precision (%RSD)< 15%[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Homogenize 1 gram of the plant material.

  • Extraction: Add 10 mL of acidified methanol (85:15 v/v methanol:1M HCl) to the homogenized sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of acidified methanol.

  • Pooling: Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-DAD Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 5% Formic acid in methanol.

  • Gradient: 10-40% B over 30 minutes, then to 100% B for 5 minutes, and re-equilibrate at 10% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

Protocol 3: LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-30% B over 15 minutes, then to 95% B for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transition for this compound.

  • Injection Volume: 5 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation cluster_data Data Analysis Sample Complex Sample (e.g., Plant Tissue, Plasma) Extraction Extraction of this compound Sample->Extraction Purification Purification/Clean-up (e.g., SPE) Extraction->Purification HPLC_UV HPLC-UV/DAD Analysis Purification->HPLC_UV LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_UV->Validation LC_MSMS->Validation Data_Analysis Data Processing and Quantification Validation->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Problem Analytical Problem Encountered Check_Peak Poor Peak Shape? Problem->Check_Peak Check_Retention Inconsistent Retention Time? Check_Peak->Check_Retention No Solution_Peak Adjust Mobile Phase pH Check for Column Overload Replace Column Check_Peak->Solution_Peak Yes Check_Intensity Low Signal Intensity? Check_Retention->Check_Intensity No Solution_Retention Check Mobile Phase Prep Use Column Oven Ensure Equilibration Check_Retention->Solution_Retention Yes Solution_Intensity Optimize Sample Stability Tune MS Source Improve Extraction Check_Intensity->Solution_Intensity Yes Continue Problem Resolved Check_Intensity->Continue No Solution_Peak->Continue Solution_Retention->Continue Solution_Intensity->Continue

Caption: Troubleshooting decision tree for analytical issues.

References

Impact of pH and temperature on Delphinidin 3-rutinoside stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the stability of Delphinidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the deep red, purple, and blue colors in many fruits and vegetables, such as blackcurrants. Its stability is a critical factor in research and development as it directly impacts its biological activity, color intensity, and shelf-life in various applications, including pharmaceuticals and functional foods.

Q2: How do pH and temperature generally affect the stability of this compound?

Generally, this compound, like other anthocyanins, is most stable in acidic conditions (low pH). As the pH increases towards neutral and alkaline, its structure changes, leading to a loss of color and degradation.[1] Higher temperatures accelerate this degradation process, with the rate of degradation typically following first-order kinetics.[2][3] It is readily degraded by hydrolysis at temperatures above 40°C.[4]

Q3: What are the visible color changes of this compound at different pH values?

This compound exhibits a vibrant red or purple color in acidic solutions. As the pH becomes neutral, the color may fade or shift towards a purplish-blue. In alkaline conditions, it becomes unstable and can turn blue before degrading into colorless or brownish compounds.

Q4: What are the primary degradation products of this compound?

The degradation of this compound involves the breakdown of its molecular structure. The primary degradation pathway often involves the opening of the central pyran ring to form a colorless chalcone, which can then be further broken down into smaller phenolic compounds like phloroglucinaldehyde and gallic acid.

Troubleshooting Guides

Encountering unexpected results during your experiments is common. The following tables provide guidance on troubleshooting common issues related to this compound stability.

Table 1: Troubleshooting Unexpected Color Changes

IssueProbable Cause(s)Recommended Solution(s)
Rapid loss of color at acidic pH 1. Presence of oxidative enzymes (e.g., polyphenol oxidase) in crude extracts.2. Exposure to high temperatures during sample preparation.1. Consider a blanching step for plant extracts to deactivate enzymes.2. Maintain low temperatures (e.g., 4°C) during extraction and handling.
Inconsistent color between replicate samples 1. Fluctuation in the pH of buffer solutions.2. Inconsistent temperature control during incubation.1. Prepare fresh buffers and verify the pH with a calibrated meter before each experiment.2. Use a calibrated incubator or water bath with precise temperature control.
Development of a brownish tint 1. Significant degradation of the anthocyanin structure.2. Polymerization reactions occurring at higher concentrations or over time.1. Analyze samples at earlier time points to capture the initial degradation kinetics.2. Consider diluting the sample to minimize polymerization.

Table 2: Troubleshooting Issues in Kinetic Studies

IssueProbable Cause(s)Recommended Solution(s)
Non-linear degradation kinetics (not fitting a first-order model) 1. Complex reaction mechanisms involving multiple degradation pathways.2. Presence of interfering compounds in the sample matrix.1. Ensure the experimental conditions (pH, temperature) are tightly controlled.2. Purify the this compound sample to remove interfering substances.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase pH.2. Column overload.1. Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to ensure the anthocyanin is in its stable flavylium cation form.2. Dilute the sample or inject a smaller volume.
High variability in calculated rate constants (k) 1. Inconsistent timing of sample collection.2. Temperature fluctuations during the experiment.1. Use a precise timer and collect samples at exact intervals.2. Ensure uniform temperature distribution within the heating apparatus.

Data Presentation

The degradation of anthocyanins, including Delphinidin, typically follows first-order kinetics. The rate of degradation can be quantified by the degradation rate constant (k) and the half-life (t1/2). The following tables summarize kinetic data for Delphinidin (as a proxy for this compound) from a study on black rice bran anthocyanins.[3]

Table 3: Degradation Rate Constants (k) of Delphinidin (x 10-2 h-1)

TemperaturepH 2.0pH 3.0pH 4.0pH 5.0
60°C 2.83.13.54.2
80°C 6.97.58.39.8
100°C 15.216.818.922.1

Table 4: Half-life (t1/2) of Delphinidin (hours)

TemperaturepH 2.0pH 3.0pH 4.0pH 5.0
60°C 24.822.419.816.5
80°C 10.09.28.47.1
100°C 4.64.13.73.1

Note: The data in Tables 3 and 4 are for Delphinidin from black rice bran extract and serve as an estimate of the degradation behavior of this compound.[3]

Experimental Protocols

1. General Protocol for pH and Temperature Stability Studies

This protocol outlines a general method for assessing the stability of this compound under various pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with the desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using appropriate buffer systems (e.g., citrate-phosphate buffer).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Aliquot the samples into sealed, light-protected vials (e.g., amber glass vials). Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 50°C, 80°C).

  • Time-Point Sampling: At regular time intervals, remove a vial from each condition and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of the flavylium cation, typically around 520-530 nm) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

2. Detailed HPLC Method for Kinetic Analysis

This protocol provides a more detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound degradation.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 525 nm for this compound.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and the chemical transformations of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_samples Prepare Samples (this compound in Buffers) prep_buffers->prep_samples incubate Incubate Samples (Varying Temperatures) prep_samples->incubate sampling Time-Point Sampling incubate->sampling analysis HPLC/UV-Vis Analysis sampling->analysis data_analysis Kinetic Data Analysis (k and t½) analysis->data_analysis

Caption: Experimental workflow for determining the stability of this compound.

Delphinidin_Degradation_Pathway flavylium Flavylium Cation (Red/Purple) pH < 4 quinonoidal Quinonoidal Base (Blue/Violet) pH 4-6 flavylium->quinonoidal + H₂O - H⁺ carbinol Carbinol Pseudobase (Colorless) pH 4-6 flavylium->carbinol + H₂O quinonoidal->carbinol chalcone Chalcone (Colorless/Yellowish) pH > 6 carbinol->chalcone Ring Opening degradation_products Degradation Products (e.g., Gallic Acid, Phloroglucinaldehyde) chalcone->degradation_products Cleavage

Caption: pH-dependent degradation pathway of this compound.

References

Reducing ion suppression in mass spectrometry of Delphinidin 3-rutinoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometry analysis of Delphinidin 3-rutinoside.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS analysis that can significantly impact the accuracy, sensitivity, and reproducibility of quantitative results. It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound. This guide provides a systematic approach to identifying and mitigating ion suppression.

Issue: Low or No Signal Intensity for this compound

Question: I am observing a very weak or no signal for my this compound standard and/or sample. What are the initial troubleshooting steps?

Answer:

Before optimizing complex instrument parameters, it is crucial to perform some initial checks:

  • System Suitability:

    • Tuning and Calibration: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications to confirm it is operating at its optimal performance.[1]

    • Solvent and Mobile Phase Quality: Verify that you are using high-purity, MS-grade solvents and that your mobile phases have been freshly prepared to minimize background noise and the formation of unwanted adducts.[2]

  • Sample Integrity:

    • Concentration: Your sample might be too dilute. Conversely, a highly concentrated sample can also lead to ion suppression.[1]

    • Degradation: Anthocyanins can be sensitive to degradation. Prepare fresh samples to rule out the possibility of sample degradation over time.[2]

  • LC System Check:

    • Confirm that the LC system is functioning correctly, with a stable pressure and no leaks.

Issue: Poor Peak Shape and Inconsistent Results

Question: My this compound peak is broad, tailing, or showing inconsistent area counts between injections. What could be the cause and how can I fix it?

Answer:

Poor peak shape and inconsistent results are often linked to chromatographic issues or matrix effects. Here are some troubleshooting steps:

  • Optimize Chromatography:

    • Column Choice: A reversed-phase C18 column is commonly used for flavonoid analysis.[2] Ensure your column is not contaminated or degraded.

    • Mobile Phase Composition: The mobile phase composition is critical. A common mobile phase for anthocyanin analysis is a gradient of water and acetonitrile or methanol, both with 0.1% formic acid.[2] Acetonitrile may offer narrower peaks and earlier elution compared to methanol.

    • Gradient Optimization: Adjust the gradient elution to ensure this compound is well-separated from other matrix components that could cause interference.[3]

  • Address Matrix Effects:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound?

A1: The primary causes of ion suppression for this compound, like other flavonoids, are matrix effects.[3] These effects arise from co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that compete for ionization in the mass spectrometer's ion source.[3] This competition reduces the ionization efficiency of this compound, leading to a decreased signal.[3]

Q2: How can I quantitatively assess the extent of ion suppression in my assay?

A2: You can quantify matrix effects by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective sample cleanup techniques for reducing matrix effects.[1] SPE, in particular, can selectively isolate analytes from complex matrices, thereby removing a significant portion of interfering compounds.[3]

Q4: Can the choice of ionization mode affect ion suppression for this compound?

A4: Yes, the choice of ionization mode can influence the extent of ion suppression. While Electrospray Ionization (ESI) is commonly used for flavonoids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[4] It is advisable to test both positive and negative ion modes to determine which provides the best signal-to-noise ratio for this compound.

Q5: How can an internal standard help in mitigating the effects of ion suppression?

A5: A suitable internal standard, especially a stable isotope-labeled version of this compound, can compensate for signal variability caused by ion suppression. The internal standard co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and reproducible quantification can be achieved.[3]

Data Presentation

The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for anthocyanins closely related to this compound. This data illustrates the importance of effective sample cleanup.

Table 1: Recovery of Anthocyanins in Human Plasma and Urine using Solid-Phase Extraction (SPE)

CompoundMatrixConcentration (ng/mL)Recovery (%)
Delphinidin-3-glucosidePlasma & Urine-80.0 - 110.4
Cyanidin-3-rutinosidePlasma5.0, 50, 500~40 - 50

Data for Delphinidin-3-glucoside and Cyanidin-3-rutinoside are presented as representative examples for anthocyanins.

Table 2: Matrix Effect on Anthocyanin Analysis in Human Plasma

CompoundMatrix Effect (%)
Cyanidin-3-rutinoside~70 - 90

A matrix effect of 70-90% indicates that the signal of Cyanidin-3-rutinoside was suppressed by 10-30% due to matrix components.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.

  • Sample Loading: Acidify the plasma sample with formic acid to a final concentration of 1%. Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a representative LC-MS/MS method that can be adapted for the analysis of this compound.

  • LC System: UHPLC or HPLC system.[2]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B (linear gradient)

    • 15-17 min: 40-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19-20 min: 95-5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Mandatory Visualization

IonSuppressionTroubleshooting start Start: Low Signal/Inconsistent Results check_system 1. Initial Checks: - System Suitability - Sample Integrity - LC Performance start->check_system issue_resolved1 Issue Resolved check_system->issue_resolved1 OK issue_persists1 Issue Persists check_system->issue_persists1 Not OK optimize_chromatography 2. Optimize Chromatography: - Column Selection - Mobile Phase - Gradient Profile issue_persists1->optimize_chromatography issue_resolved2 Issue Resolved optimize_chromatography->issue_resolved2 OK issue_persists2 Issue Persists optimize_chromatography->issue_persists2 Not OK improve_sample_prep 3. Enhance Sample Preparation: - Dilution - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) issue_persists2->improve_sample_prep issue_resolved3 Issue Resolved improve_sample_prep->issue_resolved3 OK issue_persists3 Issue Persists improve_sample_prep->issue_persists3 Not OK advanced_strategies 4. Advanced Strategies: - Use Internal Standard - Matrix-Matched Calibrants - Change Ionization Mode (e.g., APCI) issue_persists3->advanced_strategies end Analysis Optimized advanced_strategies->end

Caption: Workflow for Troubleshooting Ion Suppression.

References

Selection of internal standards for accurate Delphinidin 3-rutinoside quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of Delphinidin 3-rutinoside, focusing on the critical selection and use of internal standards in chromatographic methods like HPLC and LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it essential for accurate quantification?

An internal standard is a compound of a known quantity added to a sample before analysis.[1] Its purpose is to correct for the variability that can occur during sample preparation, chromatographic injection, and detection.[2] By comparing the analyte's response to the internal standard's response, fluctuations from analyte loss during extraction, injection volume inconsistencies, and mass spectrometer ionization changes can be normalized, leading to more accurate and robust results.[1][2]

Q2: What are the properties of an ideal internal standard for this compound analysis?

An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically similar to this compound, sharing key functional groups and properties like hydrophobicity (logD) and ionization potential (pKa).[1]

  • Co-elution: In LC-MS, the IS should elute very close to or at the same time as the analyte to effectively compensate for matrix effects (ion suppression or enhancement).[1][2]

  • Non-endogenous: The internal standard must not be naturally present in the test samples.[3]

  • Mass Distinguishability: It must have a different mass-to-charge ratio (m/z) from the analyte so it can be distinguished by the mass spectrometer.[2]

  • Chromatographic Resolution: The IS peak must be well-resolved from any other peaks in the chromatogram to ensure accurate area integration.[3]

  • Commercial Availability: The standard should be readily available in high purity.

Q3: What are the main types of internal standards used in LC-MS analysis?

There are two primary types of internal standards used in LC-MS bioanalysis:[1]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte (this compound) where several atoms are replaced by stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[1][2] SIL standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1][4]

  • Structural Analogue Internal Standard: This is a different molecule that is chemically related to the analyte.[1] For anthocyanins, this could be another anthocyanin that is not present in the sample. For example, pelargonidin-3-O-glucoside has been used as an IS for other anthocyanins as it is not metabolized from them.[5]

Q4: Which specific compounds are suitable as internal standards for this compound?

  • Gold Standard (Recommended): A deuterated or ¹³C-labeled this compound is the ideal choice.[2][4] It co-elutes perfectly and experiences the same matrix effects as the analyte.[1]

  • Structural Analogue (Alternative): If a SIL version is unavailable, a structurally similar anthocyanin not present in the sample can be used. A potential candidate could be Pelargonidin-3-O-glucoside, which has been successfully used in anthocyanin analysis for this reason.[5] Another anthocyanin like Delphinidin-3-O-sambubioside could also be considered if it is not endogenously present.[6]

Q5: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (like liquid-liquid or solid-phase extraction).[1] This ensures that the IS accounts for any analyte loss that may occur during the entire process, from extraction and dilution to reconstitution.[1]

Troubleshooting Guide

Issue: My results show high variability between replicate injections.

  • Possible Cause: Inconsistent injection volume or fluctuations in mass spectrometer response.

  • Solution: This is the primary issue an internal standard is designed to solve. Ensure your IS is added consistently to every sample, standard, and quality control. The variability should decrease significantly when you calculate the analyte/IS peak area ratio.

Issue: I am experiencing poor recovery of this compound.

  • Possible Cause: Analyte loss during sample preparation (e.g., solid-phase extraction) or degradation. Anthocyanins can be unstable during steps like solvent evaporation.[7]

  • Solution: Adding a suitable internal standard before the extraction step will help correct for this loss.[1] A SIL standard will track the recovery of your analyte most accurately.[1] Also, minimize harsh conditions and evaporation steps where possible.[7]

Issue: The internal standard signal is inconsistent or shows significant ion suppression.

  • Possible Cause: The chosen structural analogue IS does not co-elute closely enough with this compound, causing it to be affected differently by matrix components.

  • Solution: The best solution is to switch to a stable isotope-labeled internal standard, as it will have the same retention time and be affected by the matrix in the same way as the analyte.[1] If using a structural analogue, try to modify the chromatographic gradient to bring the elution times of the analyte and IS closer together.

Issue: The internal standard peak is interfering with another compound.

  • Possible Cause: The chosen IS is not sufficiently resolved from other components in the sample matrix.

  • Solution: Adjust your chromatographic method (e.g., gradient profile, column chemistry) to improve the resolution of the IS peak from interfering peaks.[3] You may need to select a different IS with a different retention time.

Comparison of Internal Standard Types

FeatureStable Isotope-Labeled (SIL) ISStructural Analogue IS
Description Analyte with isotopic atoms (e.g., ²H, ¹³C).[2]A different but chemically similar molecule.[1]
Chromatography Co-elutes with the analyte.[2]Elutes near the analyte but at a different time.
Matrix Effect Correction Excellent. Experiences identical ion suppression/enhancement.[1]Good to Moderate. Correction is less accurate if retention times differ significantly.
Accuracy & Precision Highest level of accuracy and precision ("Gold Standard").[4]Generally lower accuracy compared to SIL IS.
Cost & Availability Often expensive and may require custom synthesis.Generally less expensive and more readily available.
Example for D3R Deuterated this compoundPelargonidin-3-O-glucoside[5]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general methodology. Optimization for your specific instrument and matrix is required.

1. Reagents and Materials

  • This compound (D3R) analytical standard (≥95% purity).[8]

  • Internal Standard (e.g., Deuterated D3R or Pelargonidin-3-O-glucoside).

  • LC-MS grade water, acetonitrile, methanol, and formic acid.[7]

  • Blank human plasma.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

2. Preparation of Standards and Solutions

  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve D3R and the IS in an appropriate solvent (e.g., methanol with 0.1% formic acid). Store at -80°C.

  • Working Solutions: Prepare serial dilutions of the D3R stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 0.5 to 200 ng/mL).[7][9]

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of the IS spiking solution and vortex.

  • Add 200 µL of 1% formic acid in water and vortex.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with 5% methanol in water).

  • Elute the analyte and IS with an appropriate solvent (e.g., methanol with 0.1% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • HPLC System: UHPLC system.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes).[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM). Determine the specific precursor and product ion transitions for both this compound and the chosen internal standard.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (D3R Area / IS Area) against the concentration of the calibration standards.

  • Apply a weighted linear regression to the calibration curve. The correlation coefficient (r²) should be >0.99.[7]

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

G cluster_start Start cluster_eval Evaluation cluster_select Selection cluster_end End start Define Analytical Goal: Quantify this compound is_sil_avail Is a Stable Isotope-Labeled (SIL) Internal Standard available? start->is_sil_avail is_analogue_suitable Identify a non-endogenous structural analogue. (e.g., Pelargonidin-3-glucoside) is_sil_avail->is_analogue_suitable No select_sil Select SIL IS (Gold Standard) is_sil_avail->select_sil Yes test_analogue Test Analogue: 1. Chromatographic Resolution? 2. Stable Response? 3. No Interference? is_analogue_suitable->test_analogue select_analogue Select Structural Analogue test_analogue->select_analogue Yes re_evaluate Re-evaluate Analogue Choice or Optimize Method test_analogue->re_evaluate No end_node Proceed to Method Validation select_sil->end_node select_analogue->end_node re_evaluate->is_analogue_suitable

Caption: Workflow for selecting a suitable internal standard.

G prep Sample Collection (e.g., Plasma, Urine) spike Spike with Internal Standard (IS) prep->spike extract Sample Preparation (e.g., Solid-Phase Extraction) spike->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute inject LC-MS/MS Analysis reconstitute->inject process Data Processing: Integrate Peak Areas inject->process calculate Calculate Analyte/IS Ratio process->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: General experimental workflow for quantification.

G cluster_enzyme Xanthine Oxidase (XO) Active Site active_site Active Site uric_acid Uric Acid (Product) (Production Reduced) active_site->uric_acid Catalyzes Conversion xanthine Xanthine (Substrate) xanthine->active_site Binds to d3r This compound (Inhibitor) d3r->active_site Binds to & Competes no_reaction Inhibition d3r->no_reaction no_reaction->uric_acid Prevents Formation

Caption: Inhibition of Xanthine Oxidase by this compound.

References

Technical Support Center: Optimal Separation of Delphinidin 3-rutinoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the column selection and chromatographic conditions for the successful separation of Delphinidin 3-rutinoside isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound, a common anthocyanin, can exist as various isomers, including cis-trans isomers of its acylated derivatives. The primary challenges in their separation arise from their similar physicochemical properties:

  • Identical Molecular Weight and Similar Polarity: Isomers possess the same mass and often have very close polarities, making them difficult to resolve using standard reversed-phase HPLC methods.

  • Co-elution: Due to their similar interactions with the stationary phase, isomers frequently co-elute, leading to poor resolution and inaccurate quantification.

  • Analyte Stability: Anthocyanins like this compound are sensitive to pH, temperature, and light, which can lead to degradation and affect reproducibility.

Q2: Which HPLC or UHPLC column is most effective for separating this compound isomers?

The choice of column is the most critical factor in achieving a successful separation of this compound isomers. While a standard C18 column is a common starting point, alternative stationary phases often provide the necessary selectivity for resolving closely related isomers.

  • Reversed-Phase C18 Columns: These are the workhorses of flavonoid analysis. For isomer separation, it is advisable to use columns with high surface area and proper end-capping to minimize peak tailing. However, C18 columns may not always provide sufficient resolution for certain isomers.

  • Phenyl-Hexyl Columns: These columns offer a different selectivity compared to C18 phases. The phenyl-hexyl ligand can engage in π-π interactions with the aromatic rings of this compound, which can significantly enhance the resolution of isomers that co-elute on a C18 column.[1][2]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability can be highly effective for separating challenging isomers.

Q3: How does the mobile phase composition impact the separation of this compound isomers?

Optimizing the mobile phase is a powerful tool for enhancing the separation of isomers.

  • Organic Modifier: Acetonitrile is often preferred over methanol for anthocyanin separations as it typically provides lower viscosity and better peak shapes. Switching between these solvents can alter selectivity and improve resolution.

  • Acidic Modifier: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase is crucial. It helps to suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak shape and resolution. It also helps to maintain the anthocyanins in their stable flavylium cation form.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Small variations in pH can significantly alter the retention times and selectivity of ionizable compounds like anthocyanins. It is important to operate at a pH where the analytes are in a single, stable ionic form.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of this compound isomers in a question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks

  • Question: My this compound isomer peaks are not separating. What should I do?

  • Answer: Poor resolution is the most common challenge. Here is a systematic approach to troubleshoot this issue:

    • Column Selection: If you are using a standard C18 column, consider switching to a Phenyl-Hexyl or a PFP column to leverage different selectivity.

    • Mobile Phase Optimization:

      • Gradient Slope: If using a gradient, try making the gradient shallower around the elution time of your isomers. This will increase the time the analytes interact with the stationary phase and can improve separation.

      • Organic Solvent: If using methanol, try switching to acetonitrile, or vice-versa.

      • Acid Modifier Concentration: While 0.1% formic acid is common, adjusting the concentration slightly (e.g., to 0.2% or 0.5%) can sometimes fine-tune the separation.

    • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease the mobile phase viscosity and improve efficiency. However, be mindful that higher temperatures can degrade anthocyanins.

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, but it will also increase the run time.

Issue 2: Peak Tailing

  • Question: My this compound peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

    • Secondary Interactions: The hydroxyl groups on this compound can interact with active silanol groups on the silica-based stationary phase. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress this interaction.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

    • Column Contamination or Void: If all peaks are tailing, your column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Peak Splitting

  • Question: I am observing split peaks for what should be a single isomer. What could be the reason?

  • Answer: Peak splitting can be caused by several factors:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Inlet Issue: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.

    • Co-elution of Very Similar Isomers: It is possible that you are observing the separation of two very closely related isomers. Further method optimization, such as a shallower gradient or a different column chemistry, may be needed to resolve them into two distinct peaks.

Data Presentation

Table 1: Comparison of Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Interaction Mechanism(s)Advantages for this compound Isomer SeparationPotential Disadvantages
C18 (ODS) Hydrophobic interactionsGeneral-purpose, widely available, and robust. Good starting point.Often provides insufficient selectivity to resolve closely related isomers with similar hydrophobicity.[3]
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds due to interactions with the phenyl rings. Can resolve isomers that co-elute on C18 columns.[2][4]Selectivity can be dependent on the organic modifier used in the mobile phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsMultiple interaction modes provide unique and often orthogonal selectivity to C18 and Phenyl phases.May exhibit different elution orders compared to C18, requiring re-identification of peaks.

Experimental Protocols

Recommended UHPLC Method for this compound Isomer Separation

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Instrumentation: UHPLC system with a diode array detector (DAD) or a mass spectrometer (MS).

  • Column: A high-resolution Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is recommended for initial trials. A high-quality C18 column can be used as a comparison.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 20% B

    • 15-20 min: 20% to 35% B

    • 20-22 min: 35% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 520 nm for DAD

  • Injection Volume: 1-5 µL

Mandatory Visualization

ColumnSelectionWorkflow start Start: Separate Delphinidin 3-rutinoside Isomers c18_trial Initial Trial with High-Resolution C18 Column start->c18_trial resolution_check1 Resolution (Rs) > 1.5? c18_trial->resolution_check1 phenyl_trial Switch to Phenyl-Hexyl Column resolution_check1->phenyl_trial No end End: Validated Method resolution_check1->end Yes resolution_check2 Resolution (Rs) > 1.5? phenyl_trial->resolution_check2 optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent, pH) resolution_check2->optimize_mobile_phase No resolution_check2->end Yes optimize_temp_flow Optimize Temperature and Flow Rate optimize_mobile_phase->optimize_temp_flow pfp_trial Consider PFP Column for Orthogonal Selectivity optimize_mobile_phase->pfp_trial optimize_temp_flow->resolution_check2

Caption: Workflow for column selection for this compound isomer separation.

TroubleshootingFlowchart start Problem with Chromatogram poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting change_column Change Column (e.g., to Phenyl-Hexyl) poor_resolution->change_column optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient change_solvent Change Organic Solvent (MeOH <-> ACN) poor_resolution->change_solvent check_ph Ensure Sufficiently Acidic Mobile Phase peak_tailing->check_ph reduce_load Reduce Sample Load (dilute or inject less) peak_tailing->reduce_load check_column_health Check Column Health (flush or replace) peak_tailing->check_column_health check_sample_solvent Match Sample Solvent to Initial Mobile Phase peak_splitting->check_sample_solvent check_column_inlet Check Column Inlet for Blockage/Void peak_splitting->check_column_inlet

Caption: Troubleshooting guide for common HPLC issues with this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Delphinidin 3-rutinoside and Delphinidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two prominent anthocyanins: Delphinidin 3-rutinoside (D3R) and Delphinidin 3-glucoside (D3G). While direct comparative studies are limited, this document synthesizes available data on their individual antioxidant capacities, outlines common experimental methodologies for assessment, and visualizes the underlying mechanisms and workflows.

Delphinidin and its glycosides are recognized for their potent antioxidant effects, which are largely attributed to their molecular structure.[1] The presence of multiple hydroxyl groups on the B-ring of the delphinidin molecule makes it an effective scavenger of free radicals.[2] Both D3R and D3G are of significant interest for their potential health benefits, including roles in mitigating oxidative stress.[1][3]

Quantitative Data on Antioxidant Activity
CompoundAssayKey FindingsReference
This compound (D3R) Antiproliferative ActivityDemonstrated strong, dose-dependent antiproliferative activity against various cancer cell lines, which is often linked to its antioxidant capacity.[1][1]
General Antioxidant MechanismsScavenges free radicals and upregulates antioxidant enzymes.[1][1]
Delphinidin 3-glucoside (D3G) DPPH Radical ScavengingDelphinidin glycosides, in general, are identified as highly effective radical scavenging constituents.[4][4]
Antiglycative ActivityPotent antiglycative activities have been assessed for delphinidin glucosides, with an IC50 value of 130.5 ± 2.8 µM.[4][4]
In vivo Antioxidant EffectsShown to decrease malondialdehyde (MDA) content and enhance the activities of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in animal models of atherosclerosis.[5][5]

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the antioxidant activity of anthocyanins like D3R and D3G.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a yellow-colored product is monitored spectrophotometrically.[6][7]

Materials:

  • This compound or Delphinidin 3-glucoside sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Sample Preparation: Prepare a stock solution of the anthocyanin sample in methanol. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add a specific volume of the sample or standard to the wells of a 96-well microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.[6]

Materials:

  • This compound or Delphinidin 3-glucoside sample

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[6]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[6]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add a small volume of the sample or standard to the ABTS•+ working solution.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general antioxidant mechanism of delphinidin glycosides and the workflows for the DPPH and ABTS assays.

Antioxidant_Mechanism cluster_reaction Radical Scavenging D3R This compound (D3R) / Delphinidin 3-glucoside (D3G) Stable_ROS Stable Molecule (e.g., H₂O₂) D3R->Stable_ROS Donates H• D3R_Radical Delphinidin Glycoside Radical (Stabilized by resonance) D3R->D3R_Radical Forms Cellular_Damage Oxidative Stress & Cellular Damage D3R->Cellular_Damage Prevents ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) ROS->Cellular_Damage Causes DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution (Violet) start->prep_dpph prep_sample Prepare Anthocyanin Sample Dilutions start->prep_sample mix Mix Sample and DPPH Solution in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end ABTS_Assay_Workflow start Start prep_abts_stock Prepare ABTS•+ Stock Solution (ABTS + K₂S₂O₈, 12-16h in dark) start->prep_abts_stock prep_sample Prepare Anthocyanin Sample Dilutions start->prep_sample prep_abts_working Dilute Stock to Absorbance ~0.7 at 734 nm (Blue-Green) prep_abts_stock->prep_abts_working mix Mix Sample and ABTS•+ Working Solution prep_abts_working->mix prep_sample->mix incubate Incubate (e.g., 6 min, Room Temp) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

References

A Comparative Guide to the In Vitro Anti-inflammatory Effects of Delphinidin 3-Rutinoside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory properties of Delphinidin 3-rutinoside against other notable flavonoids. The information presented is collated from various scientific studies to aid in the evaluation of these compounds for potential therapeutic applications. While a direct comparative study under identical experimental conditions is not available in the current literature, this guide summarizes existing data to offer a valuable reference.

Quantitative Comparison of Anti-inflammatory and Related Activities

The following tables summarize the available quantitative data for this compound and other flavonoids concerning their anti-inflammatory and related biological effects. It is crucial to note that the experimental conditions, such as cell lines, inflammatory stimuli, and assay methods, vary between studies. Therefore, direct comparisons of absolute values should be made with caution.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidIC50 (µM)Observations
Delphinidin >50% inhibition at 16-500 µMStrong inhibitory effect on NO production.[1]
Quercetin >50% inhibition at 16-500 µMSignificant down-regulation of NO levels at higher concentrations.[1]
Apigenin 23Potent inhibitor of NO production.[2]
Wogonin 17Strong inhibitor of NO production.[2]
Luteolin 27Effective inhibitor of NO production.[2]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

FlavonoidTargetIC50 (µM)
Cyanidin COX-190
COX-260

Table 3: Antiproliferative Activity (IC50 in µM)

FlavonoidCell LineIC50 (µM)
This compound NCI-N87 (Gastric Cancer)24.9[3][4]
Caco-2 (Intestinal Cancer)102.5[3][4]

Experimental Protocols

This section details the general methodologies employed in the cited studies for assessing the in vitro anti-inflammatory effects of flavonoids.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[5][6][7]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Plating: For assays, cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.[5]

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid for a period of 1 to 4 hours before being stimulated with an inflammatory agent.[6]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response.[5][6]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.[5]

  • Procedure:

    • After the treatment period (typically 24 hours), the cell culture supernatant is collected.[5]

    • An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% or 5% phosphoric acid).[5]

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[5]

    • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[5]

    • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[5]

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment with flavonoids and LPS.

    • The concentration of the specific cytokine is determined using a commercially available ELISA kit, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, and a loading control like β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death.[7]

  • Procedure:

    • After the treatment period, MTT solution is added to each well and incubated for approximately 4 hours.[7]

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]

    • The absorbance is measured at a wavelength of 540-570 nm.[7]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Key Signaling Pathways in Inflammation

Flavonoids, including this compound, exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory mediators. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. Many flavonoids have been shown to inhibit NF-κB activation by preventing IκB degradation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Delphinidin This compound & Other Flavonoids Delphinidin->IKK Inhibits

Caption: NF-κB signaling pathway and flavonoid inhibition.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these MAPKs can phosphorylate and activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Flavonoids can interfere with this pathway by inhibiting the phosphorylation of one or more of the MAPK proteins.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Delphinidin This compound & Other Flavonoids Delphinidin->MAPKK Inhibits Phosphorylation

Caption: MAPK signaling pathway and flavonoid inhibition.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro anti-inflammatory effects of flavonoids.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with Flavonoids seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis for Protein/RNA incubation->cell_lysis mtt_assay MTT Assay (Viability) incubation->mtt_assay Parallel Plate griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end mtt_assay->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Validating the Anticancer Mechanism of Delphinidin 3-Rutinoside in Colon Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer mechanisms of Delphinidin 3-rutinoside (D3R), a potent anthocyanin found in sources like blackcurrants. We objectively evaluate its performance in colon cancer cell models, presenting supporting experimental data and comparing its efficacy against established chemotherapeutic agents.

Anticancer Activity: A Multi-Faceted Approach

This compound and its aglycone, Delphinidin, exhibit a multi-pronged attack on colon cancer cells by inducing programmed cell death (apoptosis), halting the cell proliferation cycle, and inhibiting the processes of metastasis.

Induction of Apoptosis

Delphinidin potently induces apoptosis in human colon cancer cells.[1][2] Experimental evidence in HCT116 cells demonstrates that treatment leads to key apoptotic events, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of initiator and executioner caspases-3, -8, and -9.[1][2] Furthermore, Delphinidin modulates the balance of apoptosis-regulating proteins by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1][2]

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell division. Delphinidin effectively halts this process by inducing cell cycle arrest, primarily at the G2/M phase, in colon cancer cells such as HCT116.[1] This arrest prevents the cells from proceeding through mitosis, thereby inhibiting tumor growth. Studies have shown a dose-dependent increase in the percentage of cells accumulating in the G2/M phase following treatment.[1]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in colorectal cancer. Delphinidin has been shown to suppress the metastatic potential of colon cancer cells.[3] It interferes with the essential steps of metastasis by inhibiting cell migration and invasion.[4] Mechanistically, this is achieved by downregulating the expression of integrins αV and β3 and inhibiting the focal adhesion kinase (FAK)/Src/paxillin signaling pathway, which are crucial for cell adhesion and motility.[4]

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

Quantitative analysis of the half-maximal inhibitory concentration (IC50) provides a benchmark for the cytotoxic potency of a compound. The data below, compiled from multiple studies, compares the efficacy of D3R and its aglycone, Delphinidin, with standard chemotherapeutic agents 5-Fluorouracil (5-FU) and Oxaliplatin in various colon cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference(s)
This compound (D3R) Caco-2102.5[5]
Delphinidin 3-glucoside (D3G)HCT-116~875 (396 µg/mL)[6][7]
Delphinidin 3-glucoside (D3G)HT-29~728 (329 µg/mL)[6][7]
Delphinidin (Aglycone)HCT-116110[1]
5-Fluorouracil (5-FU) HCT-11674.47[5]
Caco-2105[8]
Oxaliplatin HCT-11642.27 - 86.81[9][10]
Caco-25 - 20 (effective conc.)[1][2]

Note: IC50 values can vary between experiments due to differences in assay conditions (e.g., treatment duration, cell density). This table provides a comparative overview based on available data.

The data indicates that D3R and Delphinidin exhibit antiproliferative activity in colon cancer cells with IC50 values that are comparable to the standard chemotherapeutic agent 5-FU, particularly in the Caco-2 cell line. While Oxaliplatin generally shows higher potency (lower IC50), the efficacy of these natural compounds underscores their potential as therapeutic agents. Furthermore, some studies suggest that Delphinidin-3-O-glucoside may have a synergistic or additive effect when combined with Oxaliplatin.[11]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and metastasis.

NF-κB and PI3K/Akt/mTOR Signaling

Delphinidin has been shown to suppress the pro-survival NF-κB and PI3K/Akt/mTOR signaling pathways in colon cancer cells.[1][2][12] By inhibiting the NF-κB pathway, Delphinidin prevents the nuclear translocation of the p65 subunit, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2.[1][2] The inhibition of the PI3K/Akt/mTOR pathway further contributes to the reduction of cell proliferation and survival.

G Mechanism of D3R-Induced Apoptosis and Cell Cycle Arrest cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway cluster_2 Cellular Outcomes D3R This compound PI3K PI3K D3R->PI3K Inhibits IKK IKKα D3R->IKK Inhibits Apoptosis Apoptosis D3R->Apoptosis Induces CellCycleArrest G2/M Arrest D3R->CellCycleArrest Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation IkBa IκBα IKK->IkBa inhibits degradation NFkB NF-κB (p65) IkBa->NFkB NFkB_nucleus Nuclear Translocation NFkB->NFkB_nucleus Survival Cell Survival NFkB_nucleus->Survival

Caption: D3R-mediated inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Integrin/FAK Signaling in Metastasis

Delphinidin effectively curtails the metastatic cascade by targeting the integrin/FAK signaling axis. This inhibition disrupts the formation of focal adhesions and the organization of the actin cytoskeleton, which are essential for cell movement and invasion. A key player in this process is the upregulation of miR-204-3p, which is induced by Delphinidin and contributes to the suppression of integrin expression.

G Mechanism of D3R-Mediated Inhibition of Metastasis cluster_0 Integrin/FAK Pathway cluster_1 Cellular Outcomes D3R This compound miR204 miR-204-3p D3R->miR204 Upregulates FAK FAK D3R->FAK Inhibits Integrin Integrin αVβ3 miR204->Integrin Inhibits Integrin->FAK Src Src FAK->Src Paxillin Paxillin Src->Paxillin Adhesion Cell Adhesion Paxillin->Adhesion Migration Migration Paxillin->Migration Invasion Invasion Paxillin->Invasion

Caption: D3R inhibits metastasis via upregulation of miR-204-3p and suppression of Integrin/FAK signaling.

Experimental Workflow and Protocols

Validating the anticancer mechanism of this compound involves a series of established in vitro assays. The general workflow is depicted below, followed by detailed protocols for key experiments.

G Experimental Workflow for Validating D3R Anticancer Activity cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Data Analysis Culture Culture Colon Cancer Cells (e.g., HCT116, Caco-2) Treatment Treat cells with various concentrations of D3R Culture->Treatment MTT MTT Assay (Viability/Cytotoxicity) Treatment->MTT ApoptosisAssay Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->ApoptosisAssay CellCycleAssay Flow Cytometry (PI for Cell Cycle) Treatment->CellCycleAssay MigrationAssay Wound Healing / Transwell Assay (Metastasis) Treatment->MigrationAssay WesternBlot Western Blotting (Protein Expression Analysis) Treatment->WesternBlot DataAnalysis Quantitative Analysis (IC50, % Apoptosis, etc.) MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis MigrationAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized workflow for investigating the in vitro anticancer effects of D3R.

Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of D3R and calculate its IC50 value.

Protocol:

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of D3R (and control compounds) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by D3R.[2][5][8][13]

Protocol:

  • Cell Seeding and Treatment: Seed 1-2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with D3R at predetermined concentrations (e.g., IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.[5]

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of D3R on cell cycle phase distribution.[6][9]

Protocol:

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with D3R as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).[9]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration (Wound Healing/Scratch Assay)

Objective: To assess the effect of D3R on the collective migration of cancer cells.[10]

Protocol:

  • Create Monolayer: Seed cells in a 6- or 12-well plate and grow them to 90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing D3R at non-toxic concentrations. Capture an image of the initial wound (T=0).

  • Incubation and Imaging: Incubate the plate and capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different time points using software like ImageJ. Calculate the percentage of wound closure compared to the control.

Protein Expression Analysis (Western Blotting)

Objective: To detect changes in the expression levels of key proteins involved in apoptosis, cell cycle, and signaling pathways.

Protocol:

  • Cell Lysis: After treatment with D3R, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The experimental data strongly supports the potent anticancer activity of this compound against colon cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and Integrin/FAK establishes it as a promising candidate for further preclinical and clinical investigation. Its efficacy, comparable in some cases to standard chemotherapeutics, highlights its potential as a standalone agent or as an adjunct to current cancer therapies.

References

Unveiling Molecular Alliances: The Synergistic and Antagonistic Dance of Delphinidin 3-Rutinoside with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the combinatorial effects of Delphinidin 3-rutinoside reveals a complex interplay of synergy and antagonism when paired with other phenolic compounds. These interactions, which vary based on dosage and the specific biological environment, hold significant implications for the development of novel therapeutic strategies in oncology and beyond.

This compound (D3R), a prominent anthocyanin found in sources like blackcurrants, has demonstrated potent biological activities, including antiproliferative effects.[1][2][3][4] However, its efficacy can be significantly modulated when combined with other naturally occurring phenolics. A key study investigating these interactions focused on D3R in combination with chlorogenic acid (CA), a widespread hydroxycinnamic acid, and epicatechin (EC), a common flavanol.[1][2][3][4] The findings from this research underscore the critical importance of understanding these combinatorial effects for the rational design of functional foods and supplements.[1][2][3]

Dose- and Cell-Type Dependent Interactions

The interactions between D3R and other phenolics are not straightforward, exhibiting a dynamic relationship that shifts from synergistic to antagonistic depending on the concentration and the cancer cell line being targeted.

In studies utilizing human gastric carcinoma (NCI-N87) and colorectal adenocarcinoma (Caco-2) cell lines, binary combinations of D3R, CA, and EC were evaluated for their antiproliferative activity. D3R, when tested alone, consistently showed the strongest antiproliferative effect on both cell lines, with IC50 values of 24.9 µM on NCI-N87 cells and 102.5 µM on Caco-2 cells.[1][2][3][4]

When combined, the effects were nuanced:

  • D3R + Chlorogenic Acid (CA): This combination demonstrated a synergistic antiproliferative effect on gastric cancer cells (NCI-N87) at lower to moderate doses (up to IC50).[1][2][3][4] Conversely, in intestinal cancer cells (Caco-2), this pairing resulted in antagonism at lower doses, transitioning to synergism only at higher concentrations.[1][2][3]

  • D3R + Epicatechin (EC): The pairing of D3R with EC in gastric cancer cells showed a shift from slight antagonism at lower doses to a synergistic effect at higher doses.[1][2][3][4] A similar trend was observed in intestinal cancer cells, where antagonism at low doses gave way to synergism at higher concentrations.[1][2][3]

These findings highlight that the nature of the interaction is highly dependent on the cellular context and the dose of the combined compounds.[1][3] The observed antagonism at lower doses in Caco-2 cells for D3R combinations with CA and EC might be attributed to chemical interactions such as π-stacking between the molecules.[1][3]

Quantitative Analysis of Phenolic Interactions

The synergistic and antagonistic effects were quantified using the Combination Index (CI) method, derived from the Chou-Talalay theorem.[1][2] This method provides a quantitative measure of the interaction between two or more drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Antiproliferative Activity (IC50) of Individual Phenolic Compounds

CompoundNCI-N87 (µM)Caco-2 (µM)
This compound (D3R)24.9102.5
Chlorogenic Acid (CA)249.0207.7
Epicatechin (EC)126.1270.2

Data sourced from a study on the in vitro antiproliferative activity of these compounds.[1][2][3][4]

Table 2: Summary of Synergistic and Antagonistic Interactions of this compound (D3R) Combinations

CombinationCell LineEffect at Low Doses (≤ IC25)Effect at High Doses (≥ IC75)
D3R + CANCI-N87SynergismAdditive/Antagonism
Caco-2AntagonismSynergism
D3R + ECNCI-N87Slight AntagonismSynergism
Caco-2AntagonismSynergism

This table summarizes the observed interaction dynamics as reported in the literature.[1][2][3]

Experimental Protocols

The evaluation of synergistic and antagonistic effects of this compound with other phenolics was primarily conducted using the following experimental setup:

Cell Culture and Proliferation Assay:

  • Cell Lines: Human gastric carcinoma (NCI-N87) and human colorectal adenocarcinoma (Caco-2) cells were used.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of individual phenolic compounds (D3R, CA, EC) and their binary combinations at equipotent ratios based on their IC50 values.

  • Proliferation Assessment: After a 72-hour incubation period, cell viability was determined using the sulforhodamine B (SRB) assay. The absorbance was measured at 540 nm.

  • Data Analysis: The dose-response curves were generated, and the IC50 values (the concentration required to inhibit cell growth by 50%) were calculated for each compound and combination.

Determination of Synergism and Antagonism:

The Chou-Talalay method was employed to quantitatively assess the nature of the interaction between the phenolic compounds.[1][2] This method is based on the median-effect equation and allows for the calculation of a Combination Index (CI). The CI value provides a quantitative measure of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The analysis was performed using specialized software to calculate the CI values at different effect levels (e.g., IC25, IC50, IC75).[5]

Visualizing the Interactions and Workflows

To better understand the concepts and processes involved, the following diagrams illustrate the logical relationships and experimental workflows.

Synergism_Antagonism_Concept cluster_0 Combined Effect Synergism Synergism (Effect > Sum of Individual Effects) Additive Additive (Effect = Sum of Individual Effects) Antagonism Antagonism (Effect < Sum of Individual Effects) D3R This compound D3R->Synergism Positive Interaction D3R->Additive Neutral Interaction D3R->Antagonism Negative Interaction OtherPhenolic Other Phenolic (e.g., CA, EC) OtherPhenolic->Synergism OtherPhenolic->Additive OtherPhenolic->Antagonism

Caption: Conceptual overview of synergistic, additive, and antagonistic interactions.

Experimental_Workflow cluster_workflow Experimental Protocol start Cell Seeding (NCI-N87 & Caco-2) treatment Treatment with Phenolics (Single & Combination) start->treatment incubation 72h Incubation treatment->incubation srb_assay SRB Assay for Cell Viability incubation->srb_assay data_analysis Data Analysis (IC50 Calculation) srb_assay->data_analysis chou_talalay Chou-Talalay Method (Combination Index) data_analysis->chou_talalay result Determine Synergism/ Antagonism chou_talalay->result

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Delphinidin 3-rutinoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Delphinidin 3-rutinoside. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from plant extracts to biological samples. This document outlines typical experimental protocols, presents a comparison of performance data, and illustrates relevant workflows and biological pathways to aid in method selection and cross-validation.

Experimental Protocols

Detailed methodologies for the quantification of this compound and related anthocyanins using HPLC-DAD and LC-MS are provided below. These protocols are based on established and validated methods found in the scientific literature.

Sample Preparation (General)

A standardized approach to sample preparation is crucial for both techniques to ensure consistency and accuracy.

  • Extraction: Samples (e.g., plant material, biological fluid) are extracted with a suitable solvent, typically methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium cation.

  • Purification: Solid-Phase Extraction (SPE) with a C18 cartridge is commonly employed to clean up the extract and concentrate the anthocyanins, removing interfering substances.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase of the chosen chromatographic method.

HPLC-DAD Method Protocol

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is employed using a binary solvent system:

    • Solvent A: Water with an acidifier (e.g., 5% formic acid).

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte.

  • Flow Rate: Approximately 0.8 - 1.0 mL/min.

  • Column Temperature: Maintained at around 25-30 °C.

  • Detection: DAD detection is set at the visible maximum absorbance for anthocyanins, which is typically around 520 nm.

  • Quantification: Quantification is based on a calibration curve generated from certified reference standards of this compound.

LC-MS Method Protocol

  • System: A Liquid Chromatography system coupled to a mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer (e.g., QTOF).

  • Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution (e.g., 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient elution with an acidified water and organic solvent (acetonitrile or methanol) is used. The acidifier is typically formic acid at a low concentration (e.g., 0.1%) which is compatible with mass spectrometry.

  • Flow Rate: Typically lower than HPLC, in the range of 0.2 - 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is commonly used for anthocyanin analysis.

  • MS Parameters:

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used with tandem mass spectrometers. This involves monitoring a specific precursor-to-product ion transition for this compound, providing high selectivity.

    • Ion Transitions: The specific m/z transitions for this compound would be determined by infusing a standard solution.

  • Quantification: Quantification is performed using a calibration curve of the reference standard, often with the use of an internal standard to correct for matrix effects and instrument variability.

Data Presentation: Comparison of Method Performance

The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of this compound and related anthocyanins. Data has been compiled from various validation studies.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.999> 0.998
Linearity Range 0.20–50.00 µg/mL0.20-200 ng/mL[1]
Limit of Detection (LOD) 47 ng/mL (for Delphinidin-3-O-glucoside)[2][3]0.10 ng/mL (for Delphinidin-3-glucoside)[1][4]
Limit of Quantification (LOQ) 213 ng/mL (for Delphinidin-3-O-glucoside)[2][3]< 8.1 ng/mL[1]
Accuracy (% Recovery) Typically 95-105%80.0-110.4%[1][4]
Precision (%RSD) < 6.2% (intraday)< 15%
Selectivity ModerateHigh
Throughput ModerateModerate to High
Cost ModerateHigh

Mandatory Visualization

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis and Comparison Sample Plant Material / Biological Sample Extraction Extraction of Anthocyanins Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE HPLC HPLC-DAD Analysis SPE->HPLC LCMS LC-MS Analysis SPE->LCMS Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC->Validation LCMS->Validation Stats Comparative Statistical Analysis Validation->Stats Report Final Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Delphinidin_3_rutinoside_Signaling_Pathway cluster_cell Intestinal L-Cell D3R This compound GPR GPR40/120 D3R->GPR activates IP3R IP3R GPR->IP3R activates Calcium Ca2+ IP3R->Calcium releases ER Endoplasmic Reticulum ER->IP3R CaMKII CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 stimulates Calcium->CaMKII activates

References

A Comparative Analysis of the Bioavailability of Delphinidin 3-rutinoside and Cyanidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative absorption, metabolism, and pharmacokinetic profiles of two prominent anthocyanins.

Delphinidin 3-rutinoside (D3R) and Cyanidin 3-rutinoside (C3R) are two closely related anthocyanins, natural pigments responsible for the deep red and purple hues of many fruits and vegetables, notably blackcurrants. Their potential health benefits have garnered significant interest in the scientific community. A critical aspect of understanding their biological activity is their bioavailability—the extent and rate at which they are absorbed and become available at the site of action. This guide provides a comprehensive comparison of the bioavailability of D3R and C3R, supported by experimental data from preclinical and clinical studies.

Quantitative Bioavailability Data

The following tables summarize the key pharmacokinetic parameters of this compound and Cyanidin 3-rutinoside from studies in both rats and humans. These studies highlight that both compounds are absorbed, with this compound showing a higher peak plasma concentration in humans compared to Cyanidin 3-rutinoside when administered as part of a blackcurrant anthocyanin mixture.[1][2]

Table 1: Comparative Pharmacokinetic Parameters in Rats

CompoundDosage (oral)Cmax (nmol/L)Tmax (h)
This compound800 µmol/kg580 ± 4100.5 - 2.0
Cyanidin 3-rutinoside800 µmol/kg850 ± 1200.5 - 2.0

Data from a study where purified compounds were orally administered to rats.[1][2]

Table 2: Comparative Pharmacokinetic Parameters in Humans

CompoundDosage (oral, as part of a mixture)Cmax (nmol/L)Tmax (h)
This compound2.75 µmol/kg73.4 ± 35.01.25 - 1.75
Cyanidin 3-rutinoside2.08 µmol/kg46.3 ± 22.51.25 - 1.75

Data from a study where a mixture of blackcurrant anthocyanins was orally ingested by human volunteers.[1][2]

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous methodologies to assess the bioavailability of these anthocyanins.

Animal Study Protocol (Rat Model)[1][2]
  • Subjects: Male Wistar rats.

  • Administration: Oral gavage of purified this compound and Cyanidin 3-rutinoside at a dose of 800 µmol/kg body weight.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of the anthocyanins were determined using High-Performance Liquid Chromatography (HPLC).

Human Study Protocol[1][2]
  • Subjects: Healthy adult volunteers.

  • Administration: Oral ingestion of a blackcurrant anthocyanin (BCA) mixture. The administered dose contained 2.75 µmol of this compound and 2.08 µmol of Cyanidin 3-rutinoside per kg of body weight.

  • Sample Collection: Blood and urine samples were collected over an 8-hour period following ingestion.

  • Analytical Method: Plasma and urine concentrations of the anthocyanins were quantified using HPLC.

Metabolic Pathways and Fate

Upon ingestion, this compound and Cyanidin 3-rutinoside undergo metabolic transformations. Both can be absorbed in their intact glycosylated forms.[1][2] However, they are also subject to metabolism.

This compound:

  • A notable metabolite of this compound is 4'-O-methyl-delphinidin-3-rutinoside, which has been detected in plasma.[3]

Cyanidin 3-rutinoside:

  • Cyanidin 3-rutinoside can be found in plasma as glucuronide and sulfate conjugates of cyanidin.[4]

The following diagram illustrates the general metabolic fate of these anthocyanins.

Metabolic Fate of D3R and C3R cluster_ingestion Oral Ingestion cluster_absorption Absorption (Small Intestine) cluster_circulation Systemic Circulation cluster_excretion Excretion D3R_C3R This compound (D3R) Cyanidin 3-rutinoside (C3R) Intact_Glycosides Intact Glycosides D3R_C3R->Intact_Glycosides Absorption Plasma_D3R Intact D3R Intact_Glycosides->Plasma_D3R Plasma_C3R Intact C3R Intact_Glycosides->Plasma_C3R Metabolite_D3R 4'-O-methyl-D3R Plasma_D3R->Metabolite_D3R Metabolism Urine Urine Plasma_D3R->Urine Metabolite_C3R Cyanidin Glucuronides & Sulfates Plasma_C3R->Metabolite_C3R Metabolism Plasma_C3R->Urine Metabolite_D3R->Urine Metabolite_C3R->Urine Signaling Pathways of D3R and C3R cluster_D3R This compound (D3R) cluster_C3R Cyanidin 3-rutinoside (C3R) D3R_node D3R CaMKII CaMKII Pathway D3R_node->CaMKII GLP1 GLP-1 Secretion CaMKII->GLP1 C3R_node C3R ROS ROS Generation C3R_node->ROS p38_JNK p38 MAPK / JNK Activation ROS->p38_JNK Mitochondrial Mitochondrial Pathway p38_JNK->Mitochondrial Apoptosis Apoptosis Mitochondrial->Apoptosis Bioavailability Study Workflow Admin Oral Administration (Rat or Human) Collection Blood/Urine Sample Collection (Timed) Admin->Collection Processing Sample Processing (e.g., Plasma Separation) Collection->Processing Extraction Anthocyanin Extraction (e.g., SPE) Processing->Extraction Analysis HPLC Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

References

Head-to-head comparison of Delphinidin 3-rutinoside and other anthocyanins in neuroprotection assays.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neuroprotective efficacy of Delphinidin 3-rutinoside in comparison to other prominent anthocyanins, supported by experimental data from key in vitro assays. This guide is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease research.

Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue hues in many fruits and vegetables, have garnered significant attention for their potential health benefits, particularly in the realm of neuroprotection. Their antioxidant, anti-inflammatory, and anti-apoptotic properties make them promising candidates for combating the cellular stress and damage that underpin many neurodegenerative diseases. Among these, this compound, a glycoside of the anthocyanidin delphinidin, has emerged as a compound of interest. This guide provides a head-to-head comparison of the neuroprotective effects of this compound against other common anthocyanins, presenting quantitative data from key neuroprotection assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Neuroprotective Effects

To provide a clear and concise overview of the relative efficacy of this compound, the following tables summarize quantitative data from in vitro neuroprotection assays. These assays are crucial for assessing a compound's ability to protect neuronal cells from various stressors that mimic the pathological conditions of neurodegenerative diseases.

Table 1: Cell Viability in Neuronal Cell Lines under Oxidative Stress

This table compares the ability of different anthocyanins to preserve the viability of neuronal cells, such as human neuroblastoma SH-SY5Y cells, when exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+). Cell viability is a primary indicator of a compound's protective effect.

AnthocyaninCell LineStressorConcentration (µM)Cell Viability (%)Reference
This compound MC3T3-E1t-BHP (250 µM)0.001Significantly increased[1]
Cyanidin 3-glucosideSH-SY5YH₂O₂ (300 µM)100~70%[2]
Delphinidin 3-glucosideJurkat(Pro-apoptotic context)Not specifiedPro-apoptotic[3]
CyanidinSH-SY5YMPP+ (0.5 mM)10Significantly increased[4]
Anthocyanin-rich extract (from Zea mays L.)SH-SY5YH₂O₂ (200 µM)62.5 µg/mLSignificantly improved[5][6]

Table 2: Reduction of Reactive Oxygen Species (ROS) in Neuronal Cells

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components, leading to oxidative stress, a key factor in neurodegeneration. This table showcases the capacity of various anthocyanins to mitigate ROS production in stressed neuronal cells.

AnthocyaninCell LineStressorConcentration (µM)ROS Reduction (%)Reference
This compound MC3T3-E1t-BHP (250 µM)0.001Significantly decreased[1]
Cyanidin 3-glucosideSH-SY5YH₂O₂ (300 µM)100~49% reduction in ROS formation[2]
CyanidinSH-SY5YMPP+ (0.5 mM)10Attenuated mitochondrial oxidative stress[4]
Anthocyanin-rich extract (from Sweet Cherry)BV2 microgliaRotenone (5 µg/mL)10 µg/mL25%[7]
Anthocyanin-rich extract (from Zea mays L.)SH-SY5YH₂O₂ (200 µM)62.5 µg/mLSignificantly reduced[5][6]

Table 3: Inhibition of Caspase-3 Activity in Apoptosis

Caspase-3 is a key executioner enzyme in the apoptotic pathway, the process of programmed cell death. Elevated caspase-3 activity is a hallmark of neuronal loss in neurodegenerative conditions. This table compares the ability of different anthocyanins to inhibit this critical enzyme.

AnthocyaninTargetMethodBinding Energy (kcal/mol) / EffectReference
This compound Caspase-3(In Jurkat cells)Induced apoptosis (context-dependent)[3]
Cyanidin 3-glucosideCaspase-3Molecular Docking-7.2[8][9]
Delphinidin 3-glucosideCaspase-3Molecular Docking-7.4[8][9]
Malvidin 3-glucosideCaspase-3Molecular Docking-7.0[8][9]
Peonidin 3-glucosideCaspase-3Molecular Docking-7.2[8][9]
Petunidin 3-glucosideCaspase-3Molecular Docking-7.3[8][9]
Pelargonidin 3-glucosideCaspase-3Molecular Docking-7.1[8][9]

Experimental Protocols

For the accurate interpretation and replication of the presented data, detailed methodologies for the key neuroprotection assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test anthocyanin (e.g., this compound) for a specified period (e.g., 24 hours).

  • Induction of Stress: Following pre-treatment, a neurotoxic agent (e.g., 200 µM H₂O₂) is added to the wells (except for the control group) and incubated for another 24 hours.

  • MTT Incubation: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment: Cells are cultured and treated with the anthocyanin and neurotoxin as described in the MTT assay protocol.

  • Probe Loading: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The cells are washed again with PBS to remove excess probe. The fluorescence intensity is then measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The results are expressed as a percentage of the fluorescence intensity of the stressed, untreated cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis, using a colorimetric or fluorometric substrate.

  • Cell Lysis: Following treatment, cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including active caspases.

  • Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • Caspase-3 Activity Measurement: A specific amount of protein from each sample is added to a 96-well plate. A reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay) is then added.

  • Incubation and Detection: The plate is incubated at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is then quantified using a microplate reader at the appropriate wavelength (405 nm for colorimetric, Ex/Em = 400/505 nm for fluorometric). The results are often expressed as fold change in activity compared to the control.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other anthocyanins are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies.

Experimental Workflow for Neuroprotection Assays

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound like this compound in vitro.

G cluster_0 Cell Culture & Treatment cluster_1 Neuroprotection Assays cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treatment with Anthocyanin A->B C Induce Neurotoxicity (e.g., H2O2, MPP+) B->C D Cell Viability (MTT Assay) C->D E ROS Measurement (DCFH-DA Assay) C->E F Apoptosis Assessment (Caspase-3 Assay) C->F G Quantify Results D->G E->G F->G H Statistical Analysis G->H I Compare Efficacy H->I G D3R This compound AMPK AMPK D3R->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito Mitochondrial Biogenesis & Function PGC1a->Mito ROS_down Reduced ROS Mito->ROS_down Neuroprotection Neuroprotection ROS_down->Neuroprotection G D3R This compound JNK JNK D3R->JNK Inhibits Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis

References

A Comparative Analysis of the Stability of Delphinidin Glycosides for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of various delphinidin glycosides, crucial anthocyanins known for their vibrant color and potential health benefits. Understanding the stability of these compounds under different environmental conditions is paramount for their application in research, functional foods, and drug development. This document summarizes key experimental data on their stability, details the methodologies used for these assessments, and visualizes relevant biological and experimental pathways.

Factors Influencing the Stability of Delphinidin Glycosides

The stability of delphinidin glycosides is significantly influenced by their chemical structure, particularly the nature of glycosylation and acylation, as well as external factors such as pH, temperature, and light.

Glycosylation: The attachment of sugar moieties (e.g., glucose, rutinose, galactose) to the delphinidin aglycone generally enhances stability and water solubility[1]. The position and type of sugar can influence the molecule's resilience to degradation.

Acylation: The esterification of sugar moieties with aliphatic or aromatic acids, known as acylation, has been shown to substantially improve the stability of delphinidin glycosides[2][3][4]. Acylated anthocyanins exhibit enhanced resistance to degradation from pH changes, heat, and light due to intramolecular co-pigmentation and steric hindrance, which protect the flavylium cation from nucleophilic attack by water[2][3]. Polyacylated delphinidin glycosides are generally more stable than their mono-acylated and non-acylated counterparts[3][4].

pH: Delphinidin and its glycosides are most stable in acidic conditions (pH < 3), where they exist predominantly as the colored flavylium cation[1][5]. As the pH increases towards neutral and alkaline conditions, they undergo structural transformations to form less stable, colorless carbinol pseudobases and chalcones, and eventually degrade[1][5][6].

Temperature: Elevated temperatures accelerate the degradation of delphinidin glycosides, typically following first-order reaction kinetics[7]. Thermal degradation involves the opening of the pyran ring to form a chalcone, which can then be further broken down[1].

Light: Exposure to light, particularly UV light, can lead to the photodegradation of delphinidin glycosides. Acylation has been shown to improve photostability[2][8].

Quantitative Stability Data

The following tables summarize the degradation kinetics of various delphinidin glycosides under different conditions. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental matrices and conditions.

Table 1: Thermal Degradation Kinetics of Delphinidin-3-O-glucoside

Temperature (°C)MatrixpHHalf-life (t½)Rate Constant (k)Citation
25Jaboticaba-water juiceNot specified8.99 days0.08 days⁻¹[9]
45Jaboticaba-water juiceNot specified1.47 days0.47 days⁻¹[9]
80Jaboticaba-water juiceNot specified0.06 days11.18 days⁻¹[9]
60Black rice bran colorant2.0 - 5.0-Increases with temperature and pH[5][7]
80Black rice bran colorant2.0 - 5.0Decreases with increasing temperature and pHIncreases with temperature and pH[5][7]
100Black rice bran colorant2.0 - 5.0Decreases with increasing temperature and pHIncreases with temperature and pH[5][7]

Table 2: Comparative Stability of Acylated vs. Non-acylated Delphinidin Glycosides

Glycoside TypeConditionStability ObservationCitation
Acylated (from purple carrot) vs. Non-acylated (from Berberis boliviana)Yoghurt systemHalf-life of acylated was 807 days vs. 125 days for non-acylated.[10]
Polyacylated (from blue pea flower)Beverage (pH 3.5-4)Shelf-stable at room temperature for 28 days.[11]
Diacylated vs. Monoacylated (from red radish)Light, heat (90-95°C), H₂O₂Diacylated forms are more stable than monoacylated forms.[2]
Acylated vs. Non-acylatedGeneralAcylated anthocyanins are more stable than non-acylated ones.[2][3][4]

Experimental Protocols

Determination of Anthocyanin Stability using the pH Differential Method

This spectrophotometric method is widely used to determine the total monomeric anthocyanin content and can be adapted to assess stability over time or under various stress conditions.

Principle: This method relies on the structural transformation of monomeric anthocyanins with a change in pH. In a highly acidic solution (pH 1.0), anthocyanins exist in their colored oxonium or flavylium form, while at a slightly acidic pH (4.5), they are predominantly in the colorless carbinol form. The difference in absorbance at the wavelength of maximum absorption (λvis-max, around 520 nm) at these two pH values is proportional to the concentration of monomeric anthocyanins.

Reagents and Equipment:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the delphinidin glycoside in an appropriate solvent (e.g., acidified methanol).

  • Dilution: Create two dilutions of the stock solution. For the first dilution, use the pH 1.0 buffer. For the second dilution, use the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance reading at λvis-max is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Incubation: Allow the diluted solutions to equilibrate for a set period (e.g., 15-30 minutes) at a controlled temperature.

  • Spectrophotometric Measurement: Measure the absorbance of both solutions at the λvis-max for the specific delphinidin glycoside (around 520-530 nm) and at 700 nm (to correct for haze).

  • Calculation of Monomeric Anthocyanin Concentration: The concentration of monomeric anthocyanin is calculated using the following formula:

    • A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l)

      • Where:

        • MW = Molecular weight of the delphinidin glycoside

        • DF = Dilution factor

        • ε = Molar extinction coefficient of the delphinidin glycoside

        • l = Pathlength of the cuvette (typically 1 cm)

  • Stability Assessment: To assess stability, this procedure is repeated at different time points or after exposing the stock solution to specific stress conditions (e.g., heat, light). The degradation kinetics can be determined by plotting the concentration of the monomeric anthocyanin against time.

Quantification of Individual Delphinidin Glycosides by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the gold standard for separating and quantifying individual anthocyanins in a mixture.

Principle: The sample is injected into a liquid chromatograph where it is separated into its individual components based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, allowing for their identification and quantification based on retention time and spectral data compared to known standards.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acidified water (e.g., 5% formic acid in water)

  • Mobile Phase B: Acetonitrile or methanol

  • Delphinidin glycoside standards

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the delphinidin glycoside sample in an appropriate solvent (e.g., acidified methanol). If the sample is from a complex matrix (e.g., fruit extract), a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the anthocyanins. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: Typically maintained between 25-40 °C.

    • Flow Rate: Commonly set at 0.8-1.2 mL/min.

    • Injection Volume: Usually 10-20 µL.

    • Detection Wavelength: Set at the λvis-max for delphinidin glycosides (around 520 nm). The DAD allows for monitoring at other wavelengths as well (e.g., 280 nm for other phenolics).

    • Mobile Phase Gradient: A typical gradient might start with a high percentage of mobile phase A, with a linear increase in mobile phase B over time to elute the different glycosides. An example gradient is: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific glycosides being analyzed.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of the delphinidin glycosides of known concentrations. Inject each standard and create a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the prepared sample and identify the peaks corresponding to the delphinidin glycosides based on their retention times compared to the standards.

    • Concentration Calculation: Determine the concentration of each delphinidin glycoside in the sample by interpolating its peak area on the calibration curve.

  • Stability Assessment: To evaluate stability, the HPLC analysis is performed on samples at various time intervals after exposure to specific stress conditions. The degradation of each individual delphinidin glycoside can then be quantified.

Visualizing Key Pathways and Workflows

Delphinidin Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of delphinidin, starting from the general phenylpropanoid pathway.

Delphinidin_Biosynthesis Coumaroyl_CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin (DHM) Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Delphinidin_3_glucoside Delphinidin 3-O-glucoside Delphinidin->Delphinidin_3_glucoside UFGT

Caption: Key enzymatic steps in the biosynthesis of Delphinidin-3-O-glucoside.

pH-Mediated Structural Transformations of Delphinidin

This diagram shows the structural changes that delphinidin undergoes at different pH values, which is fundamental to its stability and color.

Delphinidin_pH_Stability cluster_acidic Acidic (pH < 3) cluster_neutral Near Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) Flavylium Flavylium Cation (Red/Purple) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O Quinoidal Quinoidal Base (Blue/Violet) Flavylium->Quinoidal -H⁺ Carbinol->Flavylium -H₂O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Tautomerization Chalcone->Carbinol Tautomerization Degradation Degradation Products Chalcone->Degradation Quinoidal->Flavylium +H⁺ Quinoidal->Degradation

Caption: pH-dependent structural transformations of the Delphinidin chromophore.

Experimental Workflow for Delphinidin Glycoside Stability Assessment

The following diagram outlines a typical experimental workflow for studying the stability of delphinidin glycosides.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_results 5. Data Interpretation Prep Prepare stock solution of Delphinidin Glycoside Stress Expose to stressor(s) Prep->Stress Temp Temperature Stress->Temp pH pH Stress->pH Light Light Stress->Light Sampling Collect aliquots at different time points Stress->Sampling Analysis Quantify remaining Delphinidin Glycoside Sampling->Analysis HPLC HPLC-DAD Analysis->HPLC pH_Diff pH Differential Method Analysis->pH_Diff Results Determine degradation kinetics (t½, k) Analysis->Results

Caption: General experimental workflow for assessing the stability of Delphinidin glycosides.

References

Delphinidin 3-Rutinoside: A Comparative Analysis of In Vitro Cytotoxicity Against Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of Delphinidin 3-rutinoside, a naturally occurring anthocyanin, on various cancer cell lines versus normal, non-cancerous cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential as a selective anti-cancer agent.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its aglycone, Delphinidin, against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency.

CompoundCell LineCell TypeIC50 / Effect
This compound NCI-N87Gastric Adenocarcinoma24.9 µM[1]
Caco-2Colorectal Adenocarcinoma102.5 µM[1]
Blackcurrant Extract MCF10ANormal Breast EpithelialEC50: 237.7 µg/ml
(High in this compound)
Delphinidin (Aglycone) MRC-5Normal Human Lung FibroblastNo significant effect up to 100 µM[2]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for Cell Viability
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent (such as dimethyl sulfoxide, DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing Cytotoxicity cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Normal and Cancer Cell Lines in 96-well Plates adhesion Allow Cells to Adhere (Overnight Incubation) cell_seeding->adhesion add_compound Add this compound (Various Concentrations) adhesion->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4 hours) (Viable cells form formazan) add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 G Proposed Apoptotic Pathway of this compound in Cancer Cells cluster_akt Akt Pathway Dysregulation cluster_caspase Caspase Cascade D3R This compound Akt Akt D3R->Akt Inhibits Caspase3 Caspase-3 D3R->Caspase3 Activates Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating Gene Expression Changes Induced by Delphinidin 3-rutinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Delphinidin 3-rutinoside (D3R), a naturally occurring anthocyanin, with other relevant compounds. It includes supporting experimental data on its impact on gene expression and cellular processes, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows.

Comparative Analysis of Biological Activity

This compound has demonstrated significant bioactivity in various experimental models. Here, we compare its performance against other compounds in key biological processes.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

GLP-1 is a critical incretin hormone involved in glucose homeostasis. The ability of D3R to stimulate GLP-1 secretion from enteroendocrine L-cells (GLUTag cell line) has been compared with other anthocyanins.

CompoundConcentration (µM)Fold Change in GLP-1 Secretion (vs. Control)
This compound (D3R) 100~2.5
Delphinidin100~1.5
Malvidin100~1.5

Data summarized from a study on murine GLUTag cells.

Antiproliferative Activity in Cancer Cell Lines

D3R exhibits potent antiproliferative effects on various cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), has been compared with other polyphenols in gastric (NCI-N87) and intestinal (Caco-2) cancer models.[1]

CompoundCell LineIC50 (µM)
This compound (D3R) NCI-N8724.9[1]
Caco-2102.5[1]
Chlorogenic AcidNCI-N87249.0[1]
Caco-2207.7[1]
EpicatechinNCI-N87126.1[1]
Caco-2270.2[1]

Lower IC50 values indicate greater potency.[1]

Induction of Osteoblast Differentiation

D3R has been shown to promote the differentiation of pre-osteoblastic MC3T3-E1 cells, a crucial process in bone formation. This is validated by the upregulation of key osteogenic marker genes. While direct quantitative comparisons with other compounds in the same study are limited, the observed effects are significant.

TreatmentTarget GeneObservation
This compound (D3R) Type I CollagenUpregulation
Alkaline Phosphatase (ALP)Upregulation
Osteocalcin (OCN)Upregulation

These findings suggest D3R's potential in promoting bone health.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, Chlorogenic Acid, Epicatechin) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

GLP-1 Secretion Assay (GLUTag Cells)

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to treatment.

  • Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) and pre-incubate in KRBB for 1 hour at 37°C.

  • Treatment: Aspirate the buffer and treat the cells with the test compounds (e.g., this compound, Delphinidin, Malvidin) in KRBB for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

Osteoblast Differentiation Assay (MC3T3-E1 Cells)

This protocol assesses the potential of compounds to induce the differentiation of pre-osteoblasts.

  • Cell Seeding: Plate MC3T3-E1 cells in a 6-well plate and culture until they reach confluence.

  • Induction of Differentiation: Switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate. Treat the cells with the test compound (e.g., this compound) or a vehicle control.

  • RNA Extraction and cDNA Synthesis: After a specified period (e.g., 7-14 days), extract total RNA from the cells using a suitable method (e.g., TRIzol). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for osteogenic marker genes (e.g., Type I Collagen, ALP, Osteocalcin) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Delphinidin_Signaling cluster_glp1 GLP-1 Secretion cluster_cancer Antiproliferative Effects D3R This compound GPR GPR40/120 D3R->GPR MAPK MAPK Pathway D3R->MAPK CellCycleArrest Cell Cycle Arrest D3R->CellCycleArrest Induces IP3R IP3R GPR->IP3R Activates Ca2_increase ↑ [Ca²⁺]i IP3R->Ca2_increase Release from ER CaMKII CaMKII Ca2_increase->CaMKII Activates GLP1_secretion GLP-1 Secretion CaMKII->GLP1_secretion Promotes AP1 AP-1 MAPK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Validating Gene Expression Changes

The following diagram illustrates a typical workflow for validating gene expression changes induced by a test compound.

Gene_Expression_Workflow start Cell Culture (e.g., MC3T3-E1) treatment Treatment with This compound and Controls start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - Target Genes - Housekeeping Gene cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Relative Gene Expression Changes data_analysis->results

Caption: Workflow for validating gene expression changes.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Delphinidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Delphinidin 3-rutinoside, a key anthocyanin in various research applications. While specific hazard data for this compound is limited, this document outlines a comprehensive safety protocol based on guidelines for analogous flavonoid compounds and general laboratory best practices.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. Based on available data for similar compounds, this compound should be handled with care, assuming it may present hazards typical of fine chemical powders. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from airborne dust particles and accidental splashes of any solutions.
Skin Protection Chemical-Resistant GlovesNitrile gloves tested according to EN 374.[1]Prevents direct skin contact with the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Particulate RespiratorP1 (filters at least 80% of airborne particles) or equivalent NIOSH-approved respirator.[1]Necessary when handling the powder form outside of a fume hood to avoid inhalation of dust.[1]

Operational Plan: Handling and Disposal

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling Procedure
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before commencing work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • When handling the solid form, take care to avoid the formation of dust.[1]

    • If weighing the powder, do so in a contained environment, such as a weighing enclosure or fume hood, to control dust dispersion.[1]

    • For creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

While this compound is not currently classified as a hazardous substance, it is prudent to manage its disposal as chemical waste in accordance with institutional and local regulations.[2]

  • Solid Waste:

    • Collect dry, solid waste, including contaminated items like weigh boats and filter paper, in a clearly labeled and sealed container.[2]

    • The label should identify the contents as "this compound Waste (Non-Hazardous)".[2]

  • Liquid Waste (Solutions):

    • Collect solutions in a separate, sealed, and clearly labeled waste container.[2]

    • The label should indicate the contents and the solvent used.

    • Due to the low water solubility of similar compounds, drain disposal is not recommended as it could lead to accumulation in plumbing.[2]

  • Final Disposal:

    • All waste containers should be disposed of through your institution's official chemical waste disposal program to ensure compliance with all regulations.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Requirements cluster_action Action start Start: Handling This compound is_powder Is the compound a powder? start->is_powder is_solution Is the compound in solution? is_powder->is_solution No respirator Add: Particulate Respirator is_powder->respirator Yes base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_solution->base_ppe Yes proceed Proceed with Experiment base_ppe->proceed respirator->base_ppe

Caption: PPE selection workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.